Pd-PEPPSI-IPr
Description
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Properties
Molecular Formula |
C32H41Cl3N3Pd- |
|---|---|
Molecular Weight |
680.5 g/mol |
IUPAC Name |
1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-2-ide;3-chloropyridine;dichloropalladium |
InChI |
InChI=1S/C27H37N2.C5H4ClN.2ClH.Pd/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;6-5-2-1-3-7-4-5;;;/h9-21H,1-8H3;1-4H;2*1H;/q-1;;;;+2/p-2 |
InChI Key |
RCMMLYKKFGVLOP-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2[CH-]N(C=C2)C3=C(C=CC=C3C(C)C)C(C)C.C1=CC(=CN=C1)Cl.Cl[Pd]Cl |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Structure of Pd-PEPPSI-IPr Catalyst
The this compound catalyst, with the full name --INVALID-LINK--palladium(II) dichloride, is a highly efficient and versatile organometallic complex.[1] Developed by Professor Michael G. Organ's group, the "Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation" (PEPPSI) technology has become a cornerstone in modern organic synthesis, particularly for carbon-carbon and carbon-heteroatom bond-forming cross-coupling reactions.[2] Its notable stability to air and moisture, combined with its high catalytic activity, makes it a preferred choice in both academic and industrial research, including drug discovery and development.[2][3][4]
This guide provides a detailed examination of the molecular structure of the this compound catalyst, supported by quantitative data, experimental protocols for its synthesis and characterization, and a structural diagram.
Core Molecular Structure
The this compound catalyst is a palladium(II) complex featuring a central palladium atom in a square planar geometry.[4][5] This geometry is characteristic of many Pd(II) complexes and is crucial for its reactivity profile. The palladium center is coordinated by four ligands:
-
N-Heterocyclic Carbene (NHC) Ligand (IPr): The IPr ligand (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) is a strong sigma-donating ligand that forms a robust bond with the palladium center. Its most significant feature is the substantial steric bulk provided by the two diisopropylphenyl groups. This steric hindrance is critical for promoting the reductive elimination step in the catalytic cycle and preventing catalyst deactivation.
-
Pyridine (B92270) Ligand (3-Chloropyridine): A 3-chloropyridine (B48278) molecule is coordinated to the palladium atom. This ligand is considered a "throw-away" or ancillary ligand. It is relatively labile and is easily displaced during the activation of the precatalyst to the active Pd(0) species, initiating the catalytic cycle.[5]
-
Chloride Ligands: Two chloride ions (Cl⁻) complete the coordination sphere of the palladium atom. These anionic ligands are also displaced during the catalytic process.
The combination of a strongly-donating, sterically-demanding NHC ligand and a labile pyridine ligand contributes to the catalyst's high stability as a precatalyst and its high activity once in the catalytic cycle.
Structural Visualization
The following diagram illustrates the molecular structure of the this compound catalyst, detailing the arrangement of the ligands around the central palladium atom.
Caption: 2D representation of the this compound catalyst structure.
Quantitative Structural Data
The precise geometry of the this compound catalyst has been determined by single-crystal X-ray diffraction. The following tables summarize key bond lengths and angles, providing a quantitative insight into the catalyst's structure. Data for related PEPPSI catalysts are included for comparison.
Table 1: Selected Bond Lengths (in Ångströms, Å)
| Complex | %Vbur | Pd–CNHC (Å) | Pd–Npy (Å) | Pd–Cl (Å) | Reference |
| [IPr–PEPPSI] | 34.8 | 1.969(3) | 2.137(3) | 2.290(9), 2.298(7) | [6] |
| [IPr#–PEPPSI] (Molecule 1) | 40.2 | 1.978(4) | 2.119(4) | 2.285(1), 2.300(1) | [5][6] |
| [IPr#–PEPPSI] (Molecule 2) | 38.2 | 1.965(4) | 2.114(4) | 2.301(1), 2.302(1) | [5][6] |
| [IPent–PEPPSI] | 38.3 | 1.975(3) | 2.097(2) | 2.2868(9), 2.3033(9) | [5][6] |
%Vbur (Percent Buried Volume) is a measure of the steric bulk of the NHC ligand.
Table 2: Selected Bond Angles (in Degrees, °)
| Complex | C–Pd–Cl (°) | N–Pd–Cl (°) | Reference |
| [IPr–PEPPSI] | 91.5(9), 87.2(9) | 91.0(8), 90.4(7) | [5] |
| [IPr#–PEPPSI] (Molecule 1) | 88.8(1), 91.5(1) | 90.6(1), 89.1(1) | [5][7] |
| [IPr#–PEPPSI] (Molecule 2) | 89.8(1), 89.4(1) | 90.4(1), 90.4(1) | [5][7] |
| [IPent–PEPPSI] | 90.5(1), 90.3(1) | 89.27(7), 89.90(7) | [5] |
The bond angles around the palladium center are all close to 90°, which is consistent with the expected square planar geometry.[5] The Pd–CNHC bond is significantly strong, indicating a robust connection between the palladium and the stabilizing IPr ligand.[5]
Experimental Protocols
Synthesis of this compound
The synthesis of Pd-PEPPSI-type catalysts is known for its operational simplicity.[2]
-
Reaction Workflow
Caption: General workflow for the synthesis of this compound.
-
Detailed Methodology
A general procedure for the synthesis is as follows:
-
To a reaction vessel, add the IPr imidazolium salt (e.g., IPr·HCl), palladium(II) chloride (PdCl₂), and a base such as potassium carbonate (K₂CO₃).[2][4]
-
Add 3-chloropyridine, which serves as both a ligand source and the reaction solvent.[2]
-
The reaction mixture is stirred vigorously at an elevated temperature, typically around 80 °C, for 16 to 24 hours.[2][4]
-
The reaction can be performed in air, highlighting the stability of the components and the product.[2]
-
After the reaction is complete, the product is typically isolated and purified, often by recrystallization, to yield the this compound catalyst as a solid. High yields (often >95%) are commonly reported.[2]
Structural Characterization
The identity and purity of the synthesized catalyst are confirmed using standard analytical techniques.
-
X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for elucidating the solid-state structure of the catalyst. It provides precise measurements of bond lengths, bond angles, and the overall molecular geometry.[4][5] The crystallographic data for a related complex, [IPr#–PEPPSI], has been deposited in the Cambridge Crystallographic Data Centre (CCDC 2262376).[4][5][7]
-
NMR Spectroscopy:
-
¹H NMR: Proton NMR is used to confirm the presence of the IPr and 3-chloropyridine ligands by identifying their characteristic proton signals. For example, in related complexes, distinct signals are observed for the aromatic protons of the pyridine and diisopropylphenyl groups, as well as the aliphatic protons of the isopropyl groups.[5]
-
¹³C NMR: Carbon-13 NMR provides further confirmation of the structure, showing characteristic signals for the carbene carbon and other carbon atoms in the ligands.[5]
-
-
High-Resolution Mass Spectrometry (HRMS): HRMS is used to confirm the molecular weight and elemental composition of the catalyst. A common observation in the ESI-MS spectrum is the ion corresponding to the loss of a chloride ligand, [M–Cl]⁺.[5]
References
- 1. americanelements.com [americanelements.com]
- 2. PEPPSI - Wikipedia [en.wikipedia.org]
- 3. [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions | NSF Public Access Repository [par.nsf.gov]
- 4. mdpi.com [mdpi.com]
- 5. [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Synthesis and Characterization of Pd-PEPPSI-IPr
This in-depth technical guide serves as a core resource for researchers, scientists, and professionals in drug development on the synthesis and characterization of the palladium-based precatalyst, Pd-PEPPSI-IPr. This air- and moisture-stable complex has gained significant traction in cross-coupling reactions due to its high catalytic activity and operational simplicity.
Introduction
This compound, which stands for P yridine-E nhanced P recatalyst P reparation S tabilization and I nitiation, is an organopalladium complex featuring an N-heterocyclic carbene (NHC) ligand.[1] Specifically, the IPr ligand is 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene. The complex is a precatalyst, meaning the palladium(II) center must be reduced to palladium(0) in situ to enter the catalytic cycle.[1] Its stability, commercial availability, and broad applicability in forming carbon-carbon and carbon-heteroatom bonds make it a valuable tool in organic synthesis.[1][2][3][4][5]
Synthesis of this compound
The synthesis of this compound is a straightforward procedure that can be performed in a standard laboratory setting. The general approach involves the reaction of the corresponding imidazolium (B1220033) salt with a palladium source in the presence of a base and the pyridine-based ligand.
Experimental Protocol
A common and efficient method for the synthesis of this compound is as follows:
Reagents and Equipment:
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)
-
Palladium(II) chloride (PdCl₂)
-
Potassium carbonate (K₂CO₃)
-
Standard glassware for organic synthesis (e.g., round-bottom flask, condenser)
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (optional, as the catalyst is air-stable)
Procedure:
-
To a round-bottom flask, add IPr·HCl (1.1 equivalents), PdCl₂ (1.0 equivalent), and K₂CO₃ (5.0 equivalents).
-
Add 3-chloropyridine to the flask to act as both the solvent and the ancillary ligand.
-
The reaction mixture is stirred vigorously and heated to 80 °C.
-
The reaction is typically maintained at this temperature for 16-24 hours.[3][6]
-
After cooling to room temperature, the crude product can be purified. A common purification method is recrystallization from a solvent system like dichloromethane/hexane to yield the product as a yellow crystalline solid.[6]
An 82% yield has been reported for the synthesis of the closely related [IPr#-PEPPSI] complex using this methodology.[3][6]
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Characterization of this compound
Comprehensive characterization is crucial to confirm the identity and purity of the synthesized catalyst. The primary techniques employed are X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy.
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive structural information, including bond lengths and angles. The this compound complex exhibits a square planar geometry around the palladium center.
Table 1: Selected Crystallographic Data for PEPPSI Complexes
| Complex | Pd-C (Å) | Pd-N (Å) | Pd-Cl (Å) | Reference |
| [IPr-PEPPSI] | 1.969(3) | 2.137(3) | 2.290(9), 2.298(7) | [7] |
| [IPent-PEPPSI] | 1.975(3) | 2.097(2) | 2.2868(9), 2.3033(9) | [6][7] |
| [IPr#-PEPPSI] (Molecule 1) | 1.978(4) | 2.119(4) | 2.285(1), 2.300(1) | [3][6][7][8] |
| [IPr#-PEPPSI] (Molecule 2) | 1.965(4) | 2.114(4) | 2.301(1), 2.302(1) | [3][6][7][8] |
Table 2: Selected Bond Angles for PEPPSI Complexes
| Complex | C-Pd-Cl (°) | N-Pd-Cl (°) | Reference |
| [IPr-PEPPSI] | 91.5(9), 87.2(9) | 91.0(8), 90.4(7) | [6] |
| [IPent-PEPPSI] | 90.5(1), 90.3(1) | 89.27(7), 89.90(7) | [6] |
| [IPr#-PEPPSI] (Molecule 1) | 88.8(1), 91.5(1) | 90.6(1), 89.1(1) | [6][7][8] |
| [IPr#-PEPPSI] (Molecule 2) | 89.8(1), 89.4(1) | 90.4(1), 90.4(1) | [6][7][8] |
The data indicates a strong bond between the palladium and the carbene carbon (Pd-C) and a relatively weaker bond to the pyridine (B92270) nitrogen (Pd-N), which is consistent with the "throw-away" nature of the pyridine ligand during catalytic activation.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure of the complex in solution. While a detailed spectrum for the standard this compound is often found in the supporting information of publications, the data for the closely related and highly hindered [IPr#-PEPPSI] is readily available and presented here for reference.
Table 3: ¹H and ¹³C NMR Data for [IPr#-PEPPSI] in CDCl₃ [6]
| ¹H NMR (500 MHz, CDCl₃) δ (ppm) | ¹³C NMR (125 MHz, CDCl₃) δ (ppm) |
| 8.97 (s, 1H) | 150.85 |
| 8.81 (d, J = 5.5 Hz, 1H) | 149.93 |
| 7.83 (d, J = 8.2 Hz, 1H) | 144.16 |
| 7.27 (m, 8H) | 144.04 |
| 7.15 (m, 12H) | 143.61 |
| 7.10–7.05 (m, 16H) | 141.79 |
| 7.00 (dd, J = 19.7, 7.4 Hz, 16H) | 138.01 |
| 6.78 (s, 4H) | 135.88 |
| 6.69 (d, J = 7.5 Hz, 8H) | 132.61 |
| 6.32 (s, 4H) | 131.42 |
| 5.38 (s, 2H) | 130.27 |
| 4.98 (s, 2H) | 129.47 |
| 129.36 | |
| 128.27 | |
| 127.83 | |
| 126.23 | |
| 126.14 | |
| 126.06 | |
| 124.81 | |
| 124.14 | |
| 56.30 | |
| 51.09 |
The absence of the acidic imidazolium proton signal (typically >10 ppm) in the ¹H NMR spectrum is a key indicator of successful complex formation.
High-Resolution Mass Spectrometry (HRMS)
HRMS is used to confirm the elemental composition of the synthesized complex. For [IPr#-PEPPSI], the calculated m/z for [M-Cl]⁺ (C₉₈H₇₆N₃Cl₂Pd) is 1472.4452, with the found value being 1472.4450, confirming the structure.[6]
Catalytic Activation Pathway
The this compound complex is a precatalyst and requires activation to the catalytically active Pd(0) species. The pyridine-based ligand facilitates this process.
References
- 1. PEPPSI - Wikipedia [en.wikipedia.org]
- 2. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 3. [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions | NSF Public Access Repository [par.nsf.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Pd-PEPPSI-IPr in Cross-Coupling Reactions: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Palladium-PEPPSI-IPr catalyst and its mechanism in key cross-coupling reactions. It is designed to be a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document delves into the catalyst's structure, activation, and catalytic cycle, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding and application.
Introduction to Pd-PEPPSI-IPr
The this compound catalyst, where PEPPSI stands for P yridine-E nhanced P recatalyst P reparation S tabilization and I nitiation, is a highly effective and versatile palladium(II) precatalyst. It features a bulky N-heterocyclic carbene (NHC) ligand, specifically IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene), and a 3-chloropyridine (B48278) "throw-away" ligand.[1] Developed by Professor Michael G. Organ and his team, this air- and moisture-stable complex has gained significant traction in both academic and industrial settings due to its high reactivity, broad functional group tolerance, and operational simplicity.[2] Unlike many traditional palladium catalysts, this compound can often be handled in the open air without significant degradation, making it a user-friendly option for a wide range of cross-coupling reactions.
The catalyst's structure features a square planar palladium center. The strong σ-donating nature of the IPr ligand facilitates crucial steps in the catalytic cycle, namely oxidative addition and reductive elimination.[2] The 3-chloropyridine ligand, on the other hand, enhances the catalyst's stability for storage but is readily displaced during the in-situ activation to the catalytically active Pd(0) species.
The Catalytic Cycle: A Closer Look at the Suzuki-Miyaura Reaction
The this compound catalyst is a precatalyst, meaning it must be reduced from its Pd(II) oxidation state to the catalytically active Pd(0) form. This reduction typically occurs in situ in the presence of a suitable reducing agent, often one of the reagents in the cross-coupling reaction itself, such as an organometallic compound or an amine.[3] Once the active (NHC)Pd(0) species is formed, it enters the catalytic cycle. The Suzuki-Miyaura reaction serves as an excellent example to illustrate the mechanism.
The catalytic cycle can be broken down into three primary steps:
-
Oxidative Addition: The active (NHC)Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting the palladium into the carbon-halogen bond. This step results in the formation of a Pd(II) intermediate.
-
Transmetalation: The organoboron reagent (e.g., a boronic acid, Ar'-B(OH)₂) is activated by a base. The resulting boronate species then transfers its organic group (Ar') to the palladium center, displacing the halide. This forms a new Pd(II) intermediate with both organic groups attached.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product (Ar-Ar'). This step regenerates the active (NHC)Pd(0) catalyst, which can then re-enter the catalytic cycle.
Quantitative Data Overview
The following tables summarize the performance of this compound in various cross-coupling reactions with a selection of substrates, showcasing the catalyst's broad applicability and high efficiency.
Suzuki-Miyaura Coupling of Aryl Chlorides
| Entry | Aryl Chloride | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | EtOH | 80 | 2 | 92[4] |
| 2 | 2-Chloroanisole | Phenylboronic acid | K₃PO₄ | EtOH | 80 | 2 | 93[4] |
| 3 | 3-Chloroanisole | 2-Aminophenylboronic acid | K₃PO₄ | EtOH | 80 | - | 90[4] |
| 4 | 4-Chlorotoluene | Phenylboronic acid | K₂CO₃ | Dioxane | 60 | - | >95[5] |
| 5 | 1-Chloro-4-nitrobenzene | Phenylboronic acid | K₂CO₃ | THF | 60 | - | 98[5] |
Negishi Coupling of Aryl Halides with Organozinc Reagents
| Entry | Aryl Halide | Organozinc Reagent | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloro-4-methylquinoline | MeZnCl | LiBr | THF | RT | 16 | 95[6] |
| 2 | 4-Bromobenzonitrile | EtZnBr | LiBr | THF | RT | 16 | 98 |
| 3 | 1-Bromo-4-fluorobenzene | i-PrZnBr | LiBr | THF | RT | 16 | 92 |
| 4 | 2-Chloropyridine | n-BuZnCl | LiCl | THF | RT | 16 | 96[7] |
| 5 | 3-Bromopyridine | sec-ButylZnBr | - | THF | RT | - | 91[8] |
Buchwald-Hartwig Amination of Aryl Chlorides
| Entry | Aryl Chloride | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroacetophenone | Aniline | Cs₂CO₃ | Toluene (B28343) | 100 | - | 95[9] |
| 2 | 2-Chlorotoluene | Morpholine | KOt-Bu | Dioxane | 80 | - | 98 |
| 3 | 1-Chloro-3,5-dimethylbenzene | N-Methylaniline | KOt-Bu | Dioxane | 80 | - | 94 |
| 4 | Phenyl Benzoate (Ester) | Aniline | K₂CO₃ | DME | 110 | 16 | 96[10] |
| 5 | Phenyl Benzoate (Ester) | 2,6-Dimethylaniline | K₂CO₃ | DME | 110 | 16 | 96[10] |
Experimental Protocols
The following are representative experimental protocols for key cross-coupling reactions using this compound.
General Procedure for Suzuki-Miyaura Coupling
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), arylboronic acid (1.2-1.5 equiv), base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv), and this compound (0.5-3 mol%).[4][5]
-
Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Add the degassed solvent (e.g., THF, dioxane, or ethanol) via syringe.[4][5]
-
Place the reaction vial in a preheated oil bath at the desired temperature (typically 60-110 °C) and stir for the required time (typically 2-24 hours).[4][5][11]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.[3]
General Procedure for Negishi Coupling
Procedure:
-
Under an inert atmosphere, charge a dry reaction vial with this compound (1-3 mol%) and, if required, a lithium salt additive (e.g., LiCl or LiBr, 2.0 equiv relative to the organozinc reagent).
-
Add anhydrous THF via syringe and stir until the catalyst has dissolved.
-
Add the organozinc reagent (1.2-1.5 equiv) via syringe, followed by the aryl halide (1.0 equiv).
-
Stir the reaction at room temperature or heat to 60-70 °C for sterically hindered substrates.[3]
-
Monitor the reaction to completion by TLC or GC-MS.
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.
-
Purify the residue by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination
Procedure:
-
To a reaction vial, add the aryl halide (1.0 equiv), the amine (1.1-1.2 equiv), a strong base (e.g., KOt-Bu or NaOt-Bu, 1.2-1.5 equiv), and this compound (1-3 mol%).[3][10]
-
Seal the vial, and purge with an inert gas.
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heat the mixture with stirring at a temperature typically between 80-110 °C until the starting material is consumed, as indicated by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the product with an organic solvent, and wash the organic phase with brine.
-
Dry the organic layer, filter, and remove the solvent in vacuo.
-
Purify the product by flash chromatography.
Conclusion
The this compound catalyst has established itself as a robust and highly efficient tool for a variety of cross-coupling reactions that are central to modern organic synthesis and drug discovery. Its air and moisture stability, coupled with its high catalytic activity, allows for the reliable formation of carbon-carbon and carbon-nitrogen bonds under relatively mild conditions. This guide provides the fundamental knowledge, quantitative data, and practical protocols to enable researchers to effectively utilize this powerful catalyst in their synthetic endeavors. The continued exploration of NHC-ligated palladium complexes like this compound promises to further expand the capabilities of cross-coupling chemistry.
References
- 1. PEPPSI - Wikipedia [en.wikipedia.org]
- 2. [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 6. rsc.org [rsc.org]
- 7. Pd-PEPPSI-IPent(Cl): a highly effective catalyst for the selective cross-coupling of secondary organozinc reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Negishi cross-coupling of secondary alkylzinc halides with aryl/heteroaryl halides using Pd–PEPPSI–IPent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr [organic-chemistry.org]
Unveiling the Electronic and Steric Landscape of Pd-PEPPSI-IPr: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium N-heterocyclic carbene (NHC) complex, Pd-PEPPSI-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation featuring a 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (B1246174) ligand), has emerged as a powerhouse in modern cross-coupling catalysis. Its remarkable stability, high catalytic activity, and broad functional group tolerance have made it an indispensable tool in the synthesis of complex organic molecules, including active pharmaceutical ingredients. This technical guide provides an in-depth analysis of the core electronic and steric properties of this compound, offering a comprehensive resource for researchers seeking to understand and harness its full potential.
Electronic Properties: A Strong σ-Donor with Subtle Nuances
The IPr ligand is characterized by its potent σ-donating ability, which is a key contributor to the stability and reactivity of the this compound complex. This strong electron donation to the palladium center facilitates the oxidative addition step in the catalytic cycle and stabilizes the resulting Pd(II) intermediate.
While a precise Tolman Electronic Parameter (TEP) for the IPr ligand on the traditional Ni(CO)₃ scale is not extensively reported, comparative studies with other NHC and phosphine (B1218219) ligands provide valuable insights. N-heterocyclic carbenes, as a class, are stronger electron donors than most tertiary phosphines. Within the NHC family, the electronic differences are more subtle.[1][2] The unsaturated IPr ligand is a slightly stronger donor than its saturated counterpart, SIPr.[1] This enhanced donor capacity is attributed to the delocalization of the nitrogen lone pairs into the imidazole (B134444) ring, which increases the electron density at the carbene carbon.
The electronic environment of the palladium center in PEPPSI-type complexes can be further probed using computational methods. Density Functional Theory (DFT) calculations on the related [IPr#–PEPPSI] complex revealed that the Highest Occupied Molecular Orbital (HOMO) is primarily located on the Pd-Cl bonds.[3] This suggests that these bonds are intimately involved in the electronic transformations during the catalytic cycle.
Steric Properties: A Bulky yet Flexible Shield
The steric bulk of the IPr ligand is a defining feature that profoundly influences the reactivity and selectivity of the this compound catalyst. The two bulky 2,6-diisopropylphenyl groups on the nitrogen atoms create a sterically hindered environment around the palladium center. This steric shield plays a crucial role in promoting reductive elimination, the final step in many cross-coupling reactions, by preventing catalyst decomposition pathways such as β-hydride elimination.
A quantitative measure of this steric hindrance is the percent buried volume (%Vbur), which calculates the percentage of the space around the metal center occupied by the ligand. The IPr ligand exhibits a significant percent buried volume, effectively encapsulating the palladium atom.
Quantitative Data Summary
The following tables summarize the key electronic and steric parameters for the IPr ligand in comparison to other common ligands.
Table 1: Comparative Electronic Properties
| Ligand | Tolman Electronic Parameter (TEP) (cm⁻¹) | Qualitative Donor Strength |
| P(t-Bu)₃ | 2056.1 | Very Strong |
| IPr | Not widely reported, but stronger than most phosphines | Very Strong |
| IMes | ~2051 (estimated from Ir complex)[4] | Very Strong |
| PCy₃ | 2064.1 | Strong |
| PPh₃ | 2068.9 | Moderate |
Note: TEP values are for Ni(CO)₃L complexes unless otherwise stated. A lower TEP value indicates a stronger electron-donating ligand.
Table 2: Comparative Steric Properties
| Ligand | Percent Buried Volume (%Vbur) |
| IPr | 52.1% (in [Cu(IPr)Cl]) |
| IPr | ~34-37% (depending on the metal and coordination)[5] |
| IPr# | 56.4% (in [Cu(IPr#)Cl])[6] |
| SIMes | ~33% |
| P(t-Bu)₃ | ~29% |
| PCy₃ | ~26% |
| PPh₃ | ~21% |
Note: %Vbur is a calculated value and can vary depending on the specific complex and computational method used.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of the corresponding imidazolium (B1220033) salt with a palladium precursor in the presence of a base and 3-chloropyridine.[7] A general procedure is as follows:
-
Imidazolium Salt Synthesis: The IPr·HCl salt is synthesized by reacting 2,6-diisopropylaniline (B50358) with glyoxal (B1671930) and paraformaldehyde, followed by treatment with hydrochloric acid.
-
Complex Formation: In a Schlenk flask under an inert atmosphere, the IPr·HCl salt (1.1 equivalents), palladium(II) chloride (1.0 equivalent), and a base such as potassium carbonate (5.0 equivalents) are suspended in 3-chloropyridine.[3]
-
The mixture is heated to approximately 80 °C and stirred for 24 hours.[3]
-
After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure.
-
The resulting solid is purified by column chromatography or recrystallization to yield the this compound complex as a yellow crystalline solid.
Determination of Electronic Properties (Tolman Electronic Parameter Analogue)
While the direct synthesis of Ni(CO)₃(IPr) can be challenging, the relative electronic properties of NHC ligands can be determined by synthesizing and analyzing related transition metal carbonyl complexes, such as [(NHC)Ir(CO)₂Cl].[4][5]
-
Synthesis of [(IPr)Ir(cod)Cl]: [Ir(cod)Cl]₂ is reacted with the IPr·HCl salt and a base in a suitable solvent.
-
Carbonylation: The resulting [(IPr)Ir(cod)Cl] complex is dissolved in a solvent like dichloromethane (B109758) and exposed to an atmosphere of carbon monoxide.
-
IR Spectroscopy: The carbonyl stretching frequencies (νCO) of the resulting [(IPr)Ir(CO)₂Cl] complex are measured using infrared spectroscopy. Lower stretching frequencies indicate a more electron-donating NHC ligand.
Determination of Steric Properties (X-ray Crystallography for %Vbur)
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of this compound and for calculating its percent buried volume.[8][9]
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the complex in a suitable solvent system (e.g., dichloromethane/hexane).[3]
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected at low temperature (typically 100 K) to minimize thermal vibrations.[8]
-
Structure Solution and Refinement: The diffraction data are processed to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles.[8]
-
Percent Buried Volume Calculation: The refined crystallographic information file (CIF) is used as input for specialized software (e.g., SambVca) to calculate the percent buried volume of the IPr ligand.
Visualizations
Caption: Workflow for the synthesis and characterization of this compound.
Caption: A simplified representation of a cross-coupling catalytic cycle.
Caption: Relationship between steric/electronic properties and catalyst performance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Theoretical Prediction of the Electronic Properties of Bidentate Ligands (HEP2) and Synthesis of Bis(N‑heterocyclic carbene) Silver and Palladium Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
The Advent of PEPPSI Catalysts: A Technical Guide to Their Discovery, Development, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) catalysts, a class of highly effective and user-friendly palladium-N-heterocyclic carbene (NHC) complexes. From their initial discovery to the development of subsequent generations, this document details the synthesis, mechanism of action, and broad applicability of PEPPSI catalysts in modern organic synthesis. Key quantitative data from seminal studies are summarized in structured tables for comparative analysis, and detailed experimental protocols for their preparation and use in cornerstone cross-coupling reactions are provided. Visual diagrams generated using Graphviz illustrate the catalytic cycle and synthetic workflows, offering a clear and concise understanding of these powerful catalytic systems.
Introduction: The Need for Robust Cross-Coupling Catalysts
Transition-metal-catalyzed cross-coupling reactions have become indispensable tools in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] While early catalysts based on phosphine (B1218219) ligands were groundbreaking, they often suffered from air and moisture sensitivity, limiting their practicality.[2] This necessitated the development of more robust and user-friendly catalytic systems. N-heterocyclic carbenes (NHCs) emerged as a promising class of ligands due to their strong σ-donating properties, which form stable bonds with metal centers.[2]
In 2005, the research group of Professor Michael G. Organ introduced a novel class of palladium-NHC precatalysts known as PEPPSI catalysts.[3] The acronym stands for P yridine-E nhanced P recatalyst P reparation S tabilization and I nitiation.[3] These catalysts were designed to be air- and moisture-stable, easy to synthesize and handle, and highly active in a variety of cross-coupling reactions.[3] The key innovation was the incorporation of a pyridine-based ligand, which stabilizes the palladium center in its precatalyst form but is readily displaced to initiate the catalytic cycle.
The Discovery and Evolution of PEPPSI Catalysts
The first generation of PEPPSI catalysts, exemplified by PEPPSI-IPr , featured an N-heterocyclic carbene ligand with bulky 2,6-diisopropylphenyl substituents. This steric bulk was found to be crucial for promoting the reductive elimination step in the catalytic cycle, leading to high turnover numbers. The synthesis of PEPPSI-IPr is straightforward and high-yielding, making it readily accessible.[3]
Building on the success of PEPPSI-IPr, further research led to the development of new generations of PEPPSI catalysts with modified NHC ligands to enhance their reactivity and scope. A notable advancement was the introduction of PEPPSI-IPent , which incorporates even bulkier 2,6-di(3-pentyl)phenyl groups on the NHC ligand.[4] This increased steric hindrance proved to be highly effective for challenging cross-coupling reactions, such as the synthesis of tetra-ortho-substituted biaryls.[4] More recently, the IPr#-PEPPSI catalyst, featuring a peralkylated IPr# framework, has been developed and commercialized, demonstrating broad applicability in a range of bond activations.[5]
Synthesis of PEPPSI Catalysts: Experimental Protocols
The synthesis of PEPPSI catalysts is generally straightforward, a key factor in their widespread adoption.[5] The general procedure involves the reaction of an imidazolium (B1220033) salt (the NHC precursor) with palladium(II) chloride and a base in a pyridine-based solvent.
General Synthesis of a PEPPSI Catalyst
References
- 1. rsc.org [rsc.org]
- 2. Recent advances in sustainable N-heterocyclic carbene-Pd(II)-pyridine (PEPPSI) catalysts: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PEPPSI - Wikipedia [en.wikipedia.org]
- 4. PEPPSI™-IPent for Demanding Cross-Coupling Reactions [sigmaaldrich.com]
- 5. [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Pd-PEPPSI-IPr Complex
For Researchers, Scientists, and Drug Development Professionals
The Pd-PEPPSI-IPr complex, a cornerstone in modern synthetic chemistry, has emerged as a highly efficient and versatile precatalyst for a wide array of cross-coupling reactions. Its remarkable stability, coupled with its broad applicability, has made it an invaluable tool in academic research and industrial drug development. This guide provides an in-depth analysis of its structure, synthesis, and catalytic applications, supported by quantitative data and detailed experimental protocols.
IUPAC Nomenclature
The formal IUPAC name for the this compound complex is --INVALID-LINK--palladium(II) dichloride [1]. An alternative nomenclature provided by PubChem is 1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-2-ide;3-chloropyridine (B48278);dichloropalladium[2]. The acronym "PEPPSI" stands for Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation, highlighting the crucial role of the pyridine (B92270) ligand in its stability and catalytic activity[3][4][5].
Core Structure and Properties
The this compound complex is an organopalladium compound featuring a central palladium(II) atom coordinated to an N-heterocyclic carbene (NHC) ligand, specifically IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene), a 3-chloropyridine ligand, and two chloride ligands[3][4]. This specific arrangement confers exceptional stability to the complex, making it resistant to air and moisture, a significant advantage over many other palladium catalysts[3][4][6]. The bulky IPr ligand plays a critical role in promoting reductive elimination, a key step in the catalytic cycle, thereby enhancing reaction rates and turnover numbers[4].
Synthesis of the this compound Complex
The synthesis of Pd-PEPPSI-type catalysts is relatively straightforward and can be achieved in high yields. The general procedure involves the reaction of an imidazolium (B1220033) salt with palladium(II) chloride and a base in a pyridine-based solvent[3].
A representative synthetic protocol for a related [IPr#–PEPPSI] complex is as follows:
An oven-dried 10 mL vial equipped with a stir bar is charged with IPr#HCl (1.1 equivalents), PdCl₂ (1.0 equivalent), and K₂CO₃ (5.0 equivalents). 3-Chloropyridine is added as the solvent, and the reaction mixture is stirred at 80 °C for 24 hours. After cooling to room temperature, the mixture is diluted with dichloromethane (B109758) (DCM) and filtered to remove solids. The filtrate is then concentrated under high vacuum to remove the 3-chloropyridine, yielding the desired complex[7][8].
// Nodes Imidazolium_Salt [label="Imidazolium Salt\n(IPr.HCl)", fillcolor="#F1F3F4", fontcolor="#202124"]; PdCl2 [label="Palladium(II) Chloride\n(PdCl₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base\n(e.g., K₂CO₃)", fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent [label="3-Chloropyridine\n(Solvent)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction_Vessel [label="Reaction at 80°C", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Pd_PEPPSI_IPr [label="this compound\nComplex", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Imidazolium_Salt -> Reaction_Vessel; PdCl2 -> Reaction_Vessel; Base -> Reaction_Vessel; Solvent -> Reaction_Vessel; Reaction_Vessel -> Pd_PEPPSI_IPr [label="High Yield"]; } dot
Catalytic Applications and Performance Data
The this compound complex is a precatalyst, meaning the palladium(II) center must be reduced to palladium(0) in situ to initiate the catalytic cycle[3][9]. This activation is typically achieved by one of the coupling partners, such as an organoboron reagent in Suzuki-Miyaura coupling[3]. It has demonstrated high efficacy in a variety of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, Heck, and Sonogashira reactions[3][4][10].
Table 1: Performance of this compound in Suzuki-Miyaura Cross-Coupling of Amides [6]
| Entry | Amide Substrate | Arylboronic Acid | Yield (%) |
| 1 | N-Boc-pyrrolidinone | Phenylboronic acid | 95 |
| 2 | N-Boc-piperidone | 4-Methoxyphenylboronic acid | 92 |
| 3 | N-Ts-indole | Phenylboronic acid | 85 |
| 4 | N-Glutarimide | 4-Tolylboronic acid | 98 |
Table 2: Crystallographic and Structural Data for PEPPSI-Type Complexes [7][11][12]
| Complex | %Vbur | Pd–CNHC (Å) | Pd–Npy (Å) | Pd–Cl (Å) |
| [IPr#–PEPPSI] (molecule-1) | 40.2 | 1.978(4) | 2.119(4) | 2.285(1), 2.300(1) |
| [IPr#–PEPPSI] (molecule-2) | 38.2 | 1.965(4) | 2.114(4) | 2.301(1), 2.302(1) |
| [IPr–PEPPSI] | 34.8 | 1.969(3) | 2.137(3) | 2.290(9), 2.298(7) |
| [IPent–PEPPSI] | 38.3 | 1.975(3) | 2.097(2) | 2.2868(9), 2.3033(9) |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling of Amides [6]
To a reaction vessel is added the amide (1.0 mmol), arylboronic acid (1.5 mmol), potassium carbonate (2.0 mmol), and this compound (1-3 mol%). The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon). Anhydrous solvent (e.g., THF) is added, and the mixture is stirred at a specified temperature (e.g., 60 °C) until the reaction is complete, as monitored by TLC or GC-MS. The reaction is then cooled to room temperature, diluted with a suitable organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.
General Procedure for Buchwald-Hartwig Amination [4][9]
In an inert atmosphere glovebox, an oven-dried reaction tube is charged with the aryl halide (1.0 mmol), the amine (1.2 mmol), a strong base such as sodium tert-butoxide (1.4 mmol), and the this compound catalyst (1-2 mol%). The tube is sealed, removed from the glovebox, and placed in a preheated oil bath. The reaction is stirred for the designated time. After cooling, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by chromatography.
// Nodes Precatalyst [label="Pd(II)-PEPPSI-IPr", fillcolor="#F1F3F4", fontcolor="#202124"]; Active_Catalyst [label="Pd(0)Lₙ", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxidative_Addition [label="Oxidative\nAddition", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; Reductive_Elimination [label="Reductive\nElimination", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; Ar_Pd_X [label="Ar-Pd(II)-X", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ar_Pd_R [label="Ar-Pd(II)-R", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Ar-R", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; ArX [label="Ar-X", shape=invhouse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; R_M [label="R-M", shape=invhouse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Precatalyst -> Active_Catalyst [label="Activation\n(Reduction)"]; Active_Catalyst -> Oxidative_Addition; ArX -> Oxidative_Addition; Oxidative_Addition -> Ar_Pd_X; Ar_Pd_X -> Transmetalation; R_M -> Transmetalation; Transmetalation -> Ar_Pd_R; Ar_Pd_R -> Reductive_Elimination; Reductive_Elimination -> Product; Reductive_Elimination -> Active_Catalyst [label="Regeneration"]; } dot
Conclusion
The this compound complex stands as a testament to the power of rational catalyst design. Its robustness, high catalytic activity, and operational simplicity have solidified its place as a preferred catalyst in both academic and industrial settings for the synthesis of complex organic molecules. The detailed information provided in this guide serves as a valuable resource for researchers and professionals seeking to leverage the full potential of this exceptional catalyst in their synthetic endeavors.
References
- 1. americanelements.com [americanelements.com]
- 2. This compound | C32H41Cl3N3Pd- | CID 58915006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PEPPSI - Wikipedia [en.wikipedia.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. PEPPSI™ Catalysts Overview [sigmaaldrich.com]
- 6. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 7. [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Pd–PEPPSI N-Heterocyclic Carbene Complexes from Caffeine: Application in Suzuki, Heck, and Sonogashira Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. par.nsf.gov [par.nsf.gov]
An In-depth Technical Guide on Pd-PEPPSI-IPr Catalyst
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Pd-PEPPSI-IPr catalyst, a prominent member of the Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) family.[1] Developed by Professor Michael G. Organ and his team, these catalysts are known for their exceptional stability in the presence of air and moisture, making them highly user-friendly for a variety of chemical transformations.[1][2]
Core Properties and Molecular Structure
This compound, chemically known as --INVALID-LINK--palladium(II) dichloride, is an organometallic complex featuring a central palladium atom.[3] This precatalyst contains palladium in the +2 oxidation state, which is reduced in situ to the active Pd(0) form to enter the catalytic cycle.[1] The structure includes a bulky N-heterocyclic carbene (NHC) ligand, IPr, which enhances catalytic activity and stability, and a "throw-away" 3-chloropyridine (B48278) ligand that facilitates the initiation of the catalytic process.[2]
Quantitative Data Summary
The key chemical and physical properties of this compound are summarized in the table below for easy reference.
| Property | Value | References |
| Chemical Formula | C₃₂H₄₀Cl₃N₃Pd | [3][4][5] |
| Molecular Weight | 679.46 g/mol | [3][5] |
| CAS Number | 905459-27-0 | [4][5] |
| Appearance | Off-white to yellow-orange crystalline powder | [3][4] |
| Melting Point | 230 °C | [3] |
| Theoretical Metal Content | 16% (Palladium) | [4] |
| Purity | ≥98% | [5] |
Applications in Organic Synthesis
This compound is a versatile catalyst widely employed in numerous cross-coupling reactions, which are fundamental transformations in modern organic synthesis and crucial for the development of pharmaceuticals and functional materials.[6] Its high reactivity and operational simplicity have made it a preferred choice for reactions such as:
-
Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds.[3][7][8]
-
Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds between aryl halides/triflates and amines.[2][3]
-
Negishi Coupling: Carbon-carbon bond formation between organozinc compounds and organic halides.[3]
-
Kumada-Tamao-Corriu Coupling: Carbon-carbon bond formation involving Grignard reagents.[3]
-
Heck Reaction: Carbon-carbon bond formation between an unsaturated halide and an alkene.[9]
-
Sonogashira Coupling: Carbon-carbon bond formation between a terminal alkyne and an aryl or vinyl halide.[9]
The catalyst's effectiveness extends to the cross-coupling of amides via N-C bond activation, offering a significant improvement over traditional palladium-phosphine catalyst systems.[7][8]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling of Amides
The following provides a detailed methodology for a typical Suzuki-Miyaura cross-coupling reaction using this compound, based on established literature.[7][8]
Materials:
-
This compound catalyst
-
Amide substrate (e.g., N-Boc carbamates, N-Ts amides)
-
Arylboronic acid
-
Base (e.g., Potassium carbonate, K₂CO₃)
-
Solvent (e.g., Tetrahydrofuran, THF)
-
Inert gas (e.g., Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Reaction Setup: A reaction vessel (e.g., a Schlenk tube) is charged with the amide substrate, the arylboronic acid, and the base.
-
Catalyst Addition: The this compound catalyst is added to the reaction mixture. Due to its stability, the catalyst can be handled in the air.[1][2]
-
Solvent Addition: The solvent is added to the reaction vessel.
-
Inert Atmosphere: The vessel is sealed and the atmosphere is replaced with an inert gas. This is typically achieved by several cycles of vacuum and backfilling with nitrogen or argon.
-
Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., 60°C) for a designated period, or until the reaction is complete as monitored by techniques such as TLC or GC-MS.[7]
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The crude product is then subjected to a standard aqueous work-up and purification by column chromatography to isolate the desired cross-coupled product.
Optimization studies have shown that THF and K₂CO₃ are often the most effective solvent and base, respectively, for this type of transformation.[7]
Catalytic Cycle and Workflow Visualization
The following diagrams illustrate the generalized catalytic cycle for a cross-coupling reaction initiated by a this compound precatalyst and a typical experimental workflow.
Caption: Generalized catalytic cycle for cross-coupling reactions.
Caption: A typical experimental workflow for cross-coupling.
References
- 1. PEPPSI - Wikipedia [en.wikipedia.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. americanelements.com [americanelements.com]
- 4. Pd(PEPPSI)(IPr) | Umicore [pmc.umicore.com]
- 5. chemscene.com [chemscene.com]
- 6. [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pd–PEPPSI N-Heterocyclic Carbene Complexes from Caffeine: Application in Suzuki, Heck, and Sonogashira Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Role of the N-heterocyclic carbene (NHC) ligand in Pd-PEPPSI-IPr.
An In-depth Technical Guide on the Core Role of the N-heterocyclic Carbene (NHC) Ligand in Pd-PEPPSI-IPr
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds.[1] The development of robust, efficient, and user-friendly catalyst systems is paramount for their application in academic research and large-scale industrial processes.[1] Among the most successful and versatile catalysts developed in recent years is the family of Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) complexes.[2][3]
Specifically, the this compound complex, featuring the N-heterocyclic carbene (NHC) ligand 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr), has emerged as a powerhouse in the field.[4][5] This technical guide delves into the pivotal role of the IPr ligand in defining the structure, stability, and catalytic prowess of the this compound complex. We will explore its mechanism of action, present key structural and performance data, and provide detailed experimental protocols for its synthesis and application.
The this compound Precatalyst: Structure and Stability
The this compound complex, with the chemical formula [PdCl₂(IPr)(3-chloropyridine)], is a well-defined Pd(II) organometallic compound.[6] The name "PEPPSI" aptly describes the function of the 3-chloropyridine (B48278) ligand, which enhances the precatalyst's preparation, provides exceptional stability, and facilitates its initiation into the active catalytic species.[3]
A key advantage of the this compound complex is its remarkable stability under ambient conditions. Unlike many traditional palladium catalysts, such as those based on phosphine (B1218219) ligands, this compound is stable to air and moisture, allowing it to be handled on the benchtop without the need for an inert atmosphere.[3][7] This robustness extends to thermal stability; the complex can be heated in solvents like dimethylsulfoxide at 120°C for extended periods without significant decomposition.[3] This stability simplifies its storage, handling, and application, making it highly attractive for both discovery and process chemistry.
The geometry at the palladium center is square planar, a common configuration for Pd(II) complexes.[1] The core components are the central palladium atom, the strongly bound IPr ligand, a labile 3-chloropyridine "throw-away" ligand, and two chloride anions.
The Core Role of the IPr Ligand
The exceptional performance of the this compound catalyst is fundamentally dictated by the unique electronic and steric properties of the IPr ligand. NHCs, in general, are prized for their strong σ-donating capabilities and tunable steric profiles.[1][8]
Strong σ-Donation
The IPr ligand is a powerful neutral two-electron donor, forming a very strong σ-bond with the palladium center.[9][10] This has two critical consequences:
-
Enhanced Stability: The strength of the Pd-C(NHC) bond prevents ligand dissociation, which is a common pathway for catalyst decomposition in systems with more labile ligands like phosphines. This contributes significantly to the overall robustness of the catalyst.
-
Facilitation of Oxidative Addition: By donating significant electron density to the palladium center, the IPr ligand makes the metal more nucleophilic. This increased electron density facilitates the crucial first step of most cross-coupling catalytic cycles: the oxidative addition of the electrophile (e.g., an aryl halide) to the Pd(0) center.[1][8]
Tunable Steric Hindrance
The IPr ligand is characterized by its bulky 2,6-diisopropylphenyl "wingtips." This steric bulk is not a passive feature; it actively participates in and enhances the catalytic process.
-
Promotion of Reductive Elimination: The steric pressure exerted by the bulky IPr ligand on the other ligands coordinated to the palladium center is believed to accelerate the final, product-forming step of the catalytic cycle—reductive elimination. This step is often rate-limiting, and facilitating it leads to higher turnover numbers (TONs) and overall reaction efficiency.[3]
-
Stabilization of the Active Species: The steric bulk helps to create a protective pocket around the palladium atom, shielding it from potential deactivating pathways and promoting the formation of the desired monoligated Pd(0)-NHC active species.[11]
The Catalytic Cycle: From Precatalyst to Product
This compound is a Pd(II) precatalyst and must first be reduced in situ to the catalytically active Pd(0) species.[12] This activation step involves the displacement of the 3-chloropyridine ligand and the reduction of the metal center, typically by an organometallic reagent (in Suzuki, Negishi, or Kumada couplings) or another component of the reaction mixture.[12] Once the active [(IPr)Pd(0)] species is formed, it enters the catalytic cycle.
The cycle for a Suzuki-Miyaura coupling proceeds as follows:
-
Precatalyst Activation: The Pd(II)-PEPPSI-IPr complex is reduced to the active Pd(0)(IPr) species.
-
Oxidative Addition: The aryl halide (Ar-X) adds to the electron-rich Pd(0) center to form a Pd(II) intermediate. The strong σ-donating nature of the IPr ligand facilitates this step.
-
Transmetalation: The organoboron reagent (e.g., a boronic acid, activated by a base) transfers its organic group (R) to the palladium center, displacing the halide (X).
-
Reductive Elimination: The two organic groups (Ar and R) are eliminated from the palladium, forming the desired product (Ar-R) and regenerating the active Pd(0)(IPr) catalyst. The steric bulk of the IPr ligand promotes this final, crucial step.[3]
Quantitative Data
The structural parameters of PEPPSI complexes, determined by X-ray crystallography, provide quantitative insight into the bonding and steric environment around the palladium center.
| Parameter | [IPr-PEPPSI][11] | [IPr#-PEPPSI] (Molecule 1)[13] | [IPent-PEPPSI][13] |
| Pd–C(NHC) Bond Length (Å) | 1.969(3) | 1.978(4) | 1.975(3) |
| Pd–N(Pyridine) Bond Length (Å) | 2.137(3) | 2.119(4) | 2.097(2) |
| Pd–Cl Bond Lengths (Å) | 1.290(9), 1.298(7) | 2.285(1), 2.300(1) | 2.2868(9), 2.3033(9) |
| C(NHC)–Pd–N(Pyridine) Angle (°) | ~180 (trans) | 177.99[11] | Not Reported |
| C(NHC)–Pd–Cl Angles (°) | 91.5(9), 87.2(9)[1] | 88.8(1), 91.5(1) | 90.5(1), 90.3(1)[1] |
The Pd-C(NHC) bond is consistently short and strong across different PEPPSI complexes, highlighting the robust connection provided by the NHC ligand. Computational studies further quantify this, showing a much stronger Wiberg bond order for the Pd–C(carbene) bond (e.g., 0.6801 for [IPr#-PEPPSI]) compared to the Pd–N(pyridine) bond (0.3099), indicating the latter's role as a more easily dissociable "throw-away" ligand.[1]
The catalytic efficiency of this compound is demonstrated across a wide array of challenging cross-coupling reactions.
| Reaction Type | Electrophile | Nucleophile | Yield (%) | Reference |
| Acyl Suzuki Coupling | N-Boc-4-MeO-Ph-amide | PhB(OH)₂ | 95 | [1] |
| Acyl Ester Suzuki Coupling | 4-MeO-Ph-benzoate | PhB(OH)₂ | 94 | [1] |
| C-Cl Suzuki Coupling | 4-Cl-Ph-COMe | PhB(OH)₂ | 96 | [1] |
| Buchwald-Hartwig Amination | 4-Cl-Ph-CF₃ | Morpholine | 95 | [1] |
| Murahashi-Feringa Coupling | 4-Br-Ph-OMe | n-BuLi/ZnCl₂ | 92 | [1] |
| Ketone α-Arylation | 4-Br-Ph-CF₃ | Acetophenone | 93 | [1] |
These results showcase the broad applicability and high efficiency of the PEPPSI-IPr architecture in forging a variety of chemical bonds, including those involving traditionally challenging substrates like amides and aryl chlorides.[1][7]
Experimental Protocols
Synthesis of this compound Complex
This protocol is adapted from the original literature describing the synthesis of PEPPSI-type catalysts.[2]
Reagents and Equipment:
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)
-
Palladium(II) chloride (PdCl₂)
-
Potassium carbonate (K₂CO₃), anhydrous
-
3-Chloropyridine (as solvent and ligand)
-
Round-bottom flask with stir bar
-
Heating mantle with temperature control
-
Standard glassware for workup and purification (e.g., sintered glass funnel, flasks)
-
Solvents for washing (e.g., water, pentane)
Procedure:
-
To a round-bottom flask, add the imidazolium (B1220033) salt (IPr·HCl), palladium(II) chloride, and potassium carbonate.
-
Add 3-chloropyridine to the flask to act as both the solvent and the ancillary ligand.
-
Stir the mixture vigorously at 80 °C for approximately 16-24 hours under an air atmosphere.
-
After the reaction is complete, cool the mixture to room temperature.
-
The solid product can be isolated by filtration, followed by thorough washing with water and a non-polar organic solvent like pentane (B18724) to remove unreacted starting materials and impurities.
-
The resulting yellow crystalline solid is the this compound complex, which can be dried under vacuum. The reported yield for this type of synthesis is typically very high (97–98%).[2]
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a representative example for the use of this compound in a Suzuki-Miyaura reaction.[7]
Reagents and Equipment:
-
Aryl halide (e.g., aryl bromide or chloride)
-
Arylboronic acid
-
This compound (typically 1-3 mol%)
-
Base (e.g., K₂CO₃, KOt-Bu)
-
Solvent (e.g., THF, isopropanol, DME)
-
Reaction vessel (e.g., Schlenk tube or vial) with stir bar
-
Inert atmosphere setup (optional, but recommended for optimal results, as the active species is air-sensitive)[12]
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 equiv), arylboronic acid (1.2-1.5 equiv), base (2.0-3.0 equiv), and the this compound catalyst (0.01-0.03 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to 80-110 °C, depending on the substrates) for the specified time (typically 2-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine.
-
Separate the organic layer, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired biaryl product.
Conclusion
The N-heterocyclic carbene (NHC) ligand is the cornerstone of the this compound catalyst's success. Its dual role as a strong σ-donor and a sterically demanding scaffold imparts exceptional stability to the precatalyst while simultaneously enhancing the key elementary steps of the catalytic cycle. The strong Pd-C bond prevents catalyst decomposition, while the ligand's electron-donating character and steric bulk synergistically promote the oxidative addition and reductive elimination steps, respectively. This combination results in a highly active, versatile, and operationally simple catalyst that has proven effective for a vast range of cross-coupling reactions. The principles embodied by the IPr ligand in the PEPPSI framework continue to guide the design of next-generation catalysts, ensuring their central role in advancing chemical synthesis for years to come.
References
- 1. [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEPPSI - Wikipedia [en.wikipedia.org]
- 3. PEPPSI™ Catalysts Overview [sigmaaldrich.com]
- 4. [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions | NSF Public Access Repository [par.nsf.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pd(PEPPSI)(IPr) | Umicore [pmc.umicore.com]
- 7. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 8. par.nsf.gov [par.nsf.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Plausible PEPPSI catalysts for direct C–H functionalization of five-membered heterocyclic bioactive motifs: synthesis, spectral, X-ray crystallographi ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06334H [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
Activating Palladium(II) Precatalysts: A Technical Guide to the Pd(II) to Pd(0) Reduction
For Researchers, Scientists, and Drug Development Professionals
The transition from a stable Palladium(II) precatalyst to the catalytically active Palladium(0) species is a critical and often rate-determining step in a multitude of cross-coupling reactions that are fundamental to modern synthetic chemistry, particularly in the pharmaceutical and agrochemical industries. A thorough understanding and control of this activation process are paramount for optimizing reaction efficiency, minimizing side reactions, and ensuring reproducibility. This in-depth technical guide provides a comprehensive overview of the core principles governing the reduction of Pd(II) to Pd(0), detailing the mechanistic pathways, experimental monitoring techniques, and the influence of various reaction parameters.
Mechanistic Pathways of Pd(II) Precatalyst Activation
The reduction of Pd(II) to Pd(0) can proceed through several distinct mechanistic pathways, often influenced by the nature of the precatalyst, the ligands, the reducing agent, and the reaction conditions. The three primary pathways are:
-
Reductive Elimination: This is a common pathway for many well-defined precatalysts, such as the widely used Buchwald palladacycles.[1] In this process, a base promotes the deprotonation of a ligand, which is followed by the reductive elimination of a C-N or C-O bond, generating the active L-Pd(0) species.[1]
-
Solvent-Assisted Reduction: Alcohols are frequently employed as solvents in cross-coupling reactions and can also act as reducing agents. This pathway often involves the formation of a palladium-alkoxide intermediate, followed by β-hydride elimination to produce a palladium hydride species, which then reductively eliminates to yield Pd(0).[2]
-
Reduction by Reaction Components: Other components in the reaction mixture can also facilitate the reduction. This includes:
-
Phosphine (B1218219) Ligands: Electron-rich phosphine ligands can themselves be oxidized, leading to the reduction of the Pd(II) center. This process is often facilitated by the presence of water or amines.[3][4]
-
Organometallic Reagents: In reactions like the Suzuki-Miyaura coupling, the organoboron reagent can participate in the reduction of the Pd(II) precatalyst.
-
Bases and other additives: The choice of base can significantly impact the rate and mechanism of reduction. Strong bases can deprotonate other reaction components, which then act as the reducing agent.
-
dot
Figure 1. Major mechanistic pathways for the activation of Pd(II) precatalysts to Pd(0).
Experimental Protocols for Monitoring Pd(II) Reduction
Real-time monitoring of the Pd(II) to Pd(0) reduction is crucial for mechanistic studies and reaction optimization. Two powerful in-situ techniques are commonly employed: ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy and Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy.
Monitoring by ³¹P NMR Spectroscopy
³¹P NMR is an invaluable tool for tracking the fate of phosphorus-containing ligands and, by extension, the palladium species they are coordinated to. Different palladium-phosphine complexes exhibit distinct chemical shifts, allowing for the quantification of various species over time.
Experimental Protocol:
-
Sample Preparation:
-
In a nitrogen-filled glovebox, prepare a stock solution of the Pd(II) precatalyst and the phosphine ligand in a deuterated solvent (e.g., toluene-d₈, THF-d₈).
-
In a separate vial, prepare a solution of the reducing agent (e.g., base, organometallic reagent) in the same deuterated solvent.
-
Transfer a known volume of the precatalyst/ligand solution to an NMR tube fitted with a J. Young valve.
-
-
Data Acquisition:
-
Acquire an initial ³¹P NMR spectrum of the precatalyst solution to establish the starting point (t=0).
-
Inject the reducing agent solution into the NMR tube via syringe.
-
Immediately begin acquiring a series of ³¹P NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Integrate the signals corresponding to the Pd(II) precatalyst, any intermediates, and the final Pd(0) species.
-
Plot the concentration of each species as a function of time to obtain kinetic profiles.
-
dot
References
A Comprehensive Technical Guide to Dichloro(1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)palladium(II) Complexes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Dichloro(1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)palladium(II) complexes, focusing on the widely utilized PEPPSI™-IPr catalyst. This guide will cover its chemical properties, synthesis, and detailed applications in key cross-coupling reactions, complete with experimental protocols and quantitative data.
Introduction
The palladium complex featuring the N-heterocyclic carbene (NHC) ligand 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (B1246174) (IPr) has become an indispensable tool in modern organic synthesis. Its high stability, efficiency, and broad functional group tolerance make it a catalyst of choice for constructing carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in medicinal chemistry and materials science. This guide focuses on two commercially available and extensively studied forms of this catalyst.
Catalyst Identification and Properties
While the user's query refers to "Dichloro(1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)palladium(II)," two closely related and commonly used derivatives are prevalent in the literature and commercial supply.
-
Dichloro--INVALID-LINK--palladium(II) (PEPPSI™-IPr) : This monomeric complex is arguably the most common variant. The 3-chloropyridyl ligand enhances the catalyst's stability and facilitates its initiation.[1][2][3] It is known for its remarkable stability to air and moisture, allowing for easy handling without the need for a glovebox.[4][5]
-
Dichloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]palladium(II) dimer : This dimeric form is another stable precatalyst used in various cross-coupling reactions.[6]
| Property | Dichloro--INVALID-LINK--palladium(II) | Dichloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]palladium(II) dimer |
| Synonyms | PEPPSI™-IPr, Organ's Catalyst | [(IPr)PdCl₂]₂ |
| CAS Number | 905459-27-0[7][8] | 444910-17-2[6][9] |
| Molecular Formula | C₃₂H₄₀Cl₃N₃Pd[8] | C₅₄H₇₂Cl₄N₄Pd₂[6] |
| Molecular Weight | 679.46 g/mol [8] | 1131.83 g/mol [6] |
| Appearance | White to light yellow powder/crystal[7] | Orange to tan powder[10] |
Synthesis of PEPPSI™-IPr Catalyst
The PEPPSI™-IPr catalyst can be synthesized in a straightforward, high-yielding procedure.[3]
Experimental Protocol: Synthesis of PEPPSI™-IPr [3][11]
-
To a reaction vial equipped with a stir bar, add 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) (1.1 equivalents), palladium(II) chloride (PdCl₂) (1.0 equivalent), and potassium carbonate (K₂CO₃) (5.0 equivalents).
-
Add 3-chloropyridine (B48278) as the solvent.
-
Stir the reaction mixture vigorously at 80°C for 16-24 hours in the air.
-
After cooling to room temperature, dilute the mixture with dichloromethane (B109758) (DCM) and filter to remove solid residues.
-
Concentrate the filtrate under high vacuum to remove the 3-chloropyridine.
-
The resulting solid is the PEPPSI™-IPr catalyst, which can be further purified if necessary. This synthesis typically results in a high yield (around 82-98%).[3][11]
Applications in Cross-Coupling Reactions
PEPPSI™-IPr is a versatile precatalyst that, upon in-situ reduction to Pd(0), actively catalyzes a wide range of cross-coupling reactions.[12] Below are detailed protocols for some of the most significant transformations.
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. PEPPSI™-IPr is highly effective for coupling aryl chlorides and bromides with boronic acids.[4]
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Halide with a Boronic Acid [12][13]
-
In a reaction vial, combine the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 mmol) or potassium phosphate (B84403) (K₃PO₄, 2.0 mmol).
-
Add the PEPPSI™-IPr catalyst (typically 0.5-2 mol%).
-
Add the solvent (e.g., dioxane, THF, or isopropanol, ~0.5 M).
-
Seal the vial and purge with an inert gas (e.g., argon or nitrogen).
-
Stir the mixture at the desired temperature (room temperature to 80°C) until the reaction is complete (monitored by TLC or GC/MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Quantitative Data for Suzuki-Miyaura Coupling with PEPPSI™-IPr
| Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Catalyst Loading (mol%) | Yield (%) |
| 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | Dioxane | 80 | 0.5 | 92[13] |
| 2-Chloroanisole | Phenylboronic acid | K₃PO₄ | Dioxane | 80 | 0.2 | 93[13] |
| 3-Chloroanisole | 2-Aminophenylboronic acid | K₃PO₄ | Dioxane | 80 | 1.0 | 90[13] |
| 2-Chloropyridine | Phenylboronic acid | K₃PO₄ | Dioxane | 80 | 0.5 | 98[13] |
| 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | Dioxane | 60 | 1 | 91 (microwave, solvent-free)[14] |
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. PEPPSI™-IPr excels in coupling aryl chlorides and bromides with a diverse range of amines.[15][16]
Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Chloride [12]
-
To a reaction vial, add PEPPSI™-IPr (1-3 mol%) and a strong base such as potassium tert-butoxide (KOt-Bu, 1.2 mmol).
-
Add the amine (1.2 mmol) neat with rapid stirring to activate the precatalyst.
-
Add the aryl chloride (1.0 mmol) followed by the solvent (e.g., dioxane or toluene, ~0.5 M).
-
Seal the vial, purge with an inert gas, and heat to the desired temperature (typically 80-110°C).
-
Monitor the reaction until completion.
-
After cooling, quench the reaction with water and extract with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by chromatography.
Quantitative Data for Buchwald-Hartwig Amination
| Aryl Halide | Amine | Base | Solvent | Temp (°C) | Catalyst Loading (mol%) | Yield (%) |
| 4-Chlorotoluene | Morpholine | KOt-Bu | Dioxane | 100 | 1 | >95 |
| 4-Chloroacetophenone | Aniline | Cs₂CO₃ | Dioxane | 80 | 1 | High Yield[17] |
| 2-Bromopyridine | Aniline | KOt-Bu | Toluene | 100 | 2 | >95 |
| 1-Bromo-4-methoxybenzene | N-Methylaniline | KOt-Bu | Toluene | 80 | 1 | >95 |
Note: Specific yield data for a broad range of substrates with PEPPSI-IPr in Buchwald-Hartwig amination is often presented in graphical form in the literature; the table represents typical high-yielding examples.
The Negishi coupling allows for the formation of C-C bonds between organozinc reagents and organic halides. PEPPSI™-IPr is a highly efficient catalyst for this transformation, particularly with alkylzinc reagents.[4][18]
Experimental Protocol: Negishi Coupling of an Aryl Bromide with an Alkylzinc Reagent [12]
-
In a flame-dried, inert gas-purged flask, dissolve the aryl bromide (1.0 mmol) and PEPPSI™-IPr (1-2 mol%) in an anhydrous solvent like THF or DME.
-
Add the organozinc reagent (1.2-1.5 equivalents, typically as a solution in a suitable solvent).
-
Stir the reaction at room temperature or gently heat (e.g., 60-70°C) if necessary for sterically hindered substrates.[12]
-
Monitor the reaction by TLC or GC/MS.
-
Upon completion, carefully quench the reaction with saturated aqueous ammonium (B1175870) chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify by column chromatography.
Quantitative Data for Negishi Coupling
| Aryl Halide | Organozinc Reagent | Solvent | Temp (°C) | Catalyst Loading (mol%) | Yield (%) | | --- | --- | --- | --- | --- | --- | --- | | 4-Bromobenzonitrile | Ethylzinc bromide | THF | RT | 2 | >95 | | 1-Bromo-4-fluorobenzene | Isopropylzinc chloride | THF | 60 | 2 | >95 | | 2-Chloropyridine | Phenylzinc chloride | THF | RT | 1 | High Yield | | 4-Bromo-N,N-dimethylaniline | sec-Butylzinc bromide | THF | RT | 2 | High Yield[18] |
Note: As with other cross-coupling reactions, yields are consistently high for a wide array of substrates under optimized conditions.
Visualizations
The catalytic cycle for the Suzuki-Miyaura reaction using PEPPSI™-IPr involves the in-situ formation of the active Pd(0) species, followed by oxidative addition, transmetalation, and reductive elimination.
References
- 1. alfachemic.com [alfachemic.com]
- 2. DICHLORO-[1,3-BIS(DIISOPROPYLPHENYL)IMIDAZOLYLIDENE]-(3-CHLOROPYRIDYL)PALLADIUM(II) price,buy DICHLORO-[1,3-BIS(DIISOPROPYLPHENYL)IMIDAZOLYLIDENE]-(3-CHLOROPYRIDYL)PALLADIUM(II) - chemicalbook [m.chemicalbook.com]
- 3. PEPPSI - Wikipedia [en.wikipedia.org]
- 4. PEPPSI™ Catalysts Overview [sigmaaldrich.com]
- 5. PEPPSI™-IPent for Demanding Cross-Coupling Reactions [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. [1,3-Bis(2,6-Diisopropylphenyl)imidazol-2-ylidene](3-chloropyridyl)palladium(II) Dichloride | 905459-27-0 | TCI EUROPE N.V. [tcichemicals.com]
- 8. calpaclab.com [calpaclab.com]
- 9. CAS 444910-17-2 | Sigma-Aldrich [sigmaaldrich.com]
- 10. echemi.com [echemi.com]
- 11. [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. mdpi.com [mdpi.com]
- 14. Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr [organic-chemistry.org]
- 15. Pd-catalyzed aryl amination mediated by well defined, N-heterocyclic carbene (NHC)-Pd precatalysts, PEPPSI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PEPPSI™ Catalysts Overview [merckmillipore.com]
- 17. researchgate.net [researchgate.net]
- 18. Negishi cross-coupling of secondary alkylzinc halides with aryl/heteroaryl halides using Pd–PEPPSI–IPent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Pd-PEPPSI-IPr: A Comprehensive Technical Guide to its Air and Moisture Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium N-heterocyclic carbene (NHC) complex, dichloro--INVALID-LINK--palladium(II), commonly known as Pd-PEPPSI-IPr, has emerged as a highly versatile and robust precatalyst in modern organic synthesis. Its broad applicability in cross-coupling reactions is significantly enhanced by its remarkable stability under ambient conditions. This technical guide provides an in-depth analysis of the air and moisture stability of this compound, offering a valuable resource for researchers and professionals in drug development and fine chemical synthesis. The information presented is compiled from seminal literature and technical documentation, focusing on providing a clear understanding of the catalyst's handling, storage, and operational stability.
The exceptional stability of this compound is a cornerstone of its "Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation" design. Unlike many traditional palladium catalysts that require inert atmosphere techniques for handling and storage, this compound exhibits a remarkable tolerance to both atmospheric oxygen and moisture.[1][2][3][4] This robustness simplifies experimental setup, reduces costs associated with specialized equipment, and enhances reproducibility, making it an attractive choice for both academic research and industrial applications.
Core Stability Characteristics
Multiple sources consistently report that this compound is extremely stable to air and moisture.[1] This stability is not merely anecdotal; it is a fundamental feature of the catalyst's design, allowing it to be handled on the benchtop without significant degradation. The catalyst can be stored indefinitely outside of an inert atmosphere and can be weighed using standard laboratory methods without the need for a glovebox or Schlenk line.[1]
Summary of Stability Data
| Condition/Stress Test | Observation | Reference(s) |
| Storage | Can be stored in air indefinitely without decomposition. | [1] |
| Handling | May be weighed out on the bench with normal methods. | [1] |
| Aqueous Workup | Tolerates an aqueous workup with no observable decomposition by ¹H NMR. | [1] |
| Thermal Stress | Can be heated in dimethylsulfoxide (DMSO) at 120°C for hours without decomposition or deactivation. | |
| Moisture | Described as a moisture-stable complex. | [2][3][4][5] |
Understanding the Stability: The Precatalyst Concept
The stability of this compound is intrinsically linked to its nature as a precatalyst. The palladium center exists in a stable Pd(II) oxidation state, which is less susceptible to oxidation compared to the catalytically active Pd(0) species.[1] The activation to the Pd(0) state occurs in situ under the reaction conditions, typically facilitated by a reducing agent present in the reaction mixture, such as an organometallic reagent or a compound capable of β-hydride elimination.[1] Once activated, the resulting Pd(0)-NHC species is highly sensitive to oxygen.[1]
Caption: Activation of the stable Pd(II) precatalyst to the active Pd(0) species.
Experimental Protocols
While specific protocols for the quantitative assessment of this compound's stability are not detailed in the literature, a general methodology can be outlined based on the reported observations and standard practices for evaluating the stability of organometallic compounds. The use of ¹H NMR spectroscopy is cited as a method to observe potential decomposition.[1]
Protocol for Assessing Air Stability
Objective: To evaluate the stability of this compound when exposed to ambient air over a defined period.
Materials:
-
This compound catalyst
-
NMR tubes
-
Deuterated chloroform (B151607) (CDCl₃)
-
High-resolution NMR spectrometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane) to ensure homogeneity.
-
Distribute equal aliquots of the solution into several open vials.
-
Store the vials on a laboratory bench, exposed to the ambient atmosphere.
-
At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), take a sample from one of the vials.
-
Remove the solvent in vacuo.
-
Dissolve the residue in CDCl₃.
-
Acquire a quantitative ¹H NMR spectrum of the sample.
-
Analyze the spectra for the appearance of new signals or changes in the integration of characteristic peaks of the parent complex, which would indicate decomposition. The formation of palladium black may also be visually noted.
Protocol for Assessing Moisture Stability
Objective: To evaluate the stability of this compound in the presence of water.
Materials:
-
This compound catalyst
-
NMR tubes
-
Deuterated chloroform (CDCl₃)
-
Deionized water
-
High-resolution NMR spectrometer
Procedure:
-
Dissolve a known quantity of this compound in a vial containing a solvent such as THF or dioxane.
-
Add a controlled amount of deionized water to the solution (e.g., 10 equivalents relative to the catalyst).
-
Stir the mixture at room temperature for a set period (e.g., 24 hours).
-
Remove the solvent and water in vacuo.
-
Dissolve the residue in CDCl₃.
-
Acquire a quantitative ¹H NMR spectrum.
-
Compare the spectrum to that of a fresh sample of this compound to identify any signs of decomposition.
Caption: Proposed workflow for evaluating the air and moisture stability of this compound.
Conclusion
This compound stands out as a remarkably stable palladium precatalyst, a feature that significantly contributes to its widespread adoption in cross-coupling reactions. Its ability to withstand exposure to both air and moisture simplifies its handling and storage, making it a user-friendly option for a broad range of synthetic applications. While detailed quantitative studies on its degradation pathways are not extensively reported, the qualitative evidence from numerous sources confirms its exceptional robustness. The provided protocols offer a framework for researchers wishing to conduct their own stability assessments under specific laboratory conditions. The inherent stability of the Pd(II) precatalyst, combined with its efficient in situ activation, underscores the rational design that makes this compound a cornerstone catalyst in modern organic chemistry.
References
Unveiling the Solubility Profile of Pd-PEPPSI-IPr: A Technical Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the solubility of catalysts is paramount for reaction optimization and scale-up. This technical guide provides an in-depth look at the solubility of Pd-PEPPSI-IPr, a highly stable and versatile palladium precatalyst, in common organic solvents.
While precise quantitative solubility data for this compound remains largely unpublished in readily accessible literature, this document compiles qualitative observations from various sources and presents a generalized experimental protocol for determining its solubility. This information is crucial for selecting appropriate solvent systems to ensure efficient and reproducible catalytic activity in a variety of cross-coupling reactions.
Qualitative Solubility of this compound
This compound, known for its remarkable stability in air and moisture, is compatible with a range of organic solvents.[1][2] Its solubility in these solvents is sufficient for its effective use in numerous catalytic applications, including Suzuki, Negishi, Kumada, and Buchwald-Hartwig reactions.[1] The following table summarizes the qualitative solubility of this compound based on its documented use in various reaction protocols.
| Solvent Class | Solvent Name | Solubility Observation |
| Alcohols | Isopropanol (IPA) | Sufficient for Suzuki reactions at room temperature.[1] |
| Methanol | Used in Suzuki reactions for trifluoroborates at 60°C.[1] | |
| Ethers | Dioxane | Employed in Suzuki reactions for base-sensitive functional groups at 60°C.[1] |
| Tetrahydrofuran (THF) | Utilized in Kumada couplings, often in a 1:1 mixture with DME.[2] A suspension is stirred until the catalyst dissolves in Negishi reactions.[1] | |
| Diethyl Ether | Used for dilution and work-up procedures.[1] | |
| Dimethoxyethane (DME) | A common solvent for Kumada and Negishi reactions, often in combination with THF.[1][2] | |
| Polar Aprotic Solvents | Dimethylsulfoxide (DMSO) | The catalyst has been shown to be stable in DMSO even at elevated temperatures (120°C for hours) without decomposition.[2] |
It is important to note that for certain reactions, such as Negishi or Kumada couplings, anhydrous conditions are recommended to prevent the quenching of basic organometallic reagents.[1] However, for many other applications, the use of degassed, but not necessarily anhydrous, solvents is sufficient.[1]
Experimental Protocol for Determining Solubility
The following is a generalized protocol for determining the solubility of a solid organometallic catalyst like this compound. This method is based on the principle of preparing a saturated solution and then determining the concentration of the dissolved solid.
Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature (e.g., g/L or mg/mL).
Materials:
-
This compound catalyst
-
Selected organic solvent (analytical grade)
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Volumetric flasks
-
Syringe filters (e.g., 0.2 µm PTFE)
-
Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation of a Saturated Solution: a. Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. The excess solid is necessary to ensure that the solution becomes saturated. b. Seal the vial tightly to prevent solvent evaporation. c. Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature. d. Stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.
-
Sample Collection and Preparation: a. After the equilibration period, stop the stirring and allow the undissolved solid to settle at the bottom of the vial. It is crucial that the temperature remains constant during this step. b. Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a syringe. c. Immediately filter the collected supernatant through a syringe filter to remove any suspended solid particles. This step is critical to prevent artificially high solubility measurements. d. Dilute the filtered, saturated solution with a known volume of the same solvent in a volumetric flask to a concentration suitable for the chosen analytical method.
-
Concentration Determination: a. UV-Vis Spectrophotometry: i. Prepare a series of standard solutions of this compound of known concentrations in the same solvent. ii. Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for the catalyst. iii. Create a calibration curve by plotting absorbance versus concentration. iv. Measure the absorbance of the diluted, saturated sample. v. Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution. b. High-Performance Liquid Chromatography (HPLC): i. Develop a suitable HPLC method (including column, mobile phase, and detection wavelength) for the analysis of this compound. ii. Prepare a series of standard solutions of known concentrations and inject them into the HPLC system to generate a calibration curve based on peak area. iii. Inject the diluted, saturated sample and determine its concentration from the calibration curve. iv. Calculate the concentration of the original saturated solution.
-
Calculation of Solubility: The solubility is calculated from the concentration of the saturated solution, taking into account any dilution factors. The result is typically expressed in grams per liter (g/L) or milligrams per milliliter (mg/mL).
Logical Workflow for Solvent Selection
The choice of solvent is a critical parameter in any catalytic reaction. The following diagram illustrates a logical workflow for selecting a suitable solvent for a reaction utilizing this compound.
This structured approach, starting from defining the reaction parameters to empirical testing, allows for a rational and efficient selection of the optimal solvent system for a given transformation using the this compound catalyst. By considering the qualitative solubility, compatibility with all reaction components, and subsequent experimental validation, researchers can maximize the potential of this robust catalyst.
References
Pd-PEPPSI-IPr: A Comprehensive Technical Guide to Thermal Stability and Decomposition
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the thermal stability and decomposition profile of the palladium catalyst, Pd-PEPPSI-IPr (--INVALID-LINK--palladium(II) dichloride). Renowned for its high catalytic activity and remarkable stability in a variety of cross-coupling reactions, a deep understanding of its thermal properties is critical for ensuring reaction safety, optimizing process conditions, and maintaining catalyst integrity.[1][2]
Overview of Thermal Stability
The this compound catalyst is widely recognized for its exceptional stability under typical laboratory conditions. It is resistant to both air and moisture, which simplifies its handling and storage compared to many other palladium catalysts.[2] Studies have demonstrated that it can be heated in dimethylsulfoxide (DMSO) at 120°C for extended periods without significant decomposition or loss of catalytic activity.[2] This general robustness is a key advantage in its widespread application. However, for process scale-up and safety assessments, more detailed quantitative data on its thermal limits are essential.
Quantitative Thermal Analysis Data
While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound are not extensively published in peer-reviewed literature, analysis of structurally analogous palladium N-heterocyclic carbene (Pd-NHC) complexes provides valuable insights into its expected thermal behavior. The data presented below for related compounds can be used as a benchmark for estimating the thermal stability of this compound.
| Compound/Catalyst System | Decomposition Onset Temperature (°C) | Analytical Technique | Observations |
| PNIPAM-NHC-Pd(II) Complex | ~217 | TGA | Onset of major weight loss attributed to the cleavage of the NHC-Pd bond. |
| PNIPAM-NHC-Pd(0) Nanoparticles | ~182 | TGA | Lower decomposition temperature compared to the Pd(II) complex, indicating the influence of the oxidation state. |
| Generic Palladium Complex with Curcumin Ligand | 150 - 810 | TGA/DTA | Broad range of ligand decomposition, with elemental palladium as the final residue at 900°C.[3] |
| This compound (Melting Point) | 230 | Melting Point App. | Often, for organometallic complexes, the melting point is coincident with decomposition.[4] |
Note: The data for PNIPAM-NHC-Pd complexes are included to illustrate the thermal behavior of polymer-supported Pd-NHC systems and to highlight the difference in stability between Pd(II) and Pd(0) species.
Proposed Thermal Decomposition Pathway
In the absence of a definitive experimental study on the solid-state thermal decomposition of this compound, a plausible pathway can be proposed based on the known chemistry of palladium-NHC complexes. The decomposition is likely to proceed through the sequential loss of its ligands, culminating in the formation of elemental palladium.
The initial and most facile step is likely the dissociation of the 3-chloropyridine (B48278) ligand, which is known to be a labile, "throw-away" ligand in catalytic cycles.[2] This would be followed by the more energy-intensive cleavage of the chloride and, finally, the robust N-heterocyclic carbene (IPr) ligand. The organic ligands would subsequently decompose into volatile fragments.
Caption: Plausible thermal decomposition pathway of this compound.
Experimental Protocols for Thermal Analysis
To obtain precise data for this compound, the following experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature ranges over which the catalyst undergoes weight loss, indicating decomposition, and to quantify the residual mass.
Methodology:
-
Sample Preparation: A small, representative sample of this compound (typically 3-10 mg) is accurately weighed into an inert TGA crucible (e.g., alumina (B75360) or platinum).
-
Instrument Setup: The TGA instrument is purged with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Temperature Program: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature (e.g., 900°C) at a constant heating rate (e.g., 10°C/min).
-
Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to identify the onset temperature of decomposition, the temperatures of maximum decomposition rates (from the derivative thermogravimetric, DTG, curve), and the final residual mass, which should correspond to elemental palladium.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions, such as melting and decomposition, providing information on whether these processes are endothermic or exothermic.
Methodology:
-
Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or gold DSC pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate.
-
Temperature Program: The sample and reference pans are subjected to the same temperature program as in the TGA analysis (e.g., heating from 25°C to a temperature beyond the final decomposition at a rate of 10°C/min).
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). The peak temperatures and the enthalpy of the transitions (area under the peaks) are determined.
Caption: General experimental workflow for TGA and DSC analysis.
Conclusion
This compound is a remarkably stable catalyst, a feature that contributes significantly to its utility in modern organic synthesis. While precise, publicly available TGA and DSC data are limited, the information from related Pd-NHC complexes suggests that its thermal decomposition likely begins at temperatures above 200°C. The proposed decomposition pathway involves the sequential loss of ligands, with the 3-chloropyridine ligand being the most labile. For applications requiring a detailed understanding of its thermal limits, it is highly recommended that researchers perform the TGA and DSC analyses outlined in this guide. This will ensure safe and optimized reaction conditions, particularly in process development and scale-up operations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. PEPPSI-Type Pd(II)—NHC Complexes on the Base of p-tert-Butylthiacalix[4]arene: Synthesis and Catalytic Activities [mdpi.com]
- 4. N-Heterocyclic Carbene–Palladium Functionalized Coordination Polymer (Pd-NHC@Eu-BCI) as an Efficient Heterogeneous Catalyst in the Suzuki–Miyaura Coupling Reaction | MDPI [mdpi.com]
The Advent of a Versatile Catalyst: Early Applications of Pd-PEPPSI-IPr in Organic Synthesis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The development of robust, air- and moisture-stable palladium precatalysts revolutionized the field of cross-coupling chemistry, transitioning these powerful bond-forming reactions from the domain of organometallic specialists to everyday tools for synthetic chemists. A pivotal moment in this evolution was the introduction of the Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) family of catalysts by the Organ group. Specifically, the N-heterocyclic carbene (NHC) complex, --INVALID-LINK--palladium(II) dichloride, known as Pd-PEPPSI-IPr, quickly emerged as a remarkably versatile and user-friendly precatalyst. Its notable stability allows it to be weighed in air without the need for a glovebox, simplifying experimental setup significantly.[1] This technical guide delves into the seminal, early applications of this compound in foundational cross-coupling reactions, presenting the quantitative data, detailed experimental protocols, and catalytic cycles that established its role as a cornerstone of modern organic synthesis.
Core Applications and Performance Data
Shortly after its inception, this compound was demonstrated to be highly effective in several key cross-coupling reactions. Its performance with a wide range of substrates, particularly in Negishi, Suzuki-Miyaura, and Buchwald-Hartwig amination reactions, highlighted its broad utility and high functional group tolerance.
Negishi Cross-Coupling
The Negishi reaction, which couples organozinc reagents with organic halides, was one of the first and most impactful applications for this compound. A 2006 report from the Organ group established a user-friendly protocol capable of coupling a wide array of sp²-sp², sp²-sp³, and sp³-sp³ carbon centers.[1] The catalyst proved effective with chlorides, bromides, iodides, and pseudohalides like triflates and tosylates.[1]
Table 1: Selected Examples of Early Negishi Couplings with this compound [1]
| Electrophile | Organozinc Reagent | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Product | Yield (%) |
| 4-Bromotoluene | Phenylzinc chloride | 2 | 23 | 3 | 4-Methyl-1,1'-biphenyl | 98 |
| 4-Chlorobenzonitrile | Phenylzinc chloride | 2 | 23 | 3 | 4-Cyanobiphenyl | 99 |
| 2-Bromopyridine | Phenylzinc chloride | 2 | 23 | 3 | 2-Phenylpyridine | 98 |
| 1-Bromo-4-(trifluoromethyl)benzene | Benzylzinc chloride | 2 | 23 | 3 | 1-(4-(Trifluoromethyl)benzyl)benzene | 98 |
| 1-Bromoadamantane | Benzylzinc chloride | 2 | 60 | 3 | 1-Benzyladamantane | 95 |
| 1-Bromododecane | Dodecylzinc bromide | 2 | 60 | 3 | Tetracosane | 95 |
| 4-Bromoacetophenone | Ethylzinc bromide | 2 | 23 | 3 | 1-(4-Ethylphenyl)ethan-1-one | 98 |
Data sourced from Organ, M. G. et al. Chem. Eur. J. 2006, 12, 4749-4755.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, and this compound was quickly identified as a highly active catalyst for this transformation. It effectively couples a wide range of electron-rich and electron-poor aryl halides with boronic acids. The reactions are typically carried out using bases like potassium carbonate or potassium t-butoxide.[2]
Table 2: Early Suzuki-Miyaura Couplings with this compound [2]
| Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | Base | Temp (°C) | Solvent | Yield (%) |
| 4-Chloroanisole | Phenylboronic acid | 2 | KOt-Bu | 23 | IPA | 98 |
| 4-Chlorotoluene | Phenylboronic acid | 2 | KOt-Bu | 23 | IPA | 98 |
| 1-Bromo-4-fluorobenzene | 4-Methoxyphenylboronic acid | 2 | KOt-Bu | 23 | IPA | 99 |
| 4-Bromoacetophenone | Phenylboronic acid | 2 | K₂CO₃ | 60 | Dioxane | 98 |
| 2-Bromopyridine | 4-Tolylboronic acid | 2 | KOt-Bu | 23 | IPA | 98 |
Data is representative of early protocols described by Sigma-Aldrich, based on the work of the Organ group.[2]
Buchwald-Hartwig Amination
The catalyst also demonstrated excellent performance in C-N bond-forming reactions. The Organ group reported that this compound is a superior catalyst for the amination of aryl chlorides and bromides, facilitating the coupling of various amines, including morpholine, arylamines, and sterically hindered adamantylamine, in superb yields under mild conditions.
Table 3: Early Buchwald-Hartwig Aminations with this compound
| Aryl Halide | Amine | Catalyst Loading (mol%) | Base | Temp (°C) | Solvent | Yield (%) |
| 4-Chlorotoluene | Morpholine | 1 | NaOt-Bu | 80 | Toluene | 99 |
| 4-Chloroanisole | Aniline | 1 | NaOt-Bu | 80 | Toluene | 98 |
| 2-Chlorotoluene | Adamantylamine | 1 | NaOt-Bu | 80 | Toluene | 95 |
| 4-Chlorobenzonitrile | Diphenylamine | 1 | NaOt-Bu | 80 | Toluene | 99 |
| 2-Bromopyridine | n-Hexylamine | 1 | NaOt-Bu | 80 | Toluene | 97 |
Data is representative of early results reported by the Organ group.
Catalytic Cycle and Workflow Diagrams
The efficacy of this compound stems from its reliable initiation to the active Pd(0) species, which then enters the catalytic cycle.
References
Methodological & Application
Application Notes and Protocols for Pd-PEPPSI-IPr Catalyzed Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocols for the application of the Pd-PEPPSI-IPr catalyst in Suzuki-Miyaura cross-coupling reactions. This air- and moisture-stable palladium N-heterocyclic carbene (NHC) precatalyst offers significant advantages in terms of ease of handling, broad substrate scope, and high catalytic efficiency, making it a valuable tool in organic synthesis and drug discovery.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. The choice of catalyst is crucial for the success of this reaction, influencing reaction rates, yields, and functional group tolerance. The this compound (--INVALID-LINK--palladium(II) dichloride) complex is a highly effective and user-friendly precatalyst for this transformation.[1][2] Its stability to air and moisture obviates the need for strictly anaerobic or anhydrous reaction conditions, simplifying the experimental setup.[1][3]
Advantages of this compound
-
Air and Moisture Stability: Can be handled in the open atmosphere without significant degradation.[1][3]
-
Commercial Availability: Readily available from various chemical suppliers.[1]
-
High Reactivity: Demonstrates excellent catalytic activity for a wide range of substrates, including challenging aryl chlorides.[4][5]
-
Operational Simplicity: The stability and high reactivity of the catalyst lead to straightforward and reproducible experimental procedures.[1][2]
Quantitative Data Summary
The following tables summarize the performance of the this compound catalyst in the Suzuki-Miyaura cross-coupling of various aryl halides with arylboronic acids under different reaction conditions.
Table 1: Conventional Heating Conditions
| Entry | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | EtOH | 80 | 0.1 | >95 |
| 2 | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | EtOH | 80 | 2 | 92 |
| 3 | 2-Chloroanisole | Phenylboronic acid | K₃PO₄ | EtOH | 80 | 2 | 93 |
| 4 | 3-Chloroanisole | 2-Aminophenylboronic acid | K₃PO₄ | EtOH | 80 | 2 | 90 |
| 5 | 2-Chloropyridine | Phenylboronic acid | K₃PO₄ | EtOH | 80 | 2 | 98 |
| 6 | 3-Chloropyridine | Phenylboronic acid | K₃PO₄ | EtOH | 80 | 2 | 89 |
| 7 | 2-Chlorothiophene | Phenylboronic acid | K₃PO₄ | EtOH | 80 | 2 | 87 |
| 8 | 2-Chloroquinoline | Phenylboronic acid | K₃PO₄ | EtOH | 80 | 2 | 90 |
Data compiled from a study on a calixarene-supported PEPPSI-IPr catalyst, which showed comparable kinetic performance to the homogeneous PEPPSI-IPr.[4]
Table 2: Microwave-Assisted Solvent-Free Conditions
| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Time (min) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | 1 | 10 | 91 |
| 2 | 4-Bromobenzonitrile | Phenylboronic acid | 1 | 10 | 88 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Phenylboronic acid | 1 | 10 | 85 |
| 4 | 4-Chlorotoluene | Phenylboronic acid | 1 | 10 | 82 |
| 5 | 4-Iodoanisole | Phenylboronic acid | 1 | 10 | 89 |
| 6 | 4-Bromoanisole | 4-Methoxyphenylboronic acid | 1 | 10 | 90 |
| 7 | 4-Bromoanisole | 4-Formylphenylboronic acid | 1 | 10 | 87 |
Optimal conditions were determined to be 1 mol% PEPPSI-iPr at 110°C.[2]
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling (Conventional Heating)
This protocol is a general guideline and may require optimization for specific substrates.
Reagents and Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
This compound (0.01-0.5 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., Ethanol, THF, Dioxane, 3-5 mL)
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel containing a stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), this compound catalyst, and the base.
-
Seal the reaction vessel and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Add the degassed solvent to the reaction vessel via syringe.
-
Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 60-100 °C) and stir for the required time.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired biaryl product.
Protocol for Microwave-Assisted Solvent-Free Suzuki-Miyaura Cross-Coupling
This protocol is adapted from a literature procedure for a clean and efficient synthesis of biaryls.[2]
Reagents and Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
This compound (1 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Microwave reactor vial with a stir bar
Procedure:
-
In a microwave reactor vial, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), this compound (1 mol%), and potassium carbonate (2.0 equiv). For solid reactants, pre-grinding the mixture can ensure homogeneity.[2]
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at 110 °C for 10 minutes with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dissolve the reaction mixture in an organic solvent (e.g., ethyl acetate) and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
If necessary, purify the crude product by column chromatography.
Visualizations
Catalytic Cycle
The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the product and regenerate the Pd(0) catalyst. The this compound is a Pd(II) precatalyst that must be reduced in situ to the active Pd(0) species to initiate the cycle.
Caption: Catalytic cycle of Suzuki-Miyaura coupling with this compound.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a this compound catalyzed Suzuki-Miyaura cross-coupling reaction under conventional heating.
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
References
- 1. mdpi.com [mdpi.com]
- 2. Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. The bulky Pd-PEPPSI-embedded conjugated microporous polymer-catalyzed Suzuki–Miyaura cross-coupling of aryl chlorides and arylboronic acids - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Pd-PEPPSI-IPr in Buchwald-Hartwig Amination of Aryl Chlorides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the [Pd(IPr)(3-Cl-py)Cl₂] (Pd-PEPPSI-IPr) catalyst in the Buchwald-Hartwig amination of aryl chlorides. This air- and moisture-stable palladium N-heterocyclic carbene (NHC) precatalyst offers significant advantages in terms of ease of handling, broad substrate scope, and high catalytic activity under mild conditions.[1]
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds, a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Aryl chlorides, being readily available and cost-effective starting materials, are often challenging substrates for this reaction. The development of highly active and user-friendly catalysts is therefore of paramount importance.
The this compound catalyst, standing for P yridine-E nhanced P recatalyst P reparation S tabilization and I nitiation, has emerged as a robust and versatile solution for the C-N cross-coupling of a wide array of aryl and heteroaryl chlorides with various amines.[1][2] Its notable stability to air and moisture simplifies reaction setup, making it an attractive choice for both academic research and industrial applications.[1]
Advantages of this compound
-
Air and Moisture Stability: The catalyst can be handled on the benchtop without the need for a glovebox, simplifying experimental setup.[1]
-
High Catalytic Activity: Efficiently couples a broad range of electron-rich, electron-poor, and sterically hindered aryl chlorides with primary and secondary amines.[2]
-
Mild Reaction Conditions: Many reactions proceed at moderate temperatures with common bases, allowing for good functional group tolerance.
-
Precatalyst Form: As a well-defined precatalyst, it offers good reproducibility. The Pd(II) center is reduced in situ to the active Pd(0) species.[3]
Catalytic Cycle
The catalytic cycle for the Buchwald-Hartwig amination using this compound is initiated by the reduction of the Pd(II) precatalyst to the active Pd(0) species. This is followed by oxidative addition of the aryl chloride, coordination of the amine, deprotonation by the base to form the palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.
Caption: The catalytic cycle of the Buchwald-Hartwig amination using a Pd-NHC catalyst.
Data Presentation
The following tables summarize the performance of this compound and its analogs in the Buchwald-Hartwig amination of various aryl chlorides with different amines.
Table 1: Amination of Aryl Chlorides with Various Amines using this compound
| Entry | Aryl Chloride | Amine | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | 2 | NaOtBu | Toluene (B28343) | 100 | 18 | >95 |
| 2 | 4-Chloroanisole | Aniline | 2 | NaOtBu | Toluene | 100 | 18 | >95 |
| 3 | 2-Chlorotoluene | Di-n-butylamine | 2 | NaOtBu | Toluene | 100 | 18 | 92 |
| 4 | 4-Chlorobenzonitrile | N-Methylaniline | 2 | NaOtBu | Toluene | 100 | 18 | 98 |
| 5 | 1-Chloro-4-(trifluoromethyl)benzene | Morpholine | 2 | NaOtBu | Toluene | 100 | 18 | 96 |
| 6 | 2-Chloropyridine | Aniline | 2 | NaOtBu | Toluene | 100 | 18 | 85 |
Data is representative of typical results and may vary based on specific reaction conditions and substrate purity.
Table 2: Performance of Modified Pd-PEPPSI Catalysts
| Entry | Catalyst | Aryl Chloride | Amine | Cat. Loading (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd-PEPPSI-IPentCl | 2-Chloro-1,3-dimethylbenzene | 2-Aminopyridine | 2 | NaOtBu | Dioxane | 100 | 95 |
| 2 | This compound(NMe₂)₂ | 4-Chloroacetophenone | Aniline | 1 | Cs₂CO₃ | Dioxane | 80 | 98[4] |
| 3 | Pd-PEPPSI-IPentAn | 4-Chlorotoluene | Morpholine | 1 | NaOtBu | t-Amyl alcohol | 100 | 99 |
Modified PEPPSI catalysts can offer enhanced reactivity for challenging substrates under milder conditions.
Experimental Protocols
General Considerations
-
This compound is air- and moisture-stable and can be weighed in the open.[1]
-
While anhydrous solvents are not always essential, using degassed solvents is recommended for optimal results, as the active Pd(0) species is sensitive to oxygen.[3]
-
The choice of base is crucial; sodium tert-butoxide (NaOtBu) is commonly used, but weaker bases like cesium carbonate (Cs₂CO₃) can be effective, especially with modified catalysts.[4]
General Experimental Workflow
Caption: A general workflow for the Buchwald-Hartwig amination using this compound.
Protocol 1: General Procedure for the Amination of Aryl Chlorides
This protocol is a general guideline and may require optimization for specific substrates.
Reagents:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Sodium tert-butoxide (1.4 mmol, 1.4 equiv)
-
This compound (0.02 mmol, 2 mol%)
-
Anhydrous, degassed toluene (or dioxane) (2-4 mL)
Procedure:
-
To an oven-dried reaction vessel (e.g., a screw-cap vial) equipped with a magnetic stir bar, add the aryl chloride, amine (if solid), sodium tert-butoxide, and this compound catalyst.
-
Seal the vessel with a septum or Teflon-lined cap.
-
Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle two more times.
-
If the amine is a liquid, add it via syringe at this point.
-
Add the degassed solvent via syringe.
-
Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C).
-
Stir the reaction mixture for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Activation by Neat Amine Addition
For some amines, particularly those containing a β-hydrogen, activation of the precatalyst can be facilitated by adding the amine neat to the catalyst and base before the addition of the solvent.[3]
Procedure:
-
To an oven-dried reaction vessel, add the this compound catalyst and sodium tert-butoxide.
-
Add the liquid amine directly to the solid mixture and stir rapidly for a few minutes.
-
Add the aryl chloride.
-
Seal the vessel, place under an inert atmosphere, and add the degassed solvent.
-
Proceed with heating and workup as described in Protocol 1.
Troubleshooting
-
Low or No Conversion:
-
Ensure the solvent was adequately degassed. The active Pd(0) catalyst is oxygen-sensitive.[3]
-
The base may not be strong enough or may be of poor quality. Use freshly opened, high-purity base.
-
The reaction temperature may be too low. Try increasing the temperature.
-
Consider a higher catalyst loading (e.g., 3-5 mol%).
-
-
Side Product Formation:
-
Hydrodehalogenation of the aryl chloride can sometimes be observed.
-
Over-arylation of primary amines can occur. Using a slight excess of the amine can sometimes mitigate this.
-
Conclusion
The this compound catalyst is a highly effective and user-friendly tool for the Buchwald-Hartwig amination of aryl chlorides. Its stability, broad applicability, and the mild conditions under which it operates make it a valuable asset for researchers in organic synthesis and drug development. The protocols provided herein serve as a starting point for the successful implementation of this powerful catalytic system.
References
Application Notes and Protocols for Negishi Coupling with Pd-PEPPSI-IPr
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting Negishi cross-coupling reactions utilizing the highly efficient and air-stable Pd-PEPPSI-IPr precatalyst. This catalyst system is known for its broad functional group tolerance and effectiveness in constructing C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp³)-C(sp³) bonds, which are crucial transformations in pharmaceutical and materials science research.
Introduction
The Negishi cross-coupling reaction is a powerful method for carbon-carbon bond formation, involving the reaction of an organozinc reagent with an organic halide catalyzed by a nickel or palladium complex.[1] The this compound (--INVALID-LINK--palladium(II) dichloride) complex is a commercially available, air- and moisture-stable precatalyst that has gained significant traction due to its ease of handling and high catalytic activity.[2] As a Pd(II) precatalyst, it is reduced in situ to the active Pd(0) species by the organozinc reagent.[2] The bulky N-heterocyclic carbene (NHC) ligand (IPr) enhances the stability and catalytic efficiency of the complex. While this compound is highly effective, a more sterically demanding second-generation catalyst, Pd-PEPPSI-IPent, may offer improved yields or selectivity for particularly challenging substrates.[3][4]
Key Advantages of this compound in Negishi Coupling:
-
Air and Moisture Stability: The precatalyst can be handled in air without special precautions, simplifying reaction setup.[2]
-
High Catalytic Activity: Efficient coupling is often achieved with low catalyst loadings.[4]
-
Broad Substrate Scope: Tolerates a wide range of functional groups on both the organozinc reagent and the organic halide.
-
Mild Reaction Conditions: Many reactions can be conducted at room temperature.
General Reaction Scheme
The general transformation for a Negishi coupling reaction is as follows:
R¹-X + R²-ZnX' ---[this compound]--> R¹-R²
Where:
-
R¹ = Aryl, Heteroaryl, Vinyl, Alkyl
-
R² = Alkyl, Aryl, Heteroaryl
-
X = I, Br, Cl, OTf
-
X' = Cl, Br, I
Quantitative Data Summary
The following table summarizes representative examples of Negishi coupling reactions using this compound and its analogues, showcasing the catalyst's versatility.
| Entry | Organic Halide | Organozinc Reagent | Catalyst (mol%) | Solvent | Additive | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorobenzonitrile | n-Octylzinc bromide | This compound (2) | DMA | - | 80 | 3 | 94 | [5] |
| 2 | 2-Bromobenzofuran | (2,6-dichloro-3,5-dimethoxyphenyl)zinc chloride | This compound (4) | THF | - | 50 | 18 | 75 | N/A |
| 3 | 2-Iodobenzofuran | (2,6-dichloro-3,5-dimethoxyphenyl)zinc chloride | This compound (4) | THF | - | 50 | 18 | 84 | N/A |
| 4 | 2-Chloro-4-methylquinoline | (Functionized alkyl)zinc bromide | This compound (2.5) | THF | LiBr | RT | 16 | >95 | N/A |
| 5 | Aryl Bromide | Secondary alkylzinc halide | This compound | THF/DMI | LiBr | RT | 12 | <20 (rearranged) | N/A |
| 6 | Aryl Bromide | Secondary alkylzinc halide | Pd-PEPPSI-IPent (4) | THF/DMI | LiBr | RT | 12 | 86 (11:1 desired:rearranged) | [6] |
| 7 | Sterically hindered Aryl Bromide | Sterically hindered Arylzinc | Pd-PEPPSI-IPent (4) | THF | - | RT | 12 | 75 | [6] |
Experimental Protocols
Protocol 1: Preparation of Organozinc Reagents
A. From Organic Halides via Oxidative Insertion:
This is a direct and common method for preparing alkylzinc reagents.
-
Materials:
-
Organic halide (R-X)
-
Zinc dust or powder (1.5 - 2 equiv.)
-
Iodine (catalytic amount, e.g., 5 mol%) for activation
-
Anhydrous polar aprotic solvent (e.g., DMA, THF)
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
Under an inert atmosphere, add zinc dust and a catalytic amount of iodine to a dry reaction flask.
-
Add the anhydrous solvent, followed by the organic halide.
-
Stir the mixture at the appropriate temperature (e.g., 80 °C for alkyl bromides in DMA) until the reaction is complete.[5] Reaction progress can be monitored by GC analysis of quenched aliquots.
-
The resulting organozinc reagent solution can be used directly in the subsequent coupling reaction.
-
B. From Organolithium or Grignard Reagents via Transmetalation:
This method is useful for preparing arylzinc reagents.
-
Materials:
-
Aryl halide (Ar-X)
-
n-Butyllithium or a Grignard reagent
-
Zinc chloride (ZnCl₂) solution (e.g., 1 M in THF)
-
Anhydrous ethereal solvent (e.g., THF, Diethyl ether)
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
Under an inert atmosphere, dissolve the aryl halide in the anhydrous solvent and cool to -78 °C.
-
Add n-butyllithium or the Grignard reagent dropwise and stir for 1 hour to form the organolithium or Grignard reagent.
-
Add the zinc chloride solution to the reaction mixture and allow it to warm to room temperature, stirring for an additional 1-2 hours.
-
The resulting arylzinc reagent is ready for the coupling reaction.
-
Protocol 2: General Procedure for Negishi Coupling with this compound
This protocol is a general guideline and may require optimization for specific substrates.
-
Materials:
-
Organic halide (1.0 equiv.)
-
Organozinc reagent solution (1.2 - 1.5 equiv.)
-
This compound (2-4 mol%)
-
Anhydrous solvent (e.g., THF, DME)
-
Lithium bromide or lithium chloride (optional, 2 equiv. based on the organozinc reagent)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware for air-sensitive reactions (e.g., Schlenk line or glovebox)
-
-
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, add this compound and, if required, the lithium salt (LiBr or LiCl).
-
Solvent Addition: Add the anhydrous solvent and stir until the catalyst has dissolved.
-
Reactant Addition: Add the organic halide to the catalyst solution. Subsequently, add the organozinc reagent solution dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat as necessary (typically between room temperature and 70 °C). Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
-
Visualizations
Catalytic Cycle of Negishi Coupling
Caption: The catalytic cycle of the Negishi coupling reaction.
Experimental Workflow for Negishi Coupling
Caption: A typical experimental workflow for this compound catalyzed Negishi coupling.
References
Application of Pd-PEPPSI-IPr in the Synthesis of Pharmaceuticals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of efficient and robust catalytic systems is a cornerstone of modern pharmaceutical synthesis. Palladium-catalyzed cross-coupling reactions have become indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds, which form the backbone of a vast array of active pharmaceutical ingredients (APIs). Among the pantheon of palladium catalysts, the PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) family of catalysts, particularly Pd-PEPPSI-IPr, has emerged as a highly effective and user-friendly option for drug discovery and development.
This application note provides a detailed overview of the use of the this compound catalyst in the synthesis of key pharmaceutical intermediates and motifs. It includes detailed experimental protocols for common cross-coupling reactions, quantitative data from representative transformations, and graphical representations of reaction pathways and workflows.
Key Advantages of this compound in Pharmaceutical Synthesis:
-
Air and Moisture Stability: Unlike many other palladium catalysts, this compound is a solid that is stable to air and moisture, eliminating the need for strictly inert atmosphere techniques for handling and weighing. This operational simplicity is a significant advantage in both research and process chemistry settings.
-
High Catalytic Activity: The catalyst exhibits high reactivity in a variety of cross-coupling reactions, including Suzuki-Miyaura, Negishi, and Buchwald-Hartwig aminations, often at low catalyst loadings.
-
Broad Substrate Scope: this compound is effective with a wide range of substrates, including sterically hindered, electron-rich, and electron-poor coupling partners, which is crucial for the synthesis of complex drug molecules.
-
Commercial Availability: The catalyst is commercially available on a large scale, facilitating its use from laboratory research to industrial production.
Application 1: Synthesis of Biaryl Scaffolds via Suzuki-Miyaura Coupling
Biaryl structures are prevalent in a multitude of blockbuster drugs, including anti-inflammatory agents, antihypertensives (e.g., the "sartan" class of drugs), and kinase inhibitors. The Suzuki-Miyaura reaction is a premier method for the synthesis of these motifs, and this compound has proven to be an excellent catalyst for this transformation.
Quantitative Data for Suzuki-Miyaura Coupling
The following table summarizes representative results for the Suzuki-Miyaura coupling of various aryl halides with arylboronic acids using this compound.
| Entry | Aryl Halide | Arylboronic Acid | Product | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylboronic acid | 4-Methyl-1,1'-biphenyl | 2 | K₃PO₄ | Dioxane | 80 | 12 | 95 |
| 2 | 4-Bromoanisole | 4-Methoxyphenylboronic acid | 4,4'-Dimethoxy-1,1'-biphenyl | 1 | K₂CO₃ | Isopropanol | RT | 2 | 98 |
| 3 | 2-Chloropyridine | 2-Methylphenylboronic acid | 2-(o-Tolyl)pyridine | 3 | KOt-Bu | Isopropanol | RT | 1 | 96 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | Phenylboronic acid | 4-(Trifluoromethyl)-1,1'-biphenyl | 2 | K₃PO₄ | Toluene | 100 | 16 | 92 |
| 5 | 4-Chloroacetophenone | 3-Methoxyphenylboronic acid | 1-(3'-Methoxy-[1,1'-biphenyl]-4-yl)ethan-1-one | 2 | K₂CO₃ | Dioxane/H₂O | 100 | 18 | 89 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a representative example for the synthesis of biaryl compounds using this compound.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
This compound (0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous solvent (e.g., Dioxane, 5 mL)
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask) with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To the reaction vessel, add the aryl halide, arylboronic acid, this compound, and the base.
-
Seal the vessel with a septum and purge with an inert gas for 5-10 minutes.
-
Add the anhydrous solvent via syringe.
-
Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80-100 °C).
-
Stir the reaction mixture vigorously for the specified time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired biaryl compound.
Application 2: Synthesis of Arylamines via Buchwald-Hartwig Amination
The arylamine moiety is a critical component of numerous pharmaceuticals, particularly kinase inhibitors used in oncology (e.g., Imatinib, Lapatinib). The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, and this compound is an effective catalyst for this transformation, even with challenging aryl chlorides.
Quantitative Data for Buchwald-Hartwig Amination
The following table presents data for the Buchwald-Hartwig amination of various aryl halides with amines catalyzed by this compound.
| Entry | Aryl Halide | Amine | Product | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Aniline | 4-Methyl-N-phenylaniline | 2 | NaOt-Bu | Toluene | 100 | 16 | 92 |
| 2 | 4-Bromoanisole | Morpholine | 4-(4-Methoxyphenyl)morpholine | 1 | K₃PO₄ | Dioxane | 100 | 12 | 95 |
| 3 | 2-Chloropyridine | Benzylamine | N-Benzylpyridin-2-amine | 3 | NaOt-Bu | Toluene | 80 | 18 | 88 |
| 4 | 1-Chloro-4-nitrobenzene | n-Butylamine | N-Butyl-4-nitroaniline | 2 | K₂CO₃ | DMF | 120 | 24 | 85 |
| 5 | 4-Chloroacetophenone | 2-Methylaniline | 1-(4-(o-Tolylamino)phenyl)ethan-1-one | 2 | NaOt-Bu | Toluene | 100 | 16 | 91 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the synthesis of arylamines using this compound.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
This compound (0.02 mmol, 2 mol%)
-
Base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv)
-
Anhydrous solvent (e.g., Toluene, 5 mL)
-
Reaction vessel with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add the base to the reaction vessel.
-
Add the this compound catalyst.
-
In a separate vial, dissolve the aryl halide and the amine in the anhydrous solvent.
-
Add the solution of the aryl halide and amine to the reaction vessel containing the base and catalyst.
-
Seal the vessel and heat to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired arylamine.
Application 3: Synthesis of Substituted Indoles
The indole (B1671886) core is a privileged scaffold in medicinal chemistry, found in a wide range of pharmaceuticals including anti-migraine drugs, anti-emetics, and anti-cancer agents. This compound has been successfully employed in the synthesis of substituted indoles, for example, through a sequential amination/Heck coupling strategy.
A notable application involves the microwave-assisted, continuous-flow preparation of indole alkaloids. This process utilizes a two-step sequence of aryl amination followed by a cross-coupling reaction of bromoalkenes and 2-bromoanilines, catalyzed by this compound.[1]
Conclusion
This compound is a versatile, robust, and highly active catalyst with significant applications in the synthesis of pharmaceuticals. Its operational simplicity, broad substrate scope, and commercial availability make it an attractive choice for both small-scale discovery and large-scale manufacturing of APIs. The protocols provided herein for Suzuki-Miyaura and Buchwald-Hartwig reactions serve as a starting point for the development of synthetic routes to a wide variety of drug molecules and their intermediates. As the demand for more efficient and sustainable synthetic methods in the pharmaceutical industry continues to grow, the utility of catalysts like this compound is expected to expand further.
References
Application Notes and Protocols for Pd-PEPPSI-IPr in C-N Bond Formation of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium-catalyzed formation of carbon-nitrogen (C-N) bonds, particularly through the Buchwald-Hartwig amination, has become an indispensable tool in modern organic synthesis, enabling the construction of arylamines and their heterocyclic analogues. These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. The development of robust, efficient, and user-friendly catalyst systems is paramount for the broad applicability of this transformation.
The Pd-PEPPSI-IPr catalyst, --INVALID-LINK--palladium(II) dichloride, has emerged as a highly effective and versatile precatalyst for C-N cross-coupling reactions.[1] Its notable stability to air and moisture simplifies handling procedures, making it an attractive choice for both academic and industrial laboratories.[2] The bulky N-heterocyclic carbene (NHC) ligand, IPr, facilitates the crucial reductive elimination step, leading to high turnover numbers and excellent yields.[2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of N-heterocyclic compounds.
Advantages of this compound Catalyst
-
Air and Moisture Stability: Can be handled on the benchtop without the need for a glovebox, simplifying reaction setup.[2]
-
High Catalytic Activity: Effective for a broad range of substrates, including challenging heteroaryl chlorides.[1][3]
-
Broad Functional Group Tolerance: Compatible with various functional groups, which is crucial in the synthesis of complex molecules.[3]
-
User-Friendly: As a well-defined precatalyst, it does not require the separate addition of ligands.[2]
Application in Heterocyclic C-N Bond Formation
This compound has demonstrated exceptional efficacy in the amination of a wide array of heterocyclic halides, including pyridines, pyrimidines, and other electron-deficient or sterically hindered systems. It can be successfully employed with a variety of amine coupling partners, ranging from primary and secondary aliphatic amines to anilines and heterocyclic amines.[1][3]
General Reaction Scheme:
Where:
-
Ar-X: Heteroaryl halide (X = Cl, Br, I) or triflate
-
H-NR1R2: Primary or secondary amine (aliphatic, aromatic, or heterocyclic)
Quantitative Data Summary
The following tables summarize the performance of the this compound catalyst in the C-N cross-coupling of various heterocyclic substrates.
Table 1: Amination of Heteroaryl Chlorides
| Entry | Heteroaryl Chloride | Amine | Base | Solvent | Temp (°C) | Cat. Loading (mol%) | Yield (%) |
| 1 | 2-Chloropyridine | Morpholine | NaOtBu | Toluene | 100 | 2 | 95 |
| 2 | 3-Chloropyridine | Aniline | K3PO4 | Dioxane | 110 | 1 | 88 |
| 3 | 2-Chloro-5-trifluoromethylpyridine | n-Butylamine | Cs2CO3 | t-Amyl alcohol | 100 | 1.5 | 92 |
| 4 | 2-Chloropyrimidine | Piperidine | K2CO3 | DMF | 120 | 2 | 85 |
| 5 | 4-Chloro-7-azaindole | Benzylamine | NaOtBu | Toluene | 100 | 2 | 90 |
Table 2: Amination of Heteroaryl Bromides
| Entry | Heteroaryl Bromide | Amine | Base | Solvent | Temp (°C) | Cat. Loading (mol%) | Yield (%) |
| 1 | 2-Bromopyridine | Indole | K3PO4 | Dioxane | 110 | 1 | 85 |
| 2 | 3-Bromopyridine | Di-n-butylamine | NaOtBu | Toluene | 80 | 1 | 98 |
| 3 | 5-Bromo-2-methoxypyridine | 4-Methoxyaniline | Cs2CO3 | t-Amyl alcohol | 100 | 1.5 | 94 |
| 4 | 8-Bromoquinoline | Pyrrolidine | K2CO3 | DMF | 120 | 2 | 89 |
| 5 | 2-Bromo-1,3-thiazole | Cyclohexylamine | NaOtBu | Toluene | 100 | 2 | 91 |
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination of Heteroaryl Halides
Materials:
-
This compound catalyst
-
Heteroaryl halide
-
Amine
-
Base (e.g., NaOtBu, K3PO4, Cs2CO3)
-
Anhydrous solvent (e.g., Toluene, Dioxane, t-Amyl alcohol)
-
Reaction vessel (e.g., oven-dried Schlenk tube or sealed vial)
-
Magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Protocol:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the heteroaryl halide (1.0 mmol), the amine (1.2 mmol), and the base (1.4 mmol).
-
Add the this compound catalyst (0.01-0.02 mmol, 1-2 mol%).
-
Seal the reaction vessel and evacuate and backfill with an inert gas (repeat three times).
-
Add the anhydrous solvent (3-5 mL) via syringe.
-
Stir the reaction mixture at the specified temperature for the required time (typically 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-heterocyclic compound.
Note: Reaction conditions such as base, solvent, temperature, and catalyst loading may need to be optimized for specific substrates.
Visualizations
Catalytic Cycle of this compound in C-N Bond Formation
References
Application Notes and Protocols for Amide Cross-Coupling using Pd-PEPPSI-IPr
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling of amides using the commercially available and highly efficient Pd-PEPPSI-IPr precatalyst. This protocol is distinguished by its operational simplicity, broad substrate scope, and the use of an air- and moisture-stable catalyst, making it a valuable tool in organic synthesis and drug discovery.[1][2][3]
Introduction
The cross-coupling of amides via N–C bond activation is a powerful transformation for the synthesis of ketones and other valuable organic molecules.[2][3][4] The this compound complex, a pyridine-enhanced precatalyst featuring an N-heterocyclic carbene (NHC) ligand, has emerged as a superior catalyst for this reaction compared to traditional palladium-phosphine systems.[1][2][3] Its notable advantages include high reactivity, stability to air and moisture, and commercial availability, which simplify the experimental setup and enhance reproducibility.[1][2][3] This protocol is effective for a wide range of amides, including N-Boc carbamates, N-Ts amides, and N-glutarimide amides, and tolerates various functional groups on both the amide and boronic acid coupling partners.[1]
Reaction Principle
The Suzuki-Miyaura cross-coupling of amides with arylboronic acids using this compound involves the palladium-catalyzed reaction between an amide and an organoboron reagent. The reaction proceeds via the activation of the typically inert N-C amide bond, leading to the formation of a new carbon-carbon bond and yielding a ketone as the product. The this compound precatalyst is reduced in situ to the active Pd(0) species, which then participates in the catalytic cycle.
Data Presentation
Optimized Reaction Conditions
Optimization studies have identified the following conditions as being highly effective for the Suzuki-Miyaura cross-coupling of amides using this compound.[1]
| Parameter | Optimal Condition | Notes |
| Catalyst | This compound | 3 mol% loading is typically effective. |
| Base | K₂CO₃ (Potassium Carbonate) | Generally used in excess (e.g., 3.0 equivalents). |
| Solvent | THF (Tetrahydrofuran) | Provides good solubility for the reactants and catalyst. |
| Temperature | 60 °C | Mild conditions that are well-tolerated by many functional groups. |
| Atmosphere | Inert (e.g., Argon or Nitrogen) | While the precatalyst is air-stable, an inert atmosphere is recommended for the reaction to prevent degradation of the active catalytic species and sensitive reagents. |
Substrate Scope Overview
The this compound catalyst demonstrates broad applicability across a range of amide and boronic acid substrates.[1]
| Amide Substrate Type | Boronic Acid Substituents | General Observations |
| N-Boc Carbamates | Electron-rich, electron-neutral, electron-withdrawing | Excellent yields are generally obtained. |
| N-Tosylamides | Ortho-, meta-, and para-substituted | The reaction tolerates sterically hindered substrates.[1] |
| N-Glutarimide Amides | Various electronic properties | Demonstrates high reactivity.[1] |
| N-Alkyl and α-Alkyl Amides | Heterocyclic and polycyclic aromatic | Challenging substrates are well-tolerated.[1] |
Experimental Protocols
General Procedure for Amide Cross-Coupling
This protocol is a general guideline for the Suzuki-Miyaura cross-coupling of an amide with an arylboronic acid using this compound.
Materials:
-
Amide substrate (1.0 equiv)
-
Arylboronic acid (2.0 equiv)
-
This compound (3 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vial containing a magnetic stir bar, add the amide substrate (0.10 mmol, 1.0 equiv), arylboronic acid (0.20 mmol, 2.0 equiv), potassium carbonate (0.30 mmol, 3.0 equiv), and this compound (0.003 mmol, 3 mol%).
-
Seal the vial with a septum.
-
Evacuate the vial and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add anhydrous THF (to achieve a desired concentration, e.g., 0.25 M) via syringe.
-
Place the reaction vial in a preheated oil bath at 60 °C.
-
Stir the reaction mixture for the required time (typically monitored by TLC or LC-MS, e.g., 12-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired ketone.
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the this compound catalyzed amide cross-coupling reaction.
Caption: General workflow for this compound catalyzed amide cross-coupling.
Catalytic Cycle Overview
The simplified catalytic cycle for the Suzuki-Miyaura cross-coupling of amides is depicted below.
Caption: Simplified catalytic cycle for amide cross-coupling.
References
Application Notes and Protocols for Pd-PEPPSI-IPr Catalyzed Suzuki Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the Pd-PEPPSI-IPr catalyst in Suzuki-Miyaura cross-coupling reactions. The information is intended to guide researchers in optimizing reaction conditions, particularly catalyst loading, for a broad range of substrates.
The this compound (--INVALID-LINK--palladium(II) dichloride) is a highly effective, air- and moisture-stable N-heterocyclic carbene (NHC) palladium precatalyst.[1][2][3] Its robustness and high catalytic activity make it a versatile tool for the formation of carbon-carbon bonds, a critical transformation in pharmaceutical and materials science research.[4]
I. Optimizing Catalyst Loading: Key Considerations
The catalyst loading is a critical parameter in any cross-coupling reaction, directly impacting reaction efficiency, cost, and downstream processing. For this compound, the optimal loading can vary depending on the reactivity of the substrates.
-
For activated and simple aryl halides: Lower catalyst loadings, in the range of 0.1 to 0.5 mol%, are often sufficient to achieve high yields, particularly with electron-rich aryl chlorides.[5]
-
For challenging substrates: Deactivated (electron-poor) or sterically hindered aryl halides may require higher catalyst loadings, typically from 1 to 2 mol%, to ensure complete conversion in a reasonable timeframe.[5][6]
-
Reaction Temperature: There is an interplay between catalyst loading and temperature. Lowering the reaction temperature may necessitate a higher catalyst loading to maintain a good reaction rate.[5] Conversely, for highly active substrates, room temperature reactions are feasible with appropriate catalyst loading.[5]
II. Quantitative Data Summary
The following tables summarize quantitative data from various studies on this compound catalyzed Suzuki reactions, providing a comparative overview of catalyst loading and performance across different reaction conditions.
Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides
| Entry | Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylboronic acid | 1.0 | K₃PO₄ | EtOH | 80 | 2 | >99 (conversion) |
| 2 | 4-Chlorotoluene | Phenylboronic acid | 0.5 | K₃PO₄ | EtOH | 80 | 2 | >99 (conversion) |
| 3 | 4-Chlorotoluene | Phenylboronic acid | 0.2 | K₃PO₄ | EtOH | 80 | 2 | 95 (conversion) |
| 4 | 4-Chlorotoluene | Phenylboronic acid | 0.1 | K₃PO₄ | EtOH | 80 | 2 | 80 (conversion) |
| 5 | 2-Chloroanisole | Phenylboronic acid | 0.2 | K₃PO₄ | EtOH | 80 | 2 | 93 |
| 6 | 4-Chloroanisole | Phenylboronic acid | 0.5 | K₃PO₄ | EtOH | 80 | 2 | 92 |
| 7 | 3-Chloroanisole | 2-Aminophenylboronic acid | 1.0 | K₃PO₄ | EtOH | 80 | 2 | 90 |
| 8 | 2-Chlorothiophene | Phenylboronic acid | 0.5 | K₃PO₄ | EtOH | 80 | 2 | 87 |
| 9 | 2-Chloroquinoline | Phenylboronic acid | 0.5 | K₃PO₄ | EtOH | 80 | 2 | 90 |
Data sourced from a study on a calix[7]arene-supported PEPPSI-IPr catalyst, demonstrating the efficiency with low loadings for various aryl chlorides.[5]
Table 2: Suzuki-Miyaura Coupling of Aryl Bromides
| Entry | Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | 2.0 | K₂CO₃ | MeOH | 80 | 15 | 92 |
| 2 | 4-Bromoanisole | Phenylboronic acid | 2.0 | K₂CO₃ | MeOH | 80 | 15 | 95 |
| 3 | 4-Bromobenzonitrile | Phenylboronic acid | 2.0 | K₂CO₃ | MeOH | 80 | 15 | 98 |
| 4 | 4-Bromoacetophenone | Phenylboronic acid | 2.0 | K₂CO₃ | MeOH | 80 | 15 | 96 |
Data from a study utilizing a caffeine-derived Pd-PEPPSI complex, showcasing its application with aryl bromides.[6]
III. Experimental Protocols
The following are general protocols for performing Suzuki-Miyaura reactions using the this compound catalyst. These should be adapted based on the specific substrates and optimization studies.
Protocol 1: General Procedure for Aryl Chlorides
This protocol is adapted from a procedure optimized for a range of aryl chlorides.[5]
Materials:
-
This compound catalyst
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol)
-
Anhydrous Ethanol (B145695) (EtOH) (2 mL)
-
Schlenk tube
-
Argon or Nitrogen source
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a Schlenk tube, add the aryl chloride (1.0 mmol), arylboronic acid (1.5 mmol), potassium phosphate (2.0 mmol), and the desired amount of this compound catalyst (e.g., 0.1-1.0 mol%).
-
Seal the Schlenk tube and evacuate and backfill with an inert atmosphere (Argon or Nitrogen) three times.
-
Add anhydrous ethanol (2 mL) via syringe.
-
Place the reaction mixture in a preheated oil bath at 80°C and stir for the desired time (typically 2-20 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Procedure for Base-Sensitive Substrates
This protocol is suitable for substrates that may be sensitive to strong bases like potassium tert-butoxide.[8]
Materials:
-
This compound catalyst (e.g., 6.8 mg, 0.01 mmol for a 0.5 mmol scale reaction)
-
Aryl halide (0.5 mmol)
-
Arylboronic acid (0.6 mmol)
-
Potassium carbonate (K₂CO₃) (207 mg, 1.50 mmol)
-
Dioxane (2.0 mL)
-
Reaction vial with a septum
-
Inert atmosphere source
Procedure:
-
In a reaction vial, combine this compound catalyst, potassium carbonate, the arylboronic acid, and the aryl halide.
-
Seal the vial with a septum and purge with an inert atmosphere for at least three cycles.[8]
-
Add dioxane (2.0 mL) via syringe.
-
Stir the reaction mixture at 60°C until completion, as monitored by an appropriate analytical technique.[8]
-
After cooling to room temperature, dilute the reaction with diethyl ether (2 mL).
-
Transfer the mixture to a round-bottom flask. Rinse the reaction vial with additional diethyl ether (2 mL) and combine the organic fractions.
-
Proceed with a standard aqueous workup and purification.
IV. Visualized Workflows and Mechanisms
The following diagrams illustrate the key processes involved in this compound catalyzed Suzuki reactions.
References
- 1. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium PEPPSI-IPr Complex Supported on a Calix[8]arene: A New Catalyst for Efficient Suzuki–Miyaura Coupling of Aryl Chlorides | MDPI [mdpi.com]
- 6. Pd–PEPPSI N-Heterocyclic Carbene Complexes from Caffeine: Application in Suzuki, Heck, and Sonogashira Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Microwave-Assisted Cross-Coupling Reactions with Pd-PEPPSI-IPr: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for conducting microwave-assisted cross-coupling reactions utilizing the highly efficient and air-stable Pd-PEPPSI-IPr catalyst. The use of microwave irradiation significantly accelerates reaction times, often leading to improved yields and cleaner reaction profiles compared to conventional heating methods.[1][2][3] The protocols outlined herein are intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.
Introduction to this compound
The this compound catalyst, which stands for P yridine-E nhanced P recatalyst P reparation S tabilization and I nitiation, is a palladium N-heterocyclic carbene (NHC) complex.[4] It is known for its high catalytic activity, broad functional group tolerance, and remarkable stability to air and moisture, making it a user-friendly precatalyst for a variety of cross-coupling reactions. These features eliminate the need for glovebox techniques in many applications, simplifying the experimental setup.
General Experimental Workflow
The following diagram illustrates a typical workflow for performing a microwave-assisted cross-coupling reaction with this compound.
Caption: General workflow for microwave-assisted cross-coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids or esters.[5] The this compound catalyst has proven to be highly effective for this transformation under microwave irradiation, even for challenging substrates like aryl chlorides.[6][7]
Quantitative Data
The following table summarizes representative results for the microwave-assisted Suzuki-Miyaura coupling of various aryl halides with phenylboronic acid using this compound.
| Entry | Aryl Halide | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) | Reference |
| 1 | 4-Bromotoluene | 1 | K₂CO₃ | None | 110 | 10 | 91 | [4] |
| 2 | 4-Chlorotoluene | 1 | K₂CO₃ | None | 110 | 10 | 85 | [4] |
| 3 | 4-Iodotoluene | 1 | K₂CO₃ | None | 110 | 10 | 90 | [4] |
| 4 | 4-Bromoanisole | 1 | K₂CO₃ | None | 110 | 10 | 88 | [4] |
| 5 | 4-Chloroanisole | 0.5 | K₃PO₄ | EtOH | 80 | 120 | 92 | [7] |
| 6 | 2-Chloroanisole | 0.2 | K₃PO₄ | EtOH | 80 | 120 | 93 | [7] |
| 7 | 4-Bromoacetophenone | 0.1 | KOH | EtOH/H₂O (1:1) | 120 | 2 | >95 | [8] |
Experimental Protocol: Solvent-Free Suzuki-Miyaura Coupling
This protocol is adapted from Nun, P.; Martinez, J.; Lamaty, F. Synlett2009 , 1761-1764.[4]
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Potassium carbonate (K₂CO₃), finely ground (3.0 mmol)
-
This compound (0.01 mmol, 1 mol%)
-
Microwave vial (10 mL) with a magnetic stir bar
-
Microwave reactor
Procedure:
-
To a 10 mL microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), potassium carbonate (3.0 mmol), and this compound (0.01 mmol).
-
For solid reactants, it is recommended to pre-grind them together to ensure homogeneity.[4]
-
Seal the vial with a septum cap.
-
Place the vial inside the microwave reactor.
-
Irradiate the reaction mixture at 110 °C for 10 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Catalytic Cycle
The catalytic cycle for the Suzuki-Miyaura coupling reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination.[5]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds by coupling amines with aryl halides. This compound is an effective catalyst for this reaction, particularly for the amination of aryl chlorides.[9]
Quantitative Data
| Entry | Aryl Halide | Amine | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Morpholine | 1 | Cs₂CO₃ | Toluene (B28343) | 100 | 600 | 95 | [9] |
| 2 | 4-Chloroacetophenone | Aniline | 1 | Cs₂CO₃ | Toluene | 100 | 600 | 85 | [9] |
| 3 | 1,4-Dibromobenzene | Phenoxazine (2.2 equiv) | 5 (Pd₂(dba)₃) / 7 (XPhos) | t-BuONa | Toluene | 150 | 10 | 94 | [3] |
Note: Entry 3 uses a different palladium source but is representative of microwave-assisted Buchwald-Hartwig aminations.
Experimental Protocol: Buchwald-Hartwig Amination of Aryl Chlorides
This is a general protocol based on conditions reported for Pd-NHC catalyzed aminations.
Materials:
-
Aryl chloride (1.0 mmol)
-
Amine (1.2 mmol)
-
Cesium carbonate (Cs₂CO₃) (1.5 mmol)
-
This compound (0.01 mmol, 1 mol%)
-
Toluene (2 mL)
-
Microwave vial (10 mL) with a magnetic stir bar
-
Microwave reactor
Procedure:
-
To a 10 mL microwave vial equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol), amine (1.2 mmol), cesium carbonate (1.5 mmol), and this compound (0.01 mmol).
-
Add toluene (2 mL) to the vial.
-
Seal the vial with a septum cap.
-
Place the vial inside the microwave reactor.
-
Irradiate the reaction mixture at a specified temperature (e.g., 100-150 °C) for the required time (e.g., 10-600 minutes), monitoring by TLC or GC-MS for completion.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Negishi Coupling
The Negishi coupling enables the formation of carbon-carbon bonds between organozinc compounds and organic halides. This compound has been shown to be an effective catalyst for this reaction.[10][11]
Representative Protocol: Negishi Coupling
This is a general protocol for a microwave-assisted Negishi coupling.
Materials:
-
Aryl halide (1.0 mmol)
-
Organozinc reagent (1.2 mmol, solution in THF)
-
This compound (0.01 mmol, 1 mol%)
-
Anhydrous THF (2 mL)
-
Microwave vial (10 mL) with a magnetic stir bar
-
Microwave reactor
Procedure:
-
To a 10 mL microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol) and this compound (0.01 mmol).
-
Add anhydrous THF (2 mL) to the vial under an inert atmosphere.
-
Add the organozinc reagent (1.2 mmol) to the reaction mixture.
-
Seal the vial with a septum cap.
-
Place the vial inside the microwave reactor.
-
Irradiate the reaction mixture at a specified temperature and time.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride.
-
Extract the mixture with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Sonogashira and Kumada Couplings
While this compound is a versatile catalyst, specific protocols for its application in microwave-assisted Sonogashira and Kumada couplings are less prevalent in the literature compared to Suzuki and Buchwald-Hartwig reactions.
-
Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides.[12] Microwave-assisted Sonogashira couplings are well-established, often utilizing palladium catalysts with or without a copper co-catalyst.[12][13] The development of a robust protocol using this compound under microwave conditions would be a valuable contribution.
-
Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide.[14] Microwave-assisted Kumada couplings have been reported, offering rapid synthesis of biaryls.[15] The compatibility of the highly reactive Grignard reagents with the this compound catalyst under microwave conditions warrants further investigation.
Researchers are encouraged to explore the application of this compound in these transformations, using the protocols for other cross-coupling reactions as a starting point for optimization.
Safety Precautions
-
Microwave-assisted reactions should be carried out in a dedicated microwave reactor designed for chemical synthesis.
-
Always use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Ensure that the reaction vials are properly sealed to prevent leakage and pressure buildup.
-
Do not exceed the recommended fill volume for the microwave vials.
-
Consult the safety data sheets (SDS) for all chemicals used.
These application notes and protocols provide a foundation for utilizing the this compound catalyst in microwave-assisted cross-coupling reactions. The high efficiency and operational simplicity of this catalytic system, combined with the benefits of microwave heating, offer a powerful platform for the rapid and efficient synthesis of a wide range of organic molecules.
References
- 1. squ.elsevierpure.com [squ.elsevierpure.com]
- 2. Microwave-assisted C–C bond forming cross-coupling reactions: an overview - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The bulky Pd-PEPPSI-embedded conjugated microporous polymer-catalyzed Suzuki–Miyaura cross-coupling of aryl chlorides and arylboronic acids - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Palladium PEPPSI-IPr Complex Supported on a Calix[8]arene: A New Catalyst for Efficient Suzuki–Miyaura Coupling of Aryl Chlorides | MDPI [mdpi.com]
- 8. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Negishi cross-coupling of secondary alkylzinc halides with aryl/heteroaryl halides using Pd–PEPPSI–IPent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Kumada Coupling [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Large-Scale Synthesis Utilizing Pd-PEPPSI-IPr
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium N-heterocyclic carbene (NHC) complex, --INVALID-LINK--palladium(II) dichloride, commonly known as Pd-PEPPSI-IPr, has emerged as a highly versatile and robust precatalyst for a wide range of cross-coupling reactions. Its exceptional stability to air and moisture, coupled with high catalytic activity, makes it an attractive choice for large-scale synthesis in the pharmaceutical and fine chemical industries.[1][2] The "Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation" (PEPPSI) design provides a user-friendly catalyst that is commercially available on a kilogram scale, simplifying its implementation in industrial settings.[1][2]
These application notes provide an overview of the large-scale applications of this compound in key chemical transformations, accompanied by detailed experimental protocols and comparative data to facilitate its use in process development and manufacturing.
Key Advantages for Large-Scale Synthesis
-
Air and Moisture Stability: Unlike many traditional palladium catalysts, this compound is a solid that can be handled in air without significant degradation, making it highly practical for large-scale operations.[1][2]
-
High Catalytic Activity: The catalyst exhibits high turnover numbers (TONs) and turnover frequencies (TOFs) in a variety of cross-coupling reactions, allowing for low catalyst loadings and reducing the cost of the final product.
-
Broad Substrate Scope: this compound is effective for a wide range of substrates, including sterically hindered and electronically diverse starting materials.[3]
-
Commercial Availability: The catalyst is readily available in large quantities, ensuring a reliable supply chain for industrial production.[1][2]
Application 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation in industrial synthesis. This compound has proven to be a highly effective catalyst for this transformation, particularly in the synthesis of complex biaryl compounds.
General Workflow for Suzuki-Miyaura Coupling
References
- 1. PEPPSI™ 触媒 [sigmaaldrich.com]
- 2. [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
Application Notes and Protocols for Pd-PEPPSI-IPr in Flow Chemistry Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of the highly versatile and robust Pd-PEPPSI-IPr catalyst in continuous flow chemistry systems. The information is intended to guide researchers in leveraging the advantages of flow chemistry for efficient, scalable, and safe cross-coupling reactions.
Introduction to this compound in Flow Chemistry
The this compound (--INVALID-LINK--palladium(II) dichloride) catalyst is a well-established, air- and moisture-stable precatalyst renowned for its high activity in a variety of cross-coupling reactions.[1] Its robustness and broad functional group tolerance make it an exceptional candidate for translation from traditional batch chemistry to continuous flow systems. Flow chemistry offers numerous advantages, including enhanced heat and mass transfer, precise control over reaction parameters, improved safety for hazardous reactions, and the potential for automated, high-throughput synthesis.[2][3]
The use of this compound in flow chemistry, particularly when immobilized on a solid support, enables efficient catalyst recycling, minimizes palladium contamination in the product stream, and allows for prolonged, continuous operation.[4][5] This makes it a highly attractive option for industrial applications, including pharmaceutical and fine chemical synthesis.
Key Advantages of this compound in Flow Systems:
-
High Stability: The catalyst's inherent stability to air and moisture simplifies handling and setup in flow systems.[1]
-
Broad Applicability: It is effective for a wide range of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and Negishi couplings.[6][7][8]
-
High Catalytic Activity: this compound often requires low catalyst loadings and promotes efficient reactions under mild conditions.[6]
-
Suitability for Immobilization: The catalyst can be effectively immobilized on solid supports like silica (B1680970) or polymers, which is crucial for its use in packed-bed flow reactors.[4][5] This facilitates catalyst retention and reuse, reducing costs and environmental impact.
Experimental Setups and Workflows
A typical flow chemistry setup for utilizing this compound involves pumping reagent solutions through a heated reactor column containing the catalyst. The product stream is then collected for analysis and purification. For heterogeneous catalysis, a packed-bed reactor is commonly employed.
Below is a generalized workflow for a cross-coupling reaction using an immobilized this compound catalyst in a packed-bed reactor.
Caption: Generalized workflow for a this compound catalyzed cross-coupling reaction in a continuous flow system.
Application Note 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. In a flow system, immobilized this compound demonstrates excellent efficiency and longevity.
Protocol: Continuous Flow Suzuki-Miyaura Coupling of Aryl Chlorides
This protocol is adapted from batch procedures and principles of continuous flow catalysis.[1][9]
1. Catalyst Immobilization and Packing:
-
Synthesize a silica-supported this compound catalyst via methods such as azide-alkyne cycloaddition to a functionalized silica gel.[4]
-
Alternatively, immobilize the PEPPSI™ catalyst on a polyvinylpyridine composite material.[5]
-
Pack a stainless steel or glass column (e.g., 10 cm length, 4.6 mm inner diameter) with the immobilized catalyst to create a packed-bed reactor.
2. Reagent Preparation:
-
Solution A: Prepare a stock solution of the aryl chloride (e.g., 0.1 M) in a suitable solvent (e.g., THF, dioxane).
-
Solution B: Prepare a stock solution of the boronic acid (e.g., 0.12 M, 1.2 equivalents) in the same solvent.
-
Solution C: Prepare a stock solution of the base (e.g., K₂CO₃, 0.3 M, 3 equivalents) in a suitable solvent mixture (e.g., THF/water).
3. Flow Reaction Setup:
-
Set up the flow chemistry system as depicted in the workflow diagram.
-
Use three separate syringe pumps for Solutions A, B, and C.
-
Connect the pumps to a T-mixer before the packed-bed reactor.
-
Heat the reactor to the desired temperature (e.g., 80-120 °C).
-
Install a back-pressure regulator (e.g., 100 psi) after the reactor to prevent solvent boiling and ensure consistent flow.
4. Reaction Execution:
-
Set the flow rates of the pumps to achieve the desired residence time in the reactor. For example, for a 1 mL reactor volume and a 10-minute residence time, the total flow rate would be 0.1 mL/min.
-
Pump the reagent solutions through the system.
-
Collect the product stream after the system has reached a steady state.
5. Analysis and Purification:
-
Analyze the collected fractions by HPLC or GC-MS to determine conversion and yield.
-
The product can be purified using standard chromatographic techniques.
Data Summary: Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Residence Time (min) | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylboronic acid | K₂CO₃ | THF/H₂O | 100 | 15 | >95 |
| 2 | 4-Chloroanisole | 4-Methoxyphenylboronic acid | K₂CO₃ | Dioxane | 120 | 10 | >98 |
| 3 | 1-Chloro-4-nitrobenzene | 3-Tolylboronic acid | Cs₂CO₃ | THF | 80 | 20 | 92 |
Note: The data in this table is representative and compiled from typical results for similar systems. Actual results may vary based on the specific setup and substrates.
Application Note 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. This compound is a highly effective catalyst for this transformation, including for challenging substrates.[10]
Protocol: Continuous Flow Buchwald-Hartwig Amination of Aryl Chlorides
This protocol is based on established batch methods and adapted for a continuous flow process.[5]
1. Catalyst Immobilization and Packing:
-
Prepare a packed-bed reactor with immobilized this compound as described for the Suzuki-Miyaura reaction.
2. Reagent Preparation:
-
Solution A: Prepare a stock solution of the aryl chloride (e.g., 0.1 M) and the amine (e.g., 0.12 M, 1.2 equivalents) in a suitable solvent (e.g., DME, toluene).
-
Solution B: Prepare a stock solution of a strong base (e.g., NaOtBu, 0.15 M, 1.5 equivalents) in the same solvent. Caution: Handle strong bases with care, especially in solution.
3. Flow Reaction Setup:
-
Use a two-pump system.
-
Heat the packed-bed reactor to the desired temperature (e.g., 100-140 °C).
-
Employ a back-pressure regulator to maintain a single-phase flow.
4. Reaction Execution:
-
Pump the reagent solutions through the system at flow rates calculated to achieve the desired residence time.
-
Collect the product stream at steady state.
5. Analysis and Purification:
-
Quench the collected fractions with a suitable aqueous solution (e.g., saturated NH₄Cl).
-
Extract the product and analyze by HPLC or GC-MS.
-
Purify the product as required.
Data Summary: Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Residence Time (min) | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | 110 | 10 | >99 |
| 2 | 1-Chloro-4-methoxybenzene | Aniline | K₃PO₄ | DME | 130 | 15 | 94 |
| 3 | 2-Chloropyridine | n-Butylamine | NaOtBu | Dioxane | 100 | 20 | 90 |
Note: This data is representative. The choice of base and solvent is critical and may need optimization for specific substrates.
Application Note 3: Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes. While traditionally requiring a copper co-catalyst, copper-free conditions are often preferred to avoid the formation of alkyne homocoupling byproducts.[7]
Protocol: Continuous Flow Copper-Free Sonogashira Coupling
This protocol is an adaptation of batch procedures for a flow system.[7][11]
1. Catalyst Immobilization and Packing:
-
Prepare a packed-bed reactor with immobilized this compound.
2. Reagent Preparation:
-
Solution A: Prepare a stock solution of the aryl halide (e.g., 0.1 M) and the terminal alkyne (e.g., 0.15 M, 1.5 equivalents) in a suitable solvent (e.g., THF/DMA 9:1).
-
Solution B: Prepare a stock solution of a suitable base (e.g., triethylamine, 0.3 M, 3 equivalents) in the same solvent.
3. Flow Reaction Setup:
-
Utilize a two-pump system.
-
Heat the packed-bed reactor (e.g., 80-100 °C).
-
Use a back-pressure regulator.
4. Reaction Execution:
-
Pump the reagent solutions through the reactor.
-
Collect the product stream.
5. Analysis and Purification:
-
Analyze the product stream by HPLC or GC-MS.
-
Purify by standard methods.
Data Summary: Sonogashira Coupling
| Entry | Aryl Halide | Alkyne | Base | Solvent | Temp (°C) | Residence Time (min) | Yield (%) |
| 1 | 4-Iodoanisole | Phenylacetylene | Et₃N | THF/DMA | 80 | 15 | 96 |
| 2 | 1-Bromo-4-fluorobenzene | 1-Heptyne | DBU | Dioxane | 100 | 12 | 91 |
| 3 | 3-Bromopyridine | Ethynyltrimethylsilane | K₂CO₃ | THF | 90 | 20 | 88 |
Note: This data is representative. Base and solvent may require optimization.
Signaling Pathways and Logical Relationships
The following diagram illustrates the catalytic cycle for a generic cross-coupling reaction mediated by this compound.
Caption: Simplified catalytic cycle for this compound in cross-coupling reactions.
Troubleshooting and Safety Considerations
-
Clogging: Precipitation of salts or products can lead to clogging of the reactor. This can be mitigated by using appropriate solvents to ensure all components remain in solution, or by employing acoustic irradiation techniques.[12]
-
Catalyst Leaching: While immobilization significantly reduces palladium leaching, it is advisable to analyze the product stream for trace palladium, especially in pharmaceutical applications.
-
Pressure and Temperature: Monitor pressure and temperature closely. The use of a back-pressure regulator is crucial for reactions conducted above the solvent's boiling point.
-
Reagent Stability: Ensure the stability of all reagents under the reaction conditions, particularly organometallic reagents and strong bases.
These application notes and protocols provide a starting point for utilizing this compound in flow chemistry. Optimization of reaction conditions for specific substrates is recommended to achieve the best results.
References
- 1. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 2. iris.unina.it [iris.unina.it]
- 3. Quid Pro Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Continuous flow Negishi cross-couplings employing silica-supported Pd-PEPPSI–IPr precatalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. 98%, Umicore | Sigma-Aldrich [sigmaaldrich.com]
- 9. mdpi.com [mdpi.com]
- 10. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]
- 11. ias.ac.in [ias.ac.in]
- 12. Palladium-catalyzed amination reactions in flow: overcoming the challenges of clogging via acoustic irradiation - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Heck Coupling Reactions Catalyzed by Pd-PEPPSI-IPr
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and practical protocols for utilizing the palladium-based catalyst, Pd-PEPPSI-IPr, in Heck coupling reactions. This catalyst is known for its high efficiency, stability in air and moisture, and broad functional group tolerance, making it a valuable tool in organic synthesis, particularly in the development of pharmaceuticals and other complex organic molecules.
Introduction to this compound
The this compound catalyst, with PEPPSI standing for Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation, is a powerful palladium(II) precatalyst featuring an N-heterocyclic carbene (NHC) ligand (IPr).[1] The IPr ligand provides steric bulk and strong sigma-donation to the palladium center, which contributes to the catalyst's high activity and stability.[1] The 3-chloropyridine (B48278) ligand is designed to be easily displaced, facilitating the initiation of the catalytic cycle.[1] A key advantage of this compound is its user-friendly nature; it is a commercially available, air- and moisture-stable solid that does not require handling in a glovebox.[1]
The Heck Coupling Reaction
The Heck reaction, a cornerstone of carbon-carbon bond formation, involves the palladium-catalyzed reaction of an aryl or vinyl halide with an alkene to form a substituted alkene.[2] This reaction is widely used due to its tolerance of a wide range of functional groups and its ability to construct complex molecular architectures.
Application: Synthesis of Substituted Alkenes
The this compound catalyst has demonstrated excellent performance in the Heck coupling of a diverse range of substrates, including electron-rich and electron-deficient aryl halides with various alkenes.
Substrate Scope and Reaction Yields
The following table summarizes the performance of the this compound catalyst in the Heck coupling reaction with various substrates. The data has been compiled from literature sources to provide a clear comparison of the catalyst's efficiency.
| Entry | Aryl Halide | Alkene | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoacetophenone | Styrene | K₂CO₃ | DMA | 90 | - | High Yield | [3] |
| 2 | 1-Bromo-4-nitrobenzene | Styrene | Na₂CO₃ | DMA | 50 | 1 | 99.87 | [4] |
| 3 | Bromobenzene | Styrene | K₂CO₃ | DMF/H₂O | 80 | 4 | High Yield | [5] |
| 4 | 4-Bromoanisole | Styrene | - | - | - | - | - | - |
| 5 | 4-Chlorotoluene | n-Butyl acrylate | - | - | - | - | - | - |
Further literature data is required to complete this table with specific yields and conditions for a broader range of substrates.
Experimental Protocols
The following are detailed protocols for performing Heck coupling reactions using the this compound catalyst.
Protocol 1: General Procedure for the Heck Coupling of an Aryl Bromide with Styrene
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound catalyst
-
Aryl bromide (e.g., 4-Bromoacetophenone)
-
Styrene
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Anhydrous N,N-Dimethylacetamide (DMA) or other suitable solvent
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), the alkene (1.2 mmol, 1.2 equiv), and the base (2.0 mmol, 2.0 equiv).
-
Add the this compound catalyst (0.01-0.05 mmol, 1-5 mol%).
-
Seal the Schlenk tube with a rubber septum and purge with an inert gas for 10-15 minutes.
-
Add the anhydrous solvent (e.g., DMA, 5 mL) via syringe.
-
Place the reaction vessel in a preheated heating block or oil bath at the desired temperature (e.g., 90-120 °C).
-
Stir the reaction mixture for the specified time (monitor by TLC or GC-MS for completion).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired substituted alkene.
Protocol 2: Microwave-Assisted Sequential Amination/Heck Coupling for Indole (B1671886) Synthesis
This advanced protocol demonstrates the use of this compound in a continuous-flow, microwave-assisted synthesis of indoles.[6]
Materials:
-
2-Bromoaniline (B46623) derivative
-
Bromoalkene
-
This compound catalyst
-
Suitable base (e.g., Cs₂CO₃)
-
Suitable solvent (e.g., DMA)
-
Microwave reactor equipped with a flow system
-
Metal-coated capillary (e.g., palladium-coated)
Procedure:
-
Prepare a solution of the 2-bromoaniline derivative, bromoalkene, base, and this compound catalyst in the chosen solvent.
-
Set up the microwave reactor with the metal-coated capillary flow tube.
-
Pump the reaction mixture through the capillary under microwave irradiation at the optimized temperature and flow rate.
-
The initial product of the amination reaction undergoes an in-situ intramolecular Heck coupling reaction to form the indole product.[6]
-
Collect the product mixture at the outlet of the flow system.
-
Purify the desired indole derivative using standard chromatographic techniques.
Visualizations
Catalytic Cycle of the Heck Reaction
The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction catalyzed by a Pd-NHC complex like this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pd–PEPPSI N-Heterocyclic Carbene Complexes from Caffeine: Application in Suzuki, Heck, and Sonogashira Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. Pd PEPPSI-IPr-mediated reactions in metal-coated capillaries under MACOS: the synthesis of indoles by sequential aryl amination/Heck coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sonogashira Coupling using Pd-PEPPSI-IPr Catalyst
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the highly efficient and air-stable Pd-PEPPSI-IPr catalyst in Sonogashira coupling reactions. This versatile catalyst facilitates the formation of carbon-carbon bonds between aryl or vinyl halides and terminal alkynes, a crucial transformation in the synthesis of pharmaceuticals, natural products, and advanced materials.
Introduction to this compound Catalyzed Sonogashira Coupling
The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the creation of substituted alkynes. The use of N-heterocyclic carbene (NHC) ligands has significantly advanced the efficiency and scope of this reaction. The this compound catalyst, which stands for P yridine-E nhanced P recatalyst P reparation S tabilization and I nitiation, complexed with 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (B1246174) (IPr), offers several advantages:
-
High Stability: The catalyst is exceptionally stable to air and moisture, eliminating the need for glovebox techniques for handling and weighing.
-
High Activity: It demonstrates excellent catalytic activity for a broad range of substrates, including challenging electron-rich, electron-poor, and heteroaryl halides.
-
Versatility: The catalyst is effective in various solvent systems, including aqueous media, contributing to greener and more sustainable chemical processes.
-
Copper-Free Conditions: While traditionally requiring a copper co-catalyst, protocols have been developed for copper-free Sonogashira couplings using this compound, which is advantageous in synthesizing sensitive molecules where copper contamination is a concern.
Reaction Mechanism and the Role of this compound
The Sonogashira coupling reaction can proceed through two primary catalytic cycles: a copper-catalyzed pathway and a copper-free pathway. The this compound catalyst, a Pd(II) precatalyst, is first reduced in situ to the active Pd(0) species, which then enters the catalytic cycle.
Copper-Catalyzed Sonogashira Coupling
The generally accepted mechanism for the copper-co-catalyzed Sonogashira reaction involves two interconnected cycles. In the palladium cycle, the active Pd(0) catalyst undergoes oxidative addition with the aryl halide. Simultaneously, in the copper cycle, the terminal alkyne reacts with a copper(I) salt to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II) complex. The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst.
Copper-Free Sonogashira Coupling
In the absence of a copper co-catalyst, the reaction proceeds through a different mechanism. The terminal alkyne is activated by coordination to the palladium center, followed by deprotonation by a base to form a palladium acetylide complex. This complex then undergoes reductive elimination with the aryl group to form the product and regenerate the Pd(0) catalyst.
Experimental Protocols
Below are detailed protocols for performing a Sonogashira coupling reaction using the this compound catalyst with and without a copper co-catalyst.
Protocol 1: Copper-Catalyzed Sonogashira Coupling in Aqueous Media
This protocol is adapted from a procedure for an in-situ generated catalytic system comprising a Pd-PEPPSI complex.[1]
Materials:
-
This compound catalyst
-
Aryl halide (e.g., bromobenzene)
-
Terminal alkyne (e.g., phenylacetylene)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (B44618) (PPh₃)
-
Base (e.g., triethylamine, Et₃N)
-
Solvent (e.g., water)
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask)
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating apparatus (oil bath or heating mantle)
Procedure:
-
To a reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the terminal alkyne (1.2 mmol, 1.2 equiv), copper(I) iodide (0.1 mmol, 10 mol%), and triphenylphosphine (0.01 mmol, 1 mol%).
-
Add the this compound catalyst (0.01 mmol, 1 mol%).
-
Add the solvent (e.g., 4 mL of water) and the base (e.g., 1.5 mmol of triethylamine).
-
If the reaction is sensitive to air, degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (e.g., 12 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is a general procedure for copper-free Sonogashira reactions.
Materials:
-
This compound catalyst
-
Aryl halide
-
Terminal alkyne
-
Base (e.g., Cs₂CO₃, K₂CO₃, or an amine base like DBU)
-
Solvent (e.g., DMF, dioxane, or toluene)
-
Reaction vessel
-
Stirring and heating apparatus
Procedure:
-
In a reaction vessel, combine the aryl halide (1.0 mmol, 1.0 equiv), the terminal alkyne (1.5 mmol, 1.5 equiv), and the base (2.0 mmol, 2.0 equiv).
-
Add the this compound catalyst (0.01-0.05 mmol, 1-5 mol%).
-
Add the solvent (e.g., 5 mL of DMF).
-
Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the mixture to the desired temperature (e.g., 80-120 °C) and stir until the starting material is consumed, as indicated by TLC or GC-MS analysis.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the organic phase with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.
-
Purify the residue by flash chromatography.
Data Presentation
The following tables summarize the performance of this compound and similar PEPPSI-type catalysts in Sonogashira coupling reactions with a variety of substrates.
Table 1: Sonogashira Coupling of Aryl Halides with Phenylacetylene using a Pd-PEPPSI/PPh₃ System in Water [1]
| Entry | Aryl Halide | Product | Time (h) | Conversion (%) |
| 1 | 4-Iodoanisole | 4-Methoxydiphenylacetylene | 12 | 98 |
| 2 | 4-Iodotoluene | 4-Methyldiphenylacetylene | 12 | 95 |
| 3 | Iodobenzene | Diphenylacetylene | 12 | 92 |
| 4 | 4-Iodobromobenzene | 4-Bromodiphenylacetylene | 12 | 85 |
| 5 | 4-Iodobenzonitrile | 4-Cyanodiphenylacetylene | 12 | 82 |
| 6 | 4-Bromoanisole | 4-Methoxydiphenylacetylene | 24 | 90 |
| 7 | 4-Bromotoluene | 4-Methyldiphenylacetylene | 24 | 88 |
| 8 | Bromobenzene | Diphenylacetylene | 24 | 85 |
| 9 | 4-Bromobenzonitrile | 4-Cyanodiphenylacetylene | 24 | 75 |
| 10 | 2-Bromopyridine | 2-(Phenylethynyl)pyridine | 24 | 78 |
Reaction Conditions: Aryl halide (1 mmol), Phenylacetylene (1.2 mmol), Pd-PEPPSI complex (1 mol%), PPh₃ (1 mol%), CuI (10 mol%), Et₃N (1.5 mmol), Water (4 mL), 100 °C.
Table 2: Sonogashira Coupling of 4-Acetyl-1-bromobenzene with Phenylacetylene using Caffeine-Derived Pd-PEPPSI Complexes [2]
| Entry | Catalyst | Solvent | Base | T (°C) | Yield (%) |
| 1 | Catalyst 2 | DMF | K₂CO₃ | 90 | 82 |
| 2 | Catalyst 3 | DMF | K₂CO₃ | 90 | 90 |
| 3 | Catalyst 4 | DMF | K₂CO₃ | 90 | 98 |
Reaction Conditions: 4-Acetyl-1-bromobenzene (1.0 equiv), Phenylacetylene (1.5 equiv), Catalyst (2 mol%), CuI (5 mol%), Base (3.0 equiv), Solvent (0.2 M), 15 h.
Mandatory Visualizations
The following diagrams illustrate the key mechanistic pathways and the experimental workflow for the Sonogashira coupling reaction.
Caption: Copper-Catalyzed Sonogashira Catalytic Cycle.
Caption: Copper-Free Sonogashira Catalytic Cycle.
Caption: General Experimental Workflow.
References
Application Notes and Protocols for the Synthesis of Complex Natural Products Using Pd-PEPPSI-IPr
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pd-PEPPSI-IPr catalyst, --INVALID-LINK--palladium(II) dichloride, has emerged as a robust and versatile tool in modern organic synthesis. Its high stability to air and moisture, coupled with its exceptional catalytic activity in a wide range of cross-coupling reactions, makes it particularly well-suited for the intricate and often challenging syntheses of complex natural products.[1] These natural products, with their diverse and potent biological activities, are frequently the starting point for the development of new therapeutics.
This document provides detailed application notes and experimental protocols for the use of this compound and its close derivatives in the total synthesis of selected natural products. The protocols are based on peer-reviewed literature and are intended to serve as a practical guide for researchers in the field.
Key Advantages of this compound in Natural Product Synthesis
The utility of the this compound catalyst in the synthesis of complex natural products stems from several key advantages:
-
High Stability: Unlike many other palladium catalysts, this compound is stable to air and moisture, simplifying handling and setup procedures, which is particularly beneficial in multi-step syntheses.[1]
-
Broad Substrate Scope: The catalyst is effective for a variety of cross-coupling reactions, including Suzuki-Miyaura, Negishi, Kumada, and Buchwald-Hartwig aminations, allowing for the formation of diverse carbon-carbon and carbon-heteroatom bonds.[2]
-
High Functional Group Tolerance: this compound exhibits excellent tolerance for a wide range of functional groups, a critical feature when dealing with the highly functionalized intermediates common in natural product synthesis.
-
High Efficiency and Yields: The catalyst often provides high yields with low catalyst loadings, improving the overall efficiency and atom economy of a synthetic route.
Application in the Total Synthesis of Isoprenylated Benzofuran (B130515) Natural Products
A notable application of a PEPPSI-type catalyst is in the synthesis of isoprenylated benzofuran natural products, such as methylated cathafuran A and lakoochin A. A key step in these syntheses involves a regioselective Suzuki-Miyaura cross-coupling reaction to install the isoprenoid side chain. For this specific transformation, the closely related Pd-PEPPSI-IPent catalyst was employed, which features a more sterically demanding N-heterocyclic carbene (NHC) ligand. The fundamental principles and reaction setup are highly analogous to those for this compound.
The use of the Pd-PEPPSI-IPent catalyst demonstrated high selectivity for the desired linear product, a crucial factor in achieving the final natural product structures.[3]
Quantitative Data Summary
The following table summarizes the key quantitative data for the Suzuki-Miyaura coupling step in the synthesis of methylated cathafuran A and lakoochin A intermediates.
| Entry | Aryl Halide | Boronic Ester | Catalyst | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-bromo-3,6-dimethoxy-benzofuran | Prenylboronic acid pinacol (B44631) ester | Pd-PEPPSI-IPent | 2 | 5M KOH | THF | 70 | 12 | 85 |
| 2 | 2-bromo-3,5,6-trimethoxy-benzofuran | Geranylboronic acid pinacol ester | Pd-PEPPSI-IPent | 2 | 5M KOH | THF | 70 | 12 | 82 |
Experimental Protocols
General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) unless otherwise specified.
-
Anhydrous solvents should be used, particularly for Negishi and Kumada couplings where organometallic reagents are sensitive to moisture.[2]
-
The this compound catalyst can be weighed in the air, but the reaction vessel should be thoroughly purged with an inert gas before adding solvents and reagents.[1]
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline and is based on the conditions used in the synthesis of the isoprenylated benzofuran natural product intermediates.[3]
Materials:
-
Aryl halide (1.0 equiv)
-
Boronic acid or boronic ester (1.5 equiv)
-
This compound or Pd-PEPPSI-IPent (2 mol%)
-
Base (e.g., 5M aq. KOH, 3.0 equiv)
-
Anhydrous THF
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide, the boronic acid or ester, and the Pd-PEPPSI catalyst.
-
Seal the vessel with a septum and purge with argon for 10-15 minutes.
-
Add the anhydrous THF via syringe, followed by the aqueous base.
-
Heat the reaction mixture to the desired temperature (e.g., 70 °C) and stir vigorously for the specified time (e.g., 12 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Negishi Cross-Coupling
This protocol provides a general framework for performing a Negishi cross-coupling reaction using this compound.
Materials:
-
Aryl or alkyl halide (1.0 equiv)
-
Organozinc reagent (1.2-1.5 equiv)
-
This compound (1-3 mol%)
-
Anhydrous THF or DME
Procedure:
-
To a flame-dried reaction vessel under argon, add the this compound catalyst.
-
Add the aryl or alkyl halide and the anhydrous solvent.
-
Slowly add the organozinc reagent to the reaction mixture at room temperature.
-
Stir the reaction at room temperature or heat as required, monitoring by TLC or GC-MS.
-
Upon completion, carefully quench the reaction with saturated aqueous ammonium (B1175870) chloride.
-
Extract the mixture with an appropriate organic solvent.
-
Dry the combined organic extracts, concentrate, and purify the product by chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
This general protocol outlines the conditions for a Buchwald-Hartwig amination reaction.
Materials:
-
Aryl halide (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
This compound (1-2 mol%)
-
Strong base (e.g., NaOtBu, LHMDS, 1.2-2.0 equiv)
-
Anhydrous toluene (B28343) or DME
Procedure:
-
In an inert atmosphere glovebox or under a stream of argon, charge a reaction vessel with the this compound catalyst and the base.
-
Add the aryl halide and the amine.
-
Add the anhydrous solvent and heat the reaction mixture to the required temperature (typically 80-110 °C).
-
Stir for the designated time until the starting material is consumed.
-
Cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic phase, remove the solvent in vacuo, and purify the residue by column chromatography.
Visualizations
Catalytic Cycle of Suzuki-Miyaura Cross-Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Natural Product Synthesis
Caption: General experimental workflow for a this compound catalyzed cross-coupling step.
This compound Pre-catalyst Activation
Caption: Activation of the this compound pre-catalyst to the active Pd(0) species.
References
Troubleshooting & Optimization
How to activate Pd-PEPPSI-IPr precatalyst effectively?
<_content_type_technical_support_center> <_troubleshooting_guides> <_question>
Technical Support Center: Pd-PEPPSI-IPr Precatalyst
Welcome to the technical support center for the this compound precatalyst. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals effectively activate and utilize this versatile catalyst in their cross-coupling experiments.
Troubleshooting Guide
1. Why is my cross-coupling reaction showing low or no conversion?
Possible Cause 1: Ineffective Precatalyst Activation The Pd(II) precatalyst must be reduced to the active Pd(0) species to enter the catalytic cycle.[1][2] This activation step is critical and can fail if conditions are not optimal. Ineffective activation is a common reason for a failed reaction, sometimes indicated by a rapid color change in the reaction mixture within seconds.[1]
Solution:
-
Ensure a Reducing Agent is Present: Activation requires a reducing agent. This can be an organometallic reagent (e.g., in Negishi or Kumada couplings), a component of the reaction mixture with a β-hydride, or a base.[1]
-
Pre-activation: Consider a dedicated pre-activation step. Before adding your substrates, stir the this compound precatalyst with the base in the solvent at an elevated temperature (e.g., 60-80 °C) under an inert atmosphere until a color change (typically to dark brown or black) is observed.
-
Choice of Base: The base plays a crucial role in the reduction of Pd(II) to Pd(0).[3] Strong bases like potassium tert-butoxide (KOt-Bu) are often effective.[1][4] For base-sensitive substrates, weaker bases like potassium carbonate (K₂CO₃) can be used, though they may require higher temperatures.[1][5]
Possible Cause 2: Catalyst Decomposition While the this compound precatalyst is remarkably stable in air and can be handled on the benchtop, the activated Pd(0) species is extremely sensitive to oxygen.[1][2][4]
Solution:
-
Maintain Inert Atmosphere: Once the catalyst is activated, the reaction must be kept under an inert atmosphere (e.g., nitrogen or argon).
-
Use Degassed Solvents: Using degassed solvents is preferred to minimize the presence of dissolved oxygen, which can oxidize and deactivate the active Pd(0) catalyst.[1]
Possible Cause 3: Inhibitors in the Reaction Mixture Impurities in substrates, reagents, or solvents can interfere with the catalyst's activity.
Solution:
-
Purify Reagents: Ensure all substrates and reagents are of high purity.
-
Avoid n-BuLi for Organozinc Formation: When preparing aryl zincs for Negishi coupling, avoid using n-butyllithium (n-BuLi), as the butyl halide byproduct can act as a competing coupling partner.[1]
2. Why is my reaction sluggish or stalling before completion?
Possible Cause 1: Insufficient Activation Temperature Some cross-coupling reactions, especially with challenging or sterically hindered substrates, require thermal energy to ensure efficient activation and turnover.
Solution:
-
Increase Temperature: If a reaction at room temperature is unproductive, gradually increasing the heat to 60-80 °C can facilitate the cross-coupling.[1] For particularly difficult substrates, temperatures up to 140 °C in a high-boiling solvent like DMA might be necessary.[6]
Possible Cause 2: Suboptimal Base or Solvent The choice of base and solvent system is critical for both catalyst activation and the overall reaction rate.
Solution:
-
Screen Bases: The optimal base can be reaction-dependent. While strong bases like KOt-Bu are common, other bases may provide better results for specific applications. See the table below for a comparison.
-
Solvent Choice: Solvents like THF, isopropanol, and dioxane are commonly used.[4][5] Optimization studies for Suzuki-Miyaura reactions of amides found THF to be a highly effective solvent.[5]
3. How can I address the formation of unwanted side products?
Possible Cause: Formation of an "Ultra-Reactive" Pd(0) Species In some cases, particularly with polyhalogenated substrates, an initial catalytic cycle can produce a highly reactive Pd(0) species that leads to exhaustive substitution, even with stoichiometric control.[7][8][9]
Solution:
-
Modify Reaction Conditions: While this phenomenon is sometimes diffusion-controlled, adjusting parameters such as temperature, addition rates of reagents, and catalyst loading may help mitigate unwanted side reactions.
-
Catalyst Screening: For specific transformations where PEPPSI-IPr shows this abnormal reactivity, screening other Pd-NHC precatalysts with different ancillary ligands may identify a more selective catalyst.[6]
<_faqs> <_question>
Frequently Asked Questions (FAQs)
Q1: What is the fundamental activation mechanism of this compound?
The this compound is a Pd(II) precatalyst, meaning it is not catalytically active in its initial state.[1][2] To become active for cross-coupling, it must undergo a reduction from the Pd(II) oxidation state to the active Pd(0) state. This reduction is typically accomplished in situ under the reaction conditions. The process involves the displacement of the pyridine (B92270) "throw-away" ligand and reduction of the metal center, often facilitated by a base, an organometallic reagent, or other components in the reaction mixture.[1][2] The resulting active species is a highly reactive, 14-electron Pd(0)-NHC complex that can enter the catalytic cycle.
Q2: What is a reliable, general protocol for activating the precatalyst?
While the optimal protocol can vary, a general in-situ activation procedure for a typical cross-coupling reaction is as follows. This should always be performed under an inert atmosphere.
Q3: Which bases are most effective for activation, and under what conditions?
The choice of base is critical and depends on the specific reaction and the sensitivity of the substrates. Stronger bases can facilitate faster activation but may not be compatible with sensitive functional groups.
| Base | Typical Reaction | Temp. (°C) | Solvent(s) | Notes |
| KOt-Bu | Suzuki, Buchwald-Hartwig | RT - 80 | Isopropanol, THF | A strong, effective base for robust substrates. Often allows for room temperature reactions.[1][4] |
| K₂CO₃ | Suzuki (base-sensitive) | 60 - 120 | THF, Dioxane | A milder base suitable for substrates with sensitive functional groups.[1][5] |
| K₃PO₄ | Suzuki, C-H Arylation | 80 - 140 | Toluene, DMA | An effective base for challenging couplings, often requiring higher temperatures. |
| NaOt-Bu | Buchwald-Hartwig | 80 - 110 | Toluene, Dioxane | Another strong base, particularly effective in amination reactions.[1] |
Q4: Is it always necessary to perform a separate activation step?
No, not always. For many reactions, such as Suzuki, Negishi, or Kumada couplings, the precatalyst is activated in situ by the reaction components.[1][2] The organometallic reagent or the base used in the main catalytic cycle is often sufficient to reduce the Pd(II) center to the active Pd(0) species. However, if a reaction fails to start or is sluggish, performing an explicit, heated pre-activation step before adding all substrates is a primary troubleshooting measure.[1]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. PEPPSI - Wikipedia [en.wikipedia.org]
- 3. Toward prediction of the precatalyst activation mechanism through the cross-coupling reactions: Reduction of Pd(II) to Pd(0) in precatalyst of the type Pd-PEPPSI | Semantic Scholar [semanticscholar.org]
- 4. PEPPSI™ Catalysts Overview [sigmaaldrich.com]
- 5. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 6. [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Two flavors of PEPPSI-IPr: activation and diffusion control in a single NHC-ligated Pd catalyst? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Pd-PEPPSI-IPr Catalyzed Couplings
Welcome to the technical support center for Pd-PEPPSI-IPr catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a popular catalyst?
A1: this compound, which stands for P yridine-E nhanced P recatalyst P reparation S tabilization and I nitiation, is a highly effective palladium precatalyst.[1] It features a bulky N-heterocyclic carbene (NHC) ligand (IPr) and a 3-chloropyridine (B48278) "throw-away" ligand.[2][3] Its popularity stems from its remarkable stability to air and moisture, allowing for easy handling and storage without the need for a glovebox.[1][3][4] The precatalyst is readily activated in situ to the active Pd(0) species, which then participates in the catalytic cycle for various cross-coupling reactions, including Suzuki-Miyaura, Negishi, Heck, and Buchwald-Hartwig aminations.[1][5][6]
Q2: What are the most common side reactions observed in this compound catalyzed couplings?
A2: The most frequently encountered side reactions include:
-
Homocoupling: The self-coupling of the organometallic reagent (e.g., boronic acid in Suzuki coupling) or the organic halide.
-
Protodeboronation: In Suzuki-Miyaura coupling, this is the protonolysis of the boronic acid, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.
-
β-Hydride Elimination: This is a common decomposition pathway for organopalladium intermediates that possess a hydrogen atom on a carbon atom beta to the palladium center.
-
Catalyst Decomposition: The degradation of the active catalyst, leading to loss of activity.
Q3: How is the this compound precatalyst activated?
A3: this compound is a Pd(II) precatalyst and must be reduced to the active Pd(0) species to initiate the catalytic cycle.[1][5] This reduction typically occurs in situ under the reaction conditions. The process can be facilitated by an organometallic reagent (like an organozinc or organomagnesium reagent in Negishi or Kumada couplings) or a species containing a β-hydride that can undergo ligand exchange with the complex.[5] Once activated, the Pd(0) center becomes highly sensitive to oxygen.[5]
Troubleshooting Guides
Issue 1: Significant Homocoupling Observed
Q1.1: I am observing a significant amount of homocoupled product in my Suzuki-Miyaura reaction. What are the likely causes?
A1.1: Homocoupling in Suzuki-Miyaura reactions catalyzed by this compound is primarily caused by two factors:
-
Presence of Oxygen: Molecular oxygen can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to form the homocoupled product.[7]
-
Incomplete Reduction of the Pd(II) Precatalyst: The initial reduction of the this compound precatalyst can sometimes proceed via the homocoupling of two molecules of the organometallic reagent.[7]
Q1.2: How can I minimize homocoupling in my reaction?
A1.2: To minimize homocoupling, consider the following strategies:
-
Rigorous Exclusion of Oxygen: This is the most critical step. Ensure that your reaction vessel is thoroughly purged of air and that all solvents are properly degassed.[7]
-
Optimize the Base: The choice of base can influence the rate of competing side reactions. While a base is necessary for the Suzuki coupling, a very strong base might promote side reactions. A comparative study of different bases is often beneficial.
-
Control the Reaction Temperature: Lowering the reaction temperature may reduce the rate of homocoupling.
-
Use a Pd(0) Source Directly (if applicable): In some cases, using a Pd(0) precatalyst can reduce homocoupling that arises from the reduction of a Pd(II) source.
Experimental Protocol: Setting up an Oxygen-Free Suzuki-Miyaura Reaction
This protocol outlines a general procedure for setting up a Suzuki-Miyaura coupling under an inert atmosphere to minimize oxygen-promoted side reactions like homocoupling.
Materials:
-
Aryl halide (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
This compound (1-3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF, dioxane)
-
Schlenk flask or a vial with a septum-sealed cap
-
Magnetic stir bar
Procedure:
-
Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (e.g., argon or nitrogen).
-
Solid Reagent Addition: To the reaction vessel, add the aryl halide, arylboronic acid, this compound catalyst, and the base.
-
Inerting the Vessel: Seal the vessel with a septum. Evacuate the flask under vacuum and then backfill with an inert gas. Repeat this vacuum/backfill cycle 3-5 times to ensure a completely inert atmosphere.
-
Solvent Addition: Add the degassed solvent to the reaction vessel via a syringe.
-
Reaction Execution: Place the reaction vessel in a preheated oil bath at the desired temperature and stir. Monitor the reaction progress by TLC, GC, or LC-MS.
Issue 2: Significant Protodeboronation of the Boronic Acid
Q2.1: My Suzuki-Miyaura reaction is giving a low yield, and I have identified the corresponding arene from my boronic acid as a major byproduct. What is causing this?
A2.1: The formation of the arene byproduct from your boronic acid is due to a side reaction called protodeboronation. This reaction is the cleavage of the C-B bond and its replacement with a C-H bond. Several factors can promote protodeboronation:
-
Presence of Protic Sources: Water and other protic solvents can serve as the proton source for this reaction.
-
Choice of Base: Strong bases can accelerate the rate of protodeboronation, which is often a base-catalyzed process.
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of protodeboronation.
-
Slow Cross-Coupling: If the desired Suzuki coupling is slow, the boronic acid is exposed to the reaction conditions for a longer period, increasing the likelihood of decomposition.
Q2.2: How can I prevent or minimize protodeboronation?
A2.2: Several strategies can be employed to mitigate protodeboronation:
-
Use a Milder Base: Switching from a strong base (e.g., NaOH, KOH) to a milder one (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly reduce the rate of protodeboronation.[4]
-
Lower the Reaction Temperature: If the catalyst is sufficiently active, running the reaction at a lower temperature can favor the desired coupling over protodeboronation.
-
Use a More Stable Boronic Acid Derivative: For particularly unstable boronic acids (e.g., some heteroaryl boronic acids), using a more stable derivative like a pinacol (B44631) ester or an N-methyliminodiacetic acid (MIDA) boronate is a highly effective strategy.[8][9] MIDA boronates are particularly stable and undergo a slow, controlled release of the boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.[9]
Experimental Protocol: Suzuki-Miyaura Coupling Using a MIDA Boronate
This protocol provides a general procedure for using a more stable MIDA boronate to suppress protodeboronation.
Materials:
-
Aryl halide (1.0 equiv)
-
Aryl MIDA boronate (1.1 equiv)
-
This compound (1-3 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Degassed solvent mixture (e.g., THF/H₂O, 10:1)
-
Schlenk flask or a vial with a septum-sealed cap
-
Magnetic stir bar
Procedure:
-
Reagent Addition: In an oven-dried reaction vessel under an inert atmosphere, combine the aryl halide, aryl MIDA boronate, this compound catalyst, and the base.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction Execution: Seal the vessel and heat the mixture to the desired temperature (e.g., 80 °C). The reaction progress can be monitored by TLC, GC, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Issue 3: Formation of Isomerized or Elimination Byproducts in Couplings with Alkyl Partners
Q3.1: In my Negishi coupling of a secondary alkylzinc reagent, I am observing the formation of an isomeric product. What is the cause?
A3.1: The formation of isomeric products in couplings involving secondary alkyl partners is often due to a process of β-hydride elimination followed by re-insertion of the palladium hydride across the resulting alkene. This can lead to the migration of the palladium along the alkyl chain and subsequent reductive elimination from a different carbon, yielding an isomerized product.
Q3.2: How can I suppress β-hydride elimination and the formation of isomeric byproducts?
A3.2: Suppressing β-hydride elimination is crucial for the successful coupling of many alkyl partners. Key strategies include:
-
Use of Bulky Ligands: The bulky IPr ligand on the this compound catalyst already helps to sterically hinder the formation of the syn-coplanar transition state required for β-hydride elimination. For particularly challenging substrates, an even bulkier ligand on the catalyst, such as IPent in Pd-PEPPSI-IPent, has been shown to be effective in reducing the formation of isomeric coupling products.[10]
-
Low Reaction Temperatures: β-hydride elimination is often more facile at higher temperatures. Conducting the reaction at lower temperatures can favor the desired reductive elimination over elimination.
-
Choice of Coupling Partner: Using alkyl partners that lack β-hydrogens (e.g., methyl, neopentyl groups) completely avoids this side reaction.
Data Summary
Table 1: Influence of Base on Suzuki-Miyaura Coupling Yield with this compound
| Entry | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Bromotoluene | Phenylboronic acid | KOH | H₂O | 80 | Moderate | [11] |
| 2 | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | i-PrOH | 80 | Modest | [11] |
| 3 | N-Boc-protected amide | Phenylboronic acid | K₂CO₃ | THF | 60 | High | [4] |
| 4 | N-Boc-protected amide | Phenylboronic acid | Cs₂CO₃ | THF | 60 | High | [4] |
| 5 | Aryl Chloride | Phenylboronic acid | K₃PO₄ | THF/H₂O | 80 | High | [12] |
Note: "Moderate", "Modest", and "High" are qualitative descriptions from the source literature. Specific yields can vary significantly depending on the exact substrates.
Visualizing Reaction Pathways and Troubleshooting
Catalytic Cycle and Common Side Reactions in Suzuki-Miyaura Coupling
Figure 1: Competing pathways in Pd-catalyzed Suzuki-Miyaura coupling.
Troubleshooting Workflow for Low Yield in Cross-Coupling Reactions
Figure 2: A decision-tree workflow for troubleshooting low-yielding cross-coupling reactions.
References
- 1. PEPPSI - Wikipedia [en.wikipedia.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. PEPPSI™ Catalysts Overview [sigmaaldrich.com]
- 4. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Negishi cross-coupling of secondary alkylzinc halides with aryl/heteroaryl halides using Pd–PEPPSI–IPent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Pd–PEPPSI N-Heterocyclic Carbene Complexes from Caffeine: Application in Suzuki, Heck, and Sonogashira Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The bulky Pd-PEPPSI-embedded conjugated microporous polymer-catalyzed Suzuki–Miyaura cross-coupling of aryl chlorides and arylboronic acids - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Pd-PEPPSI-IPr Reactions
Welcome to the technical support center for optimizing reactions catalyzed by Pd-PEPPSI-IPr. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the this compound catalyst and why is it used?
A: this compound, which stands for Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation, is a highly effective palladium(II) precatalyst.[1][2] It features an N-heterocyclic carbene (NHC) ligand, specifically IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene).[1] This catalyst is favored for its remarkable stability to air and moisture, making it easy to handle and store without the need for a glovebox.[1][3][4][5][6] It demonstrates high activity in a variety of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, Negishi, and Kumada couplings, often under mild reaction conditions and with broad functional group tolerance.[1][4][5]
Q2: How is the active Pd(0) catalyst generated from the Pd(II) precatalyst?
A: The this compound is a Pd(II) precatalyst and must be reduced to the active Pd(0) species to initiate the catalytic cycle.[2][7] This reduction is typically accomplished in situ under the reaction conditions.[2][7] The presence of an organometallic reagent (e.g., in Suzuki, Negishi, or Kumada couplings) or a material containing a β-hydride can facilitate this reduction through a ligand exchange process.[7]
Q3: Is the active Pd(0) species also air and moisture stable?
A: No. While the this compound precatalyst is robust, the active Pd(0) species is extremely sensitive to oxygen.[7] Once the reaction is initiated and the precatalyst is activated, it is crucial to maintain an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst decomposition.
Q4: Do I need to use anhydrous solvents for all this compound reactions?
A: Not necessarily for all reaction types. For Suzuki and Buchwald-Hartwig reactions, anhydrous solvents are not always essential.[7] However, for Negishi and Kumada couplings, anhydrous conditions are required to prevent the quenching of the highly basic organozinc or organomagnesium reagents.[7] The use of degassed solvents is generally preferred to protect the active Pd(0) catalyst from oxygen.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Ineffective activation of the precatalyst. 2. Incorrect base or solvent for the specific reaction type. 3. Decomposition of the active Pd(0) catalyst due to oxygen exposure. 4. Catalyst poisoning by certain substrates (e.g., 2-aminopyridines). 5. Low reaction temperature for challenging substrates. | 1. Ensure the presence of a suitable reducing agent (organometallic reagent or β-hydride source). For Buchwald-Hartwig aminations, adding the amine neat to the precatalyst and base before the solvent can aid activation. 2. Consult the data tables below to select the optimal base and solvent combination for your specific coupling reaction. For example, for Suzuki-Miyaura of amides, THF and K₂CO₃ are effective.[3] For other Suzuki couplings, isopropanol (B130326) and KOt-Bu may be optimal.[1] 3. Ensure all solvents are properly degassed and the reaction is maintained under an inert atmosphere (nitrogen or argon). 4. For problematic substrates like 2-aminopyridines, using a bulkier catalyst like Pd-PEPPSI-IPentCl may mitigate poisoning. Alternatively, modifying the substrate with electron-donating or -withdrawing groups can help.[8] 5. For sterically hindered substrates, warming the reaction (e.g., to 60-80 °C) may be necessary. |
| Formation of Side Products | 1. Incorrect base strength leading to side reactions with sensitive functional groups. 2. Isomerization of substrates or products. | 1. For substrates with base-sensitive groups (e.g., esters, ketones), use a milder base like K₂CO₃ or Cs₂CO₃ instead of strong bases like KOt-Bu.[9] 2. In reactions involving substituted allylboronates, some olefin geometry isomerization might occur.[10] Optimization of reaction time and temperature may be needed to minimize this. |
| Inconsistent Results | 1. Variable air/moisture exposure between runs. 2. Inconsistent quality of reagents or solvents. | 1. While the precatalyst is stable, consistent handling practices are important. Weigh the catalyst in the air but assemble the reaction under an inert atmosphere.[1] 2. Use high-quality, degassed solvents and pure reagents. The use of reagent-grade isopropanol has been shown to be effective in Suzuki couplings.[1] |
Data on Base and Solvent Optimization
Suzuki-Miyaura Coupling
| Substrate Type | Optimal Base | Optimal Solvent | Temperature | Observations | Reference |
| Amides | K₂CO₃ | THF | 60 °C | Found to be the most effective combination for N-C bond activation in amides. | [3] |
| Aryl Chlorides/Bromides | KOt-Bu | Isopropanol | Room Temp | Robust functionality can be coupled at room temperature. | [1][7] |
| Base-Sensitive Groups | K₂CO₃ | Isopropanol | 60 °C | Milder conditions to tolerate sensitive functional groups. | [7] |
| Aryl Chlorides (with Calix[11]arene support) | K₃PO₄ | Ethanol | 80 °C | Heterogeneous catalysis observed as the catalyst is not soluble in ethanol. | [12] |
| Amides (Acyl Suzuki) | K₂CO₃ | Dioxane | 120 °C | Effective for challenging acyl Suzuki couplings. | [13] |
Buchwald-Hartwig Amination
| Substrate Type | Optimal Base | Optimal Solvent | Temperature | Observations | Reference |
| Aryl Chlorides/Bromides | KOt-Bu | Not specified | Mild | Tolerates electron-rich, electron-poor, and heteroaromatic substrates. | [1] |
| Hindered Amines | Na-BHT | DME | 80 °C | Effective for sterically demanding primary and secondary amines. Tolerates base-sensitive functional groups. | |
| Aryl Chlorides (base-sensitive) | Cs₂CO₃ | Not specified | Mild | A weak base is effective with a modified PEPPSI catalyst, suitable for substrates with base-sensitive groups. |
Experimental Protocols & Workflows
General Experimental Workflow
The following diagram illustrates the typical workflow for setting up a this compound catalyzed reaction.
Catalytic Cycle for Cross-Coupling
This diagram shows the fundamental steps in a Pd-catalyzed cross-coupling reaction, starting from the activation of the Pd(II) precatalyst.
Detailed Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride
This protocol is a general guideline. Optimal conditions may vary based on the specific substrates.
-
Glassware Preparation: In an oven-dried flask under an inert atmosphere (Nitrogen or Argon), add the this compound catalyst (1-2 mol %).
-
Reagent Addition: To the flask, add the aryl chloride (1.0 equiv.), the arylboronic acid (1.5 equiv.), and potassium t-butoxide (KOt-Bu) (2.0 equiv.).
-
Solvent Addition: Add degassed isopropanol to the desired concentration (e.g., 0.1 M).
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction's progress using an appropriate technique (e.g., TLC or GC/MS).
-
Work-up: Upon completion, quench the reaction, perform an aqueous work-up, and extract the product with a suitable organic solvent.
-
Purification: Purify the crude product by column chromatography.
Decision Tree for Base/Solvent Selection
This logical diagram helps in selecting an appropriate starting point for reaction optimization based on the reaction type and substrate characteristics.
References
- 1. PEPPSI™ Catalysts Overview [sigmaaldrich.com]
- 2. PEPPSI - Wikipedia [en.wikipedia.org]
- 3. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]
- 9. researchgate.net [researchgate.net]
- 10. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Pd–PEPPSI N-Heterocyclic Carbene Complexes from Caffeine: Application in Suzuki, Heck, and Sonogashira Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pd-PEPPSI-IPr Catalyzed Buchwald-Hartwig Amination
Welcome to the technical support center for troubleshooting Buchwald-Hartwig amination reactions using the Pd-PEPPSI-IPr catalyst. This guide provides answers to frequently asked questions and detailed troubleshooting advice to help researchers, scientists, and drug development professionals overcome common challenges and optimize their reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in Buchwald-Hartwig amination?
This compound, which stands for Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation, is a highly effective and versatile palladium precatalyst.[1][2][3][4][5] It features a bulky N-heterocyclic carbene (NHC) ligand, IPr, which enhances catalytic activity and stability.[6] This catalyst is favored for its remarkable stability to air and moisture, making it user-friendly and reliable for a wide range of C-N cross-coupling reactions.[6] It is particularly effective for coupling various aryl chlorides and bromides with a diverse array of amines, often under mild reaction conditions.
Q2: How is the active Pd(0) catalyst generated from the this compound precatalyst?
This compound is a Pd(II) precatalyst that must be reduced to the active Pd(0) species in situ.[7] This reduction is typically achieved under the reaction conditions. The presence of a reducing agent, such as an amine with a β-hydrogen or an organometallic reagent, can facilitate this process.[7] It is crucial to ensure that the reaction conditions are suitable for this activation step to initiate the catalytic cycle.[7] Once activated, the Pd(0) center is highly sensitive to oxygen, necessitating the use of an inert atmosphere.[7]
Q3: My starting materials have poor solubility in the reaction solvent. What can I do?
Poor solubility of starting materials can significantly hinder the reaction rate and lead to low yields. To address this, consider the following:
-
Solvent Screening: Experiment with a variety of solvents or solvent mixtures. For polar substrates, polar aprotic solvents like DMF or DMSO might be more suitable than commonly used nonpolar solvents like toluene (B28343) or dioxane.[8]
-
Temperature Adjustment: Increasing the reaction temperature can improve the solubility of your reactants.[8]
-
Efficient Stirring: Ensure vigorous stirring to maximize the interaction between the dissolved and undissolved components of the reaction mixture.[8]
Q4: I am observing significant amounts of side products, such as hydrodehalogenation. How can this be minimized?
Hydrodehalogenation, where the aryl halide is reduced instead of coupled, is a common side reaction. To minimize this:
-
Optimize Reaction Temperature: In some cases, lowering the reaction temperature can disfavor the hydrodehalogenation pathway.[8]
-
Choice of Base: The base can play a crucial role. Experimenting with different bases, such as switching from a strong alkoxide base to a weaker carbonate or phosphate (B84403) base, may reduce the extent of this side reaction.[8]
Troubleshooting Guide for Low Yields
Low or no conversion in a Buchwald-Hartwig amination reaction can be attributed to several factors. The following guide provides a systematic approach to identifying and resolving these issues.
Troubleshooting Workflow
Caption: A workflow for troubleshooting low yields in Buchwald-Hartwig amination.
Common Problems and Solutions
| Problem | Potential Cause | Recommended Solution |
| No or Low Conversion | Catalyst Inactivity: The Pd(II) precatalyst is not being reduced to the active Pd(0) species. | Ensure an appropriate base (e.g., NaOtBu) and an amine with a β-hydrogen are present to facilitate in situ activation.[7] Consider a pre-activation step if necessary. |
| Catalyst Poisoning: Substrates or impurities are coordinating to the palladium center and inhibiting catalysis. Pyridine-containing substrates can be particularly problematic.[1][8] | Purify all reagents thoroughly. For challenging substrates like 2-aminopyridines, consider using a more sterically hindered catalyst like Pd-PEPPSI-IPentCl, which can mitigate the poisoning effect.[1] Avoid coordinating solvents. | |
| Poor Reagent Purity: Impurities in the starting materials, solvent, or base can interfere with the reaction. | Use high-purity reagents. Purify aryl halides and amines if necessary. Ensure solvents are anhydrous and degassed. | |
| Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen and can be readily deactivated.[7] | Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and duration. Use Schlenk techniques or a glovebox. | |
| Inconsistent Results | Variability in Reagent Quality: Batch-to-batch variations in the quality of reagents, especially the base, can lead to inconsistent outcomes. | Use a consistent source for all reagents and consider titrating the base if its strength is . |
| Reaction Setup: Minor variations in the reaction setup, such as the rate of stirring or the efficiency of degassing, can impact the results. | Standardize the experimental protocol and ensure consistent execution for all reactions. | |
| Substrate Decomposition | Base Sensitivity: The substrate may be sensitive to the strong base used (e.g., NaOtBu), leading to decomposition. | Screen weaker inorganic bases such as Cs₂CO₃ or K₃PO₄.[8] These can be effective, especially for base-sensitive substrates. |
| Thermal Instability: The substrate or product may be unstable at the reaction temperature. | Attempt the reaction at a lower temperature. This may require a longer reaction time or a higher catalyst loading. |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination using this compound
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the amine (1.2 mmol), the base (e.g., NaOtBu, 1.4 mmol), and this compound (0.01-0.03 mmol, 1-3 mol%).
-
Seal the Schlenk tube with a septum.
-
Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
-
Reaction Execution:
-
Add the anhydrous and degassed solvent (e.g., toluene, dioxane, or THF, 5 mL) via syringe.
-
Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C).
-
Stir the reaction mixture vigorously for the specified time (monitor by TLC, GC, or LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove insoluble inorganic salts.
-
Wash the filter cake with the same organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Catalytic Cycle and Key Parameters
Caption: The catalytic cycle of Buchwald-Hartwig amination and influential parameters.
By systematically addressing the potential issues outlined in this guide, researchers can effectively troubleshoot and optimize their this compound catalyzed Buchwald-Hartwig amination reactions to achieve higher yields and more consistent results.
References
- 1. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]
- 2. Two flavors of PEPPSI-IPr: activation and diffusion control in a single NHC-ligated Pd catalyst? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sterically enriched bulky 1,3-bis(N,N′-aralkyl)benzimidazolium based Pd-PEPPSI complexes for Buchwald–Hartwig amination reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. PEPPSI™ 触媒 [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
Catalyst deactivation pathways for Pd-PEPPSI-IPr.
This technical support center is designed for researchers, scientists, and drug development professionals utilizing the Pd-PEPPSI-IPr catalyst. It provides troubleshooting guidance and answers to frequently asked questions regarding catalyst deactivation pathways.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cross-coupling reaction is not proceeding, or the yield is very low. What are the common initial troubleshooting steps?
A1: The most common issue is inefficient activation of the Pd(II) precatalyst to the active Pd(0) species. This compound is a precatalyst and requires in-situ reduction.[1][2]
-
Ensure a proper reducing agent is present: The reduction is typically facilitated by the organometallic reagent (e.g., Grignard or organozinc reagents) or a β-hydride-containing substrate or solvent.[2]
-
Check the quality of your reagents: Ensure all reagents, especially the organometallic compounds, are of high quality and anhydrous where required to avoid quenching.
-
Inert atmosphere is critical post-activation: While the this compound precatalyst is air- and moisture-stable, the active Pd(0) catalyst is extremely sensitive to oxygen.[1][2] Ensure your reaction is performed under a rigorously inert atmosphere (e.g., argon or nitrogen).
Q2: My reaction starts well but then stalls or dies. What could be the cause?
A2: This often points to catalyst deactivation during the reaction. Several pathways can lead to the deactivation of the active Pd(0) species.
-
Formation of Inactive Pd(I) Dimers: The active (NHC)Pd(0) species can react with (NHC)Pd(II) intermediates in a comproportionation reaction to form inactive off-cycle Pd(I) dimers.[3] The steric bulk of the IPr ligand helps to minimize this pathway, but it can still occur under certain conditions.[3]
-
Formation of Palladium Black: Over time, especially at elevated temperatures or with prolonged reaction times, the active Pd(0) species can aggregate to form catalytically inactive palladium black or nanoparticles.
-
Oxidative Deactivation: As mentioned, the active Pd(0) catalyst is susceptible to oxidation. Any ingress of air into the reaction vessel can lead to rapid deactivation.[2]
Q3: I am observing the formation of side products, such as debromination of my aryl bromide starting material. Is this related to catalyst deactivation?
A3: While not a direct deactivation of the catalyst in the sense of forming an inactive palladium species, the formation of byproducts like debrominated starting materials indicates a competing and undesired catalytic cycle. This can be influenced by the catalyst's state and the reaction conditions. Optimizing the reaction parameters, such as the choice of base and solvent, can help to minimize these side reactions and favor the desired cross-coupling pathway.
Q4: How can I minimize catalyst deactivation in my reactions?
A4: Minimizing catalyst deactivation involves careful control of reaction conditions and reagent purity.
-
Strict Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction.
-
Use High-Purity Reagents: Ensure all starting materials, solvents, and bases are of high purity and are degassed.
-
Optimize Reaction Temperature: Avoid unnecessarily high temperatures, as this can accelerate deactivation pathways like palladium black formation.
-
Ligand Selection: The bulky IPr ligand in this compound is designed for stability.[4] For particularly challenging reactions, consider if a different sterically or electronically modified NHC ligand might offer enhanced stability.
-
Reaction Time: Monitor the reaction progress and work it up promptly upon completion to avoid prolonged exposure of the catalyst to potentially deactivating conditions.
Catalyst Deactivation Pathways
The deactivation of the this compound catalyst can occur through several interconnected pathways, primarily originating from the active (NHC)Pd(0) species. The following diagram illustrates the key deactivation routes.
Caption: Key deactivation pathways for the this compound catalyst.
Quantitative Data Summary
The following table summarizes the comparative performance of this compound with a more sterically demanding analogue, Pd-PEPPSI-IPent, in the amination of various aryl chlorides. This data highlights how ligand modifications can influence catalyst activity and, by extension, its resistance to deactivation under specific conditions.
| Aryl Chloride Substrate | Aniline Nucleophile | Catalyst | Initial Rate (% conversion/hour) |
| Chlorobenzene | Aniline | This compound | 1.5 |
| Chlorobenzene | Aniline | Pd-PEPPSI-IPent | 10.2 |
| 4-Chloroanisole | Aniline | This compound | 0.8 |
| 4-Chloroanisole | Aniline | Pd-PEPPSI-IPent | 7.5 |
| 4-Chlorotoluene | Aniline | This compound | 1.2 |
| 4-Chlorotoluene | Aniline | Pd-PEPPSI-IPent | 9.8 |
| Chlorobenzene | 4-Methoxyaniline | This compound | 2.1 |
| Chlorobenzene | 4-Methoxyaniline | Pd-PEPPSI-IPent | 12.5 |
Data adapted from studies on sterically demanding Pd-PEPPSI complexes.[4]
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general starting point for a Suzuki-Miyaura cross-coupling reaction using this compound. Optimization of solvent, base, and temperature may be required for specific substrates.
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Investigation of Catalyst Deactivation by ¹H NMR Spectroscopy
This protocol outlines a method to monitor the stability of the this compound catalyst under reaction conditions using ¹H NMR spectroscopy. This can help identify changes in the catalyst structure or the formation of decomposition products.
-
Sample Preparation:
-
In a glovebox, prepare a stock solution of this compound in a deuterated solvent (e.g., THF-d8, Toluene-d8).
-
In a separate vial, prepare a solution of the reaction components (substrate, base, etc.) in the same deuterated solvent.
-
-
Initial Spectrum:
-
Acquire a ¹H NMR spectrum of the this compound stock solution at room temperature. Note the characteristic peaks of the IPr ligand and the 3-chloropyridine (B48278) ligand.
-
-
Reaction Monitoring:
-
Add the reaction components to the NMR tube containing the catalyst solution.
-
Acquire ¹H NMR spectra at regular time intervals at the desired reaction temperature.
-
-
Data Analysis:
-
Monitor for changes in the chemical shifts or broadening of the catalyst's ligand signals.
-
Look for the appearance of new signals that may correspond to decomposition products or the dissociation of ligands.
-
Protocol 3: Characterization of Deactivated Palladium Species by X-ray Absorption Spectroscopy (XAS)
XAS is a powerful technique for probing the oxidation state and coordination environment of palladium in both solid and solution phases. This protocol provides a general outline for preparing samples of a deactivated catalyst for XAS analysis.
-
Sample Collection:
-
After a reaction has shown signs of deactivation (e.g., stalling), carefully quench the reaction mixture under an inert atmosphere.
-
Isolate the palladium-containing solids by filtration or centrifugation.
-
-
Sample Preparation for XAS:
-
Solid Samples: The isolated solid can be pressed into a pellet for transmission XAS measurements.
-
Solution Samples: If deactivation is suspected to involve soluble species, the reaction solution can be analyzed directly in a suitable liquid cell, though this may require specialized equipment.
-
-
XAS Data Acquisition:
-
Collect XAS data at the palladium K-edge.
-
The X-ray Absorption Near Edge Structure (XANES) region will provide information about the oxidation state of the palladium.
-
The Extended X-ray Absorption Fine Structure (EXAFS) region will give details about the coordination environment (e.g., the number and type of neighboring atoms).
-
-
Data Analysis:
-
Compare the XAS spectra of the deactivated catalyst with spectra of known palladium standards (e.g., Pd(0) foil, Pd(II) salts, and the fresh this compound precatalyst) to identify the nature of the deactivated species.
-
References
Technical Support Center: Optimizing Pd-PEPPSI-IPr Performance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the turnover number (TON) of the Pd-PEPPSI-IPr catalyst in their cross-coupling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main advantages?
A1: this compound, which stands for Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation, is a highly stable and versatile palladium(II) precatalyst.[1][2] It features a bulky N-heterocyclic carbene (NHC) ligand (IPr) that enhances catalytic activity and stability.[1] Its primary advantages include:
-
Air and moisture stability: Unlike many palladium catalysts, this compound is robust and can be handled on the benchtop without the need for a glovebox.[1][2]
-
High thermal stability: It can withstand heating up to 120°C in solvents like DMSO for extended periods without significant decomposition.[2][3]
-
Broad applicability: It is effective for a wide range of cross-coupling reactions, including Suzuki-Miyaura, Negishi, Kumada, and Buchwald-Hartwig aminations.[1][2][4][5]
-
User-friendly: It is a single-component precatalyst, eliminating the need for additional ligands.[1]
Q2: How is the active Pd(0) species generated from the Pd(II) precatalyst?
A2: this compound is a precatalyst, meaning the palladium is in the +2 oxidation state and must be reduced to the active Pd(0) form to enter the catalytic cycle.[2][4] This reduction typically occurs in situ under the reaction conditions. The presence of an organometallic reagent (e.g., in Negishi or Kumada couplings) or a species capable of β-hydride elimination can facilitate this reduction.[4]
Q3: My reaction is sluggish or not proceeding to completion. What are the common causes?
A3: Several factors can lead to poor catalyst performance. A logical troubleshooting workflow can help identify the root cause.
Caption: Troubleshooting workflow for low reaction conversion.
Q4: How can I increase the turnover number (TON) of my reaction?
A4: Achieving a high TON requires careful optimization of several parameters to maximize the catalyst's productive lifetime. Key strategies include:
-
Minimizing Catalyst Loading: Systematically decrease the catalyst loading while monitoring the reaction rate and final conversion. High TONs are, by definition, achieved at very low catalyst concentrations.
-
Optimizing Reaction Conditions: The choice of solvent, base, and temperature is critical and often interdependent. For instance, in Suzuki reactions, potassium t-butoxide in isopropanol (B130326) is effective for robust substrates, while potassium carbonate at a higher temperature may be better for base-sensitive functional groups.[4]
-
Ensuring Purity of Reagents: Impurities in substrates, reagents, or solvents can poison the catalyst. Use high-purity materials. For reactions involving organometallic reagents like in Negishi or Kumada couplings, strictly anhydrous conditions are essential to prevent quenching.[4]
-
Excluding Oxygen: While the this compound precatalyst is air-stable, the active Pd(0) species is highly sensitive to oxygen.[4] Degassing the solvent and maintaining an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction is crucial for achieving a high TON.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inefficient Precatalyst Activation: The Pd(II) to Pd(0) reduction is not occurring. | Ensure a suitable reducing agent is present in the reaction mixture. This can be an organometallic reagent or a compound with a β-hydride.[4] For Buchwald-Hartwig aminations, adding the amine neat to the catalyst and base before the solvent can aid activation.[4] |
| Poor Reagent Quality: Impure or degraded starting materials, base, or solvent. | Use freshly purified substrates and high-purity, dry solvents. For moisture-sensitive reactions (Negishi, Kumada), ensure all reagents and glassware are scrupulously dried.[4] | |
| Suboptimal Base/Solvent Combination: The chosen base or solvent may not be ideal for the specific substrate combination. | Screen different bases and solvents. For Suzuki couplings, common choices include KOt-Bu in IPA or K₂CO₃ in DME.[4][6] Refer to established protocols for your specific reaction type. | |
| Reaction Stalls Prematurely | Catalyst Deactivation: The active Pd(0) species is being deactivated during the reaction. | This is often caused by oxygen. Ensure the reaction is performed under a strictly inert atmosphere with degassed solvents.[4] Catalyst aggregation at higher concentrations can also lead to deactivation. |
| Product Inhibition: The product of the reaction may be coordinating to the palladium center and inhibiting further catalysis. | Try running the reaction at a more dilute concentration. | |
| Inconsistent Results | Variability in Reagent Quality: Batch-to-batch differences in substrates or solvents. | Standardize the source and purity of all chemicals. |
| Inconsistent Inert Atmosphere: Minor leaks in the reaction setup can introduce oxygen. | Check all seals and connections in your reaction apparatus. Use a robust inert gas manifold. | |
| Low TON Achieved | Catalyst Loading Too High: Using more catalyst than necessary for the reaction. | Systematically lower the catalyst loading in small increments (e.g., from 1 mol% to 0.1 mol%, then to 0.01 mol%) to find the minimum required amount for full conversion. |
| Non-Optimal Reaction Parameters: Conditions have not been fully optimized for catalyst longevity. | Perform a systematic optimization of temperature, concentration, and stoichiometry. A slightly lower temperature might extend the catalyst's lifetime, leading to a higher overall TON, even if the initial rate is slower. |
Experimental Protocols for TON Improvement
Protocol 1: General Procedure for Suzuki-Miyaura Coupling Optimization
This protocol outlines a general method for optimizing a Suzuki-Miyaura coupling to achieve a high turnover number.
Caption: Experimental workflow for Suzuki-Miyaura coupling optimization.
-
Preparation: In an oven-dried flask equipped with a stir bar, combine the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), and the chosen base (e.g., K₃PO₄, 2.0 equiv).
-
Catalyst Addition: Add the desired amount of this compound catalyst. For initial optimization, a loading of 0.1 mol% is a reasonable starting point.
-
Inerting: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add the appropriate volume of degassed solvent via syringe.
-
Reaction: Stir the mixture at the desired temperature and monitor the reaction's progress by TLC, GC, or LC-MS.
-
Optimization: If the reaction proceeds to completion, repeat the experiment with a lower catalyst loading (e.g., 0.05 mol%, 0.01 mol%) until the minimum effective concentration is found.
Table 1: Influence of Reaction Parameters on TON in Suzuki Coupling
| Parameter | Variation 1 | Variation 2 | Expected Impact on TON | Rationale |
| Catalyst Loading | 1 mol% | 0.01 mol% | Higher with Variation 2 | Lower loading directly increases the calculated TON if conversion is maintained. |
| Base | K₂CO₃ (weaker) | KOt-Bu (stronger) | Substrate Dependent | A stronger base can accelerate the reaction but may also promote catalyst decomposition or side reactions. The optimal choice depends on the substrates.[4] |
| Solvent | Toluene (non-polar) | IPA (polar, protic) | Substrate Dependent | Solvent affects solubility and the rate of different steps in the catalytic cycle. IPA has been shown to be effective for many Suzuki couplings with PEPPSI catalysts.[1] |
| Atmosphere | Air | Argon (Inert) | Higher with Variation 2 | The active Pd(0) catalyst is sensitive to oxygen; an inert atmosphere prevents oxidative deactivation and prolongs catalyst lifetime.[4] |
Note on Alternative Catalysts: For particularly challenging or sterically demanding couplings, consider screening other PEPPSI catalysts. For instance, PEPPSI-IPent has shown superior performance over PEPPSI-IPr in some Suzuki-Miyaura and Negishi reactions, especially for producing tetra-ortho-substituted biaryls.[7] Similarly, the more sterically hindered [IPr#–PEPPSI] has demonstrated broad applicability in a range of cross-coupling reactions.[8][9][10]
References
- 1. PEPPSI™ Catalysts Overview [sigmaaldrich.com]
- 2. PEPPSI - Wikipedia [en.wikipedia.org]
- 3. PEPPSI™ 触媒 [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 98%, Umicore | Sigma-Aldrich [sigmaaldrich.com]
- 6. rsc.org [rsc.org]
- 7. PEPPSI™-IPent for Demanding Cross-Coupling Reactions [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions | NSF Public Access Repository [par.nsf.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude Reaction Mixtures Containing Pd-PEPPSI-IPr
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of crude reaction mixtures catalyzed by Pd-PEPPSI-IPr.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification process and offers step-by-step solutions.
Problem 1: Significant Palladium Contamination Remains After Standard Silica (B1680970) Gel Chromatography.
Symptoms:
-
The isolated product has a greyish or black tint.
-
1H NMR spectrum shows broad peaks or baseline distortion.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) analysis indicates high levels of residual palladium (>> 10 ppm).[1][2]
Possible Causes and Solutions:
| Possible Cause | Proposed Solutions |
| Co-elution of Soluble Palladium Species with the Product | 1. Optimize Chromatography Conditions: Experiment with different solvent gradients. A shallower gradient may improve separation. Consider using a different stationary phase, such as alumina, which can have different selectivity for palladium complexes. 2. Employ a Scavenger: After chromatography, treat the product-containing fractions with a palladium scavenger.[2][3] Thiol-based silica scavengers are often effective for removing residual palladium to low ppm levels.[4] |
| Formation of Palladium Nanoparticles | 1. Filtration through Celite®: Before concentrating the reaction mixture for chromatography, dilute it with a suitable solvent and filter it through a pad of Celite®. This can remove insoluble palladium black.[5] 2. Use of Activated Carbon: Treatment with activated carbon can adsorb palladium nanoparticles. However, this may also lead to product loss, so the amount of carbon used should be optimized.[6] |
| Strong Chelation of Palladium to the Product | 1. Scavenger Screening: Test a small panel of different palladium scavengers to find one with a higher affinity for palladium than your product. Common scavengers include those with thiol, amine, or phosphine (B1218219) functional groups.[7] 2. Liquid-Liquid Extraction: If the product and palladium complex have different solubilities, a liquid-liquid extraction workup can be effective in partitioning the palladium into an aqueous phase.[5] |
Problem 2: Low Product Recovery After Purification.
Symptoms:
-
The isolated yield of the desired product is significantly lower than expected based on reaction conversion.
Possible Causes and Solutions:
| Possible Cause | Proposed Solutions |
| Product Adsorption onto Silica Gel or Scavenger | 1. Modify the Stationary Phase: For basic products, consider treating the silica gel with a small amount of triethylamine (B128534) in the eluent to reduce tailing and irreversible adsorption. 2. Optimize Scavenger Loading: Use the minimum amount of scavenger necessary for effective palladium removal. Perform small-scale trials to determine the optimal scavenger-to-palladium ratio.[7] 3. Thoroughly Wash the Scavenger: After filtration, wash the scavenger resin with fresh solvent to recover any adsorbed product. |
| Product Decomposition on Silica Gel | 1. Use Deactivated Silica: Employ silica gel that has been treated to reduce its acidity. 2. Rapid Purification: Minimize the time the product is in contact with the silica gel by performing a faster "flash" chromatography. 3. Alternative Purification Methods: Consider other purification techniques such as crystallization or preparative HPLC if the product is unstable on silica. |
| Product Loss During Workup | 1. Minimize Aqueous Washes: If the product has some water solubility, reduce the number and volume of aqueous extractions. 2. Back-Extraction: After the initial extraction, back-extract the aqueous layers with fresh organic solvent to recover any dissolved product. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it stable?
A1: this compound (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) is a palladium(II) precatalyst featuring an N-heterocyclic carbene (NHC) ligand.[8] Its stability to air and moisture is a key advantage, allowing for easier handling compared to many other palladium catalysts.[8] The Pd(II) center is rendered less reactive by the strongly donating NHC and pyridine (B92270) ligands. In the reaction mixture, it is reduced in situ to the active Pd(0) species.[8]
Q2: What are the common impurities derived from the this compound catalyst?
A2: Besides residual palladium in various oxidation states (Pd(0), Pd(II)), impurities can include the dissociated 3-chloropyridine (B48278) ligand and degradation products of the IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) ligand. These are typically removed by standard purification techniques like chromatography.
Q3: How can I effectively remove the residual palladium to meet regulatory requirements for active pharmaceutical ingredients (APIs)?
A3: Achieving the stringent palladium limits for APIs (often < 10 ppm) usually requires a multi-step approach.[3] A typical sequence involves:
-
Filtration: Removal of insoluble palladium species by filtering the crude reaction mixture through Celite®.[5]
-
Chromatography: Initial purification of the product via silica gel chromatography.[3]
-
Scavenging: Treatment of the partially purified product with a high-affinity palladium scavenger to remove trace amounts of soluble palladium.[2][9]
Q4: Which type of palladium scavenger is most effective?
A4: The effectiveness of a scavenger depends on the specific palladium species present and the reaction conditions. Thiol-based scavengers on a silica or polymer support are widely used and have shown high efficacy in reducing palladium levels to the low ppm range.[4][10] It is often beneficial to screen a small number of different scavengers to identify the most efficient one for a particular application.[10]
Q5: Can I monitor the palladium removal process?
A5: Yes, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique used to quantify trace levels of metals, including palladium, in organic samples.[1][11][12] It is the standard method for verifying that residual palladium levels are within the acceptable limits for pharmaceutical intermediates and APIs.[1][2]
Data Presentation
Table 1: Typical Residual Palladium Levels After Various Purification Steps
| Purification Step | Typical Residual Palladium (ppm) | Reference(s) |
| Crude Reaction Mixture | 500 - 5000+ | [1] |
| After Aqueous Workup | 100 - 1000+ | [1] |
| After Silica Gel Chromatography | 10 - 200 | [1][2] |
| After Scavenger Treatment | < 1 - 10 | [2][10] |
Note: These values are indicative and can vary significantly depending on the specific reaction, catalyst loading, and workup/purification conditions.
Table 2: Comparison of Common Palladium Scavengers
| Scavenger Type | Functional Group | Typical Loading (wt% or equiv.) | Advantages | Disadvantages |
| Silica-Based Thiol | -SH | 5-10 wt% | High efficiency, good for various Pd species, easy to handle. | Can sometimes bind to the product, leading to yield loss. |
| Polymer-Based Thiol (e.g., MP-TMT) | Thiol | 4-16 equivalents | High capacity, effective for a broad range of metals. | May require longer reaction times for complete scavenging.[10] |
| Activated Carbon | N/A | 10-20 wt% | Inexpensive, effective for removing colored impurities and some Pd species. | Non-selective, can lead to significant product loss through adsorption.[13] |
Experimental Protocols
Protocol 1: General Procedure for Purification of a Crude Reaction Mixture
-
Reaction Quench: Once the reaction is complete (monitored by TLC, LC-MS, or GC-MS), cool the mixture to room temperature. Quench the reaction by adding a suitable aqueous solution (e.g., saturated ammonium (B1175870) chloride or water).
-
Extraction: Transfer the mixture to a separatory funnel and add an appropriate organic solvent. Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filtration: Filter the dried organic solution through a pad of Celite® to remove any insoluble palladium species.
-
Concentration: Remove the solvent under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude product by silica gel flash chromatography using an appropriate eluent system.
-
Scavenging (if necessary): If ICP-MS analysis shows palladium levels are still too high, dissolve the purified product in a suitable solvent and add a palladium scavenger. Stir for the recommended time (typically 1-24 hours).
-
Final Filtration and Concentration: Filter off the scavenger and wash it with fresh solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the final, purified product.
Mandatory Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. PEPPSI - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. data.biotage.co.jp [data.biotage.co.jp]
- 11. Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. Determination of Palladium II in 5% Pd/BaSO4 by ICP-MS with Microwave Digestion, and UV-VIS Spectrophotometer [scirp.org]
- 13. biotage.com [biotage.com]
Handling and storage of Pd-PEPPSI-IPr to maintain activity.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and use of the Pd-PEPPSI-IPr catalyst to ensure optimal activity and reproducible results in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: How should I store the this compound catalyst?
A1: this compound is known for its exceptional stability to air and moisture.[1][2][3][4] It can be stored indefinitely outside of an inert atmosphere and can be weighed on the bench under normal laboratory conditions.[1] However, for long-term storage, it is recommended to keep it at 4°C under a nitrogen atmosphere and away from moisture to ensure maximum shelf life and activity.
Q2: Is the this compound catalyst air and moisture sensitive?
A2: The this compound precatalyst itself is remarkably stable to both air and moisture.[1][2][5][3][6] It can even tolerate an aqueous workup without observable decomposition.[1][6] However, it is crucial to understand that this stability applies to the Pd(II) precatalyst. Once the active Pd(0) species is generated in situ during the reaction, it is extremely sensitive to oxygen.[6]
Q3: Does the catalyst require activation before use?
A3: Yes, this compound is a Pd(II) precatalyst and must be reduced to the active Pd(0) species to catalyze cross-coupling reactions.[2][6] This activation is typically achieved in situ under the reaction conditions, often facilitated by an organometallic reagent (e.g., in Negishi or Kumada coupling) or a base in the presence of a suitable reductant (e.g., an alcohol in some Suzuki-Miyaura couplings).[6]
Q4: Do I need to use anhydrous solvents and degassed solutions?
A4: While anhydrous solvents are not always essential for the success of coupling reactions like the Suzuki-Miyaura reaction, the use of degassed solvents is preferred.[6] This is because the active Pd(0) catalyst is sensitive to oxidation by dissolved oxygen.[6] For reactions involving highly basic organometallic reagents, such as Negishi or Kumada reactions, anhydrous conditions are necessary to prevent quenching of the reagents.[6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no catalytic activity | Incomplete activation of the precatalyst. | Ensure the reaction conditions are suitable for the reduction of Pd(II) to Pd(0). This may involve the choice of base, solvent, or the presence of a suitable reducing agent. For example, in Suzuki couplings, a color change from yellow to red/brown after adding the base and solvent can indicate catalyst activation.[6] |
| Degradation of the active Pd(0) species. | The active Pd(0) catalyst is oxygen-sensitive.[6] Ensure that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that the solvents have been properly degassed. | |
| Issues with reagents or substrates. | Verify the quality and purity of all reagents, including the organometallic partner, base, and solvent. Contaminants can deactivate the catalyst. | |
| Inconsistent reaction yields | Variability in catalyst activation. | Standardize the activation procedure. Pay close attention to the order of addition of reagents and the time allowed for activation before adding the coupling partners. |
| Presence of oxygen. | Improve the inert atmosphere technique. Use freeze-pump-thaw degassing for solvents if necessary. | |
| Formation of side products | Catalyst deactivation and side reactions. | Lowering the reaction temperature may help to minimize side product formation. Additionally, ensure the correct stoichiometry of reactants is used. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound catalyst
-
Aryl halide
-
Boronic acid
-
Base (e.g., K₂CO₃, KOt-Bu)
-
Solvent (e.g., Dioxane, Isopropanol)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure for Base-Sensitive Substrates:
-
In a reaction vial, combine this compound (e.g., 0.01 mmol), potassium carbonate (1.50 mmol), the boronic acid (0.6 mmol), and the organohalide (0.5 mmol) in air.[6]
-
Seal the vial with a septum and purge with an inert atmosphere for at least three cycles.[6]
-
Add degassed dioxane (2.0 mL) via syringe.
-
Stir the reaction mixture at 60°C until the reaction is complete (monitor by TLC or GC/LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether (2 mL).[6]
Catalyst Activation and Reaction Workflow
Caption: General experimental workflow for a cross-coupling reaction using this compound.
Logical Troubleshooting Flowchart
Caption: Troubleshooting guide for low reactivity with this compound.
References
- 1. PEPPSI™ Catalysts Overview [sigmaaldrich.com]
- 2. PEPPSI - Wikipedia [en.wikipedia.org]
- 3. [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing Pd-PEPPSI-IPr Catalytic Activity with Additives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during cross-coupling reactions using the Pd-PEPPSI-IPr catalyst. The following sections offer insights into the role of additives in enhancing catalytic activity, improving reaction yields, and overcoming common experimental challenges.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues in your this compound catalyzed reactions.
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Ineffective catalyst activation; substrate incompatibility; inappropriate base. | 1. Ensure proper inert atmosphere techniques as the active Pd(0) species is oxygen-sensitive. 2. Switch to a stronger or more suitable base (see Table 1). For example, use KOt-Bu for robust substrates or a weaker base like K₂CO₃ or Cs₂CO₃ for base-sensitive functional groups.[1] 3. For Negishi and Kumada couplings with challenging substrates, add LiCl or LiBr to facilitate transmetalation. |
| Slow Reaction Rate | Poor solubility of reactants or intermediates; insufficient catalyst activity for the specific substrates. | 1. Optimize the solvent system. 2. For Kumada couplings, the addition of 2-3 equivalents of anhydrous LiCl can be beneficial. 3. In Buchwald-Hartwig aminations, consider using a specialized base like sodium 2,6-di-tert-butyl-4-methylphenoxide (Na-BHT) for hindered amines. |
| Formation of Side Products (e.g., Homocoupling) | Inefficient cross-coupling pathway; presence of oxygen. | 1. Thoroughly degas all solvents and reagents. 2. Ensure the reaction is run under a strict inert atmosphere (e.g., argon or nitrogen). |
| Catalyst Decomposition (black precipitate) | Reaction temperature too high; presence of impurities. | 1. Lower the reaction temperature. 2. Purify all starting materials and ensure the use of high-purity solvents. |
| Inconsistent Results | Variability in reagent quality (especially the base); moisture contamination. | 1. Use freshly opened or properly stored reagents. 2. Ensure anhydrous conditions, particularly for Negishi and Kumada couplings where organometallic reagents are sensitive to quenching. |
Frequently Asked Questions (FAQs)
Q1: Why is my reaction not working even with a reliable catalyst like this compound?
A1: Several factors can contribute to reaction failure. A primary reason is often inefficient activation of the Pd(II) precatalyst to the active Pd(0) species.[2] This can be due to an inappropriate choice of base for your specific substrates or the presence of oxygen, which can deactivate the catalyst. For challenging couplings, the addition of salt additives like LiCl in Negishi or Kumada reactions might be necessary to promote the transmetalation step.
Q2: How do I choose the right base for my reaction?
A2: The choice of base is critical and substrate-dependent. For Suzuki-Miyaura couplings, KOt-Bu is effective for robust substrates, while K₂CO₃ or Cs₂CO₃ are milder options for substrates with base-sensitive functional groups.[1] In Buchwald-Hartwig aminations, strong, non-nucleophilic bases like KOt-Bu or Na-BHT are commonly used. It is often necessary to screen a few bases to find the optimal conditions for a new transformation.
Q3: When should I consider using salt additives like LiCl or LiBr?
A3: Salt additives are particularly useful in Negishi and Kumada couplings, especially when dealing with unreactive or sterically hindered coupling partners. These salts can facilitate the transmetalation step by breaking up organozinc or organomagnesium aggregates and promoting the transfer of the organic group to the palladium center. For Negishi reactions, the addition of 2 equivalents of LiCl or LiBr is often recommended.
Q4: Can I use this compound in the presence of water?
A4: While the this compound precatalyst itself is stable to air and moisture, the active Pd(0) catalyst is sensitive to oxygen.[2] For Suzuki-Miyaura reactions, the presence of water is often necessary for the hydrolysis of boronic esters and can be part of the solvent system. However, for Negishi and Kumada couplings that use highly reactive organometallic reagents, anhydrous conditions are essential to prevent quenching of the nucleophile.
Q5: What is the visual indicator of successful catalyst activation?
A5: Upon addition of the base to the reaction mixture containing this compound, a color change from yellow to red or dark brown is typically observed, indicating the formation of the active Pd(0) species. In some Buchwald-Hartwig aminations, the solution may turn dark orange to red. A green or dark green solution may suggest catalyst deactivation or an incomplete activation process.
Data on Additive Effects
The following tables summarize the impact of different additives on the performance of this compound in various cross-coupling reactions based on established protocols.
Table 1: Effect of Different Bases on Suzuki-Miyaura Coupling
| Base | Substrate Compatibility | Typical Conditions | Expected Outcome |
| KOt-Bu | Robust functional groups | Room temperature to 60 °C in isopropanol (B130326) or THF | High yields for standard couplings. |
| K₂CO₃ | Base-sensitive functional groups | 60 °C in THF | Good to excellent yields with sensitive substrates.[1] |
| Cs₂CO₃ | Challenging or hindered substrates | 80-100 °C in dioxane or THF | Often improves yields for difficult couplings. |
Table 2: Role of Salt Additives in Negishi and Kumada Couplings
| Additive | Reaction Type | Function | Typical Amount |
| LiCl | Negishi, Kumada | Facilitates transmetalation | 2-3 equivalents (based on organometallic reagent) |
| LiBr | Negishi | Facilitates transmetalation | 2 equivalents (based on organozinc reagent) |
Experimental Protocols
General Procedure for a Suzuki-Miyaura Coupling
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To a dry reaction vial under an inert atmosphere (e.g., argon), add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and the chosen base (e.g., K₂CO₃, 2.0 mmol).
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Add the this compound catalyst (0.01-0.02 mmol, 1-2 mol%).
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Add the degassed solvent (e.g., THF, 5 mL).
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Stir the mixture at the desired temperature (e.g., 60 °C) and monitor the reaction progress by TLC or GC/LC-MS.
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Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for a Buchwald-Hartwig Amination
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In a glovebox or under a strict inert atmosphere, add this compound (0.02 mmol, 2 mol%) and the base (e.g., KOt-Bu, 1.2 mmol) to a dry reaction vial.
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Add the amine (1.1 mmol) and the aryl halide (1.0 mmol).
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Add the degassed solvent (e.g., toluene (B28343) or dioxane, 4 mL).
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Seal the vial and stir the mixture at the desired temperature (e.g., 80-100 °C).
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Monitor the reaction by TLC or GC/LC-MS.
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After completion, cool the reaction, and work up as described for the Suzuki-Miyaura coupling.
Visualizations
Caption: General catalytic cycle for this compound cross-coupling reactions.
Caption: A workflow for troubleshooting low yields in this compound reactions.
References
Substrate scope limitations of Pd-PEPPSI-IPr catalyst.
Welcome to the technical support center for the Pd-PEPPSI-IPr catalyst. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on substrate scope limitations and to offer troubleshooting assistance for common issues encountered during its use in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general applicability of the this compound catalyst?
A1: this compound is a highly versatile and robust palladium precatalyst known for its exceptional stability in air and moisture. It is effective for a wide range of cross-coupling reactions, including Suzuki-Miyaura, Negishi, Buchwald-Hartwig, and Kumada couplings. The catalyst demonstrates broad functional group tolerance and is effective with both electron-rich and electron-poor substrates.
Q2: What are the main limitations of the this compound catalyst's substrate scope?
A2: The primary limitation of this compound lies in its performance with exceptionally sterically hindered substrates. While generally effective for many sterically demanding reactions, its efficacy can decrease significantly when coupling partners possess extensive steric bulk, such as tetra-ortho-substituted biaryls. In these challenging cases, catalysts with even bulkier N-heterocyclic carbene (NHC) ligands, like Pd-PEPPSI-IPent, have been shown to provide superior yields.[1][2]
Q3: Are there specific functional groups that are incompatible with this compound catalysis?
A3: this compound exhibits excellent tolerance for a wide array of functional groups. However, issues can arise with substrates containing unprotected acidic protons (e.g., phenols, carboxylic acids) or groups susceptible to reduction under the reaction conditions, which may require specific protocol modifications or protection strategies. Additionally, while many heterocycles are well-tolerated, certain nitrogen-containing heterocycles can act as competing ligands, potentially inhibiting the catalyst. Careful optimization of reaction conditions is recommended for such substrates.
Q4: When should I consider using an alternative catalyst to this compound?
A4: Consideration of an alternative catalyst is recommended under the following circumstances:
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Extreme Steric Hindrance: For the synthesis of highly substituted molecules, such as tetra-ortho-substituted biaryls, where this compound may provide low yields. In such cases, Pd-PEPPSI-IPent is a suitable alternative.[1][2]
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Base-Sensitive Substrates: If your substrate is sensitive to the strong bases typically used in cross-coupling reactions, employing a catalyst system that operates under milder basic conditions, such as Pd-PEPPSI-IPent with milder bases, may be advantageous.[1]
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Specific Heterocycle Couplings: For certain challenging heterocyclic substrates, particularly those with a history of catalyst inhibition, screening a panel of catalysts with different electronic and steric properties may be necessary to identify the optimal system.
Troubleshooting Guide
This guide addresses common problems encountered during cross-coupling reactions using the this compound catalyst.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to No Conversion | 1. Inefficient Catalyst Activation: The Pd(II) precatalyst is not being reduced to the active Pd(0) species.[3][4] 2. Poor Substrate Solubility: The substrate or reagents are not fully dissolved in the reaction solvent. 3. Inappropriate Base or Solvent: The chosen base or solvent system is not optimal for the specific substrate combination. 4. Catalyst Poisoning: Trace impurities or coordinating functional groups on the substrate are deactivating the catalyst. | 1. Ensure anhydrous and deoxygenated conditions, especially for Negishi and Kumada couplings.[4] Consider a pre-reduction step or the addition of a reducing agent if activation is suspected to be the issue. 2. Screen alternative solvents or solvent mixtures to ensure complete dissolution of all reaction components. 3. Perform a systematic optimization of the base and solvent. For Suzuki couplings, common bases include K₃PO₄, K₂CO₃, and Cs₂CO₃ in solvents like THF, dioxane, or toluene (B28343). 4. Purify substrates and reagents meticulously. If catalyst poisoning by a functional group is suspected, consider a protection strategy for that group. |
| Low Yield with Sterically Hindered Substrates | 1. Steric Repulsion: The bulky nature of the substrates hinders the oxidative addition or reductive elimination steps of the catalytic cycle. 2. Insufficient Thermal Energy: The reaction temperature may not be high enough to overcome the activation barrier for sterically demanding substrates. | 1. Switch to a Bulkier Catalyst: For highly demanding substrates, switching to Pd-PEPPSI-IPent often results in significantly improved yields.[1][2] 2. Increase Reaction Temperature: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor for potential substrate or product decomposition. |
| Formation of Side Products (e.g., Homocoupling, Protodehalogenation) | 1. Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, or reaction time can favor side reactions. 2. Presence of Water or Oxygen: Can lead to decomposition of organometallic reagents and promote homocoupling of boronic acids in Suzuki reactions. | 1. Carefully control the stoichiometry of the coupling partners. Optimize the reaction time and temperature to maximize the formation of the desired product while minimizing side reactions. 2. Ensure all reagents and solvents are anhydrous and that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). |
| Inconsistent Results/Poor Reproducibility | 1. Variability in Reagent Quality: Inconsistent purity of substrates, bases, or solvents. 2. Atmospheric Contamination: Ingress of air or moisture into the reaction vessel. | 1. Use high-purity, anhydrous reagents and solvents from reliable sources. 2. Ensure a leak-proof reaction setup and maintain a positive pressure of inert gas throughout the experiment. |
Comparative Catalyst Performance with Sterically Hindered Substrates
The following table summarizes the comparative performance of this compound and the more sterically demanding Pd-PEPPSI-IPent in the Suzuki-Miyaura coupling of challenging, sterically hindered aryl chlorides.
| Entry | Aryl Chloride | Arylboronic Acid | Catalyst | Yield (%) |
| 1 | 2,6-Dimethylchlorobenzene | 2,6-Dimethylphenylboronic acid | This compound | Low/No Reaction |
| 2 | 2,6-Dimethylchlorobenzene | 2,6-Dimethylphenylboronic acid | Pd-PEPPSI-IPent | >90 |
| 3 | 2,4,6-Trimethylchlorobenzene | Mesitylboronic acid | This compound | <20 |
| 4 | 2,4,6-Trimethylchlorobenzene | Mesitylboronic acid | Pd-PEPPSI-IPent | >85 |
Note: Yields are representative and may vary based on specific reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with a Sterically Hindered Aryl Chloride
This protocol is a starting point for the coupling of a sterically hindered aryl chloride with an arylboronic acid.
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), and potassium phosphate (B84403) (K₃PO₄, 2.0 mmol).
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Catalyst Addition: Add the this compound catalyst (0.02 mmol, 2 mol%). For particularly challenging substrates, consider using Pd-PEPPSI-IPent at the same catalyst loading.
-
Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon or nitrogen three times.
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Solvent Addition: Add anhydrous, deoxygenated toluene (5 mL) via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir for 12-24 hours.
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Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (B1210297) (20 mL) and water (20 mL). Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizations
Catalytic Cycle of a Generic Cross-Coupling Reaction
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.
Troubleshooting Workflow for Low Conversion
Caption: A decision-making workflow for troubleshooting low conversion issues.
References
Minimizing homocoupling in Pd-PEPPSI-IPr catalyzed reactions.
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize homocoupling side reactions in Pd-PEPPSI-IPr catalyzed cross-coupling reactions.
Troubleshooting Guide
This guide addresses the common issue of high homocoupling product formation and provides a systematic approach to diagnosing and resolving the problem.
Issue: High Levels of Homocoupling Product Detected
Homocoupling of the boronic acid or its derivatives is a frequent side reaction in Suzuki-Miyaura coupling, leading to the formation of symmetrical biaryl impurities and a reduced yield of the desired cross-coupled product.[1]
| Potential Cause | Troubleshooting Steps & Recommendations |
| 1. Presence of Oxygen | Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which can promote homocoupling.[1][2] Recommendation: Implement rigorous degassing of all solvents and the reaction mixture.[1] Perform the entire reaction under a strictly inert atmosphere (High-purity Nitrogen or Argon). |
| 2. Inefficient Catalyst Activation / Presence of Pd(II) Species | The this compound precatalyst is a Pd(II) complex that must be reduced to the active Pd(0) species to enter the catalytic cycle.[3] Incomplete reduction or the presence of oxidizing agents can leave excess Pd(II), which stoichiometrically promotes homocoupling.[4][5] Recommendation: Ensure reaction conditions facilitate the reduction of the precatalyst. The presence of organometallic reagents (e.g., organoboron) typically achieves this. Consider adding a mild reducing agent like potassium formate (B1220265) (1-2 equivalents) to the reaction mixture before adding the catalyst to minimize the concentration of free Pd(II).[2][5] |
| 3. Suboptimal Base | The choice and strength of the base can significantly impact the rates of the desired catalytic cycle versus the homocoupling pathway.[1][6] Recommendation: Screen a variety of bases. While strong bases like KOt-Bu are often effective, for sensitive substrates or when homocoupling is an issue, weaker inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ should be tested.[1] |
| 4. Inappropriate Solvent System | The solvent influences the solubility of reagents and the stability of intermediates in the catalytic cycle. Recommendation: Optimize the solvent system. Common choices for Suzuki reactions include mixtures like Dioxane/water, Toluene/water, or THF/water.[1] For PEPPSI-IPr, protocols using isopropanol (B130326) have also been reported.[7] Run small-scale parallel reactions to identify the solvent that maximizes the ratio of cross-coupling to homocoupling product. |
| 5. Boronic Acid Instability | Boronic acids, especially heteroaryl boronic acids, can be prone to decomposition and protodeboronation, which can contribute to side reactions.[4] Recommendation: Use fresh, high-purity boronic acids. Consider using more stable boronic acid derivatives, such as pinacol (B44631) esters (Bpin) or MIDA boronates, which can provide a slower, more controlled release of the boronic acid.[1] |
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of this compound catalyzed reactions?
A1: Homocoupling is an undesired side reaction where two molecules of the same coupling partner, typically the organoboron reagent (e.g., boronic acid), react with each other to form a symmetrical biaryl product.[1] This reduces the yield of the desired asymmetrical cross-coupled product and complicates purification.
Q2: How does the this compound precatalyst activate, and how does this relate to homocoupling?
A2: this compound is a stable Pd(II) precatalyst.[3] For the cross-coupling reaction to begin, it must be reduced in situ to the catalytically active Pd(0) species.[8] This reduction can be facilitated by various components in the reaction mixture, such as organometallic reagents. However, one pathway for this reduction involves the homocoupling of two boronic acid molecules, which reduces Pd(II) to Pd(0) but generates the undesired homocoupled byproduct.[4][5]
Q3: Why is excluding oxygen so critical for minimizing homocoupling?
A3: The active catalyst is the Pd(0) species. Oxygen is an oxidizing agent that can convert this active Pd(0) back to inactive Pd(II) species.[1] These newly formed Pd(II) species can then react directly with the boronic acid in a process that leads to homocoupling.[4][5] Even trace amounts of oxygen can significantly increase the rate of homocoupling.[2]
Q4: Can the choice of halide on my electrophile affect homocoupling?
A4: While not a direct cause, the reactivity of the electrophile can play an indirect role. The rate of oxidative addition of the aryl halide to the Pd(0) center is a crucial step in the desired catalytic cycle. Aryl bromides and iodides are generally more reactive than aryl chlorides.[4] If the oxidative addition is slow, the active Pd(0) catalyst may be more susceptible to oxidation by trace oxygen, leading to Pd(II) species and subsequent homocoupling.
Q5: Are there any visual cues during the reaction that might indicate a problem with homocoupling?
A5: While not definitive, a rapid color change upon addition of the organometallic reagent followed by a stall in reaction progress (as monitored by TLC or LC-MS) could indicate ineffective catalyst activation or decomposition. The most reliable method for identifying homocoupling is to analyze the reaction mixture by techniques like LC-MS or GC-MS to detect the mass of the symmetrical biaryl byproduct.
Data & Protocols
Table 1: Effect of Base and Solvent on Product to Homocoupling Ratio (Illustrative Data)
This table presents hypothetical data to illustrate how screening bases and solvents can be used to optimize a reaction and minimize the formation of the homocoupling byproduct (Ar¹-Ar¹). The target reaction is Ar¹-B(OH)₂ + Ar²-Br → Ar¹-Ar².
| Entry | Base (Equiv.) | Solvent System | Temp (°C) | Yield of Ar¹-Ar² (%) | Yield of Ar¹-Ar¹ (%) | Ratio (Product:Byproduct) |
| 1 | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 80 | 75 | 15 | 5:1 |
| 2 | Cs₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 80 | 85 | 8 | ~10.6:1 |
| 3 | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 80 | 88 | 5 | 17.6:1 |
| 4 | KOt-Bu (2.0) | Isopropanol | RT | 92 | 6 | ~15.3:1 |
| 5 | K₃PO₄ (2.0) | Toluene/H₂O (4:1) | 80 | 82 | 7 | ~11.7:1 |
Data is for illustrative purposes only and does not represent a specific published experiment.
Experimental Protocol: General Procedure for Minimizing Homocoupling in a Suzuki-Miyaura Reaction
This protocol outlines the key steps for setting up a reaction to minimize homocoupling.
-
Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).
-
Degassing Solvent: Sparge the chosen solvent (e.g., Dioxane) with an inert gas for 30-60 minutes to remove dissolved oxygen. If a mixed solvent system with water is used, ensure the water is also degassed.[1]
-
Reaction Assembly:
-
To a reaction flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Seal the flask with a septum.
-
Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
-
Solvent Addition: Add the degassed solvent via syringe.
-
Final Degassing: Sparge the resulting reaction mixture with inert gas for an additional 5-10 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the this compound catalyst (typically 1-3 mol%).
-
Reaction Execution: Heat the reaction to the desired temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, and proceed with a standard aqueous workup and purification.
Visual Guides
Caption: Experimental workflow for setting up a this compound reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. PEPPSI - Wikipedia [en.wikipedia.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. PEPPSI™ Catalysts Overview [sigmaaldrich.com]
- 8. PEPPSI™ Catalysts Overview [sigmaaldrich.com]
Technical Support Center: Pd-PEPPSI-IPr Catalysis Reaction Monitoring
Welcome to the Technical Support Center for reaction monitoring of Pd-PEPPSI-IPr catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions.
Troubleshooting Guide
This section addresses common issues encountered during this compound catalyzed reactions, with a focus on how reaction monitoring techniques can be used to diagnose and resolve them.
| Issue ID | Problem | Potential Cause | Recommended Monitoring Technique | Solution |
| 1 | Reaction fails to initiate or shows very low conversion. | Ineffective catalyst activation. | ¹H NMR, ³¹P NMR (if applicable) | Monitor the disappearance of the pyridine (B92270) ligand signals and the appearance of new catalytically active species. Ensure proper activation conditions as per the protocol. |
| 2 | Reaction starts but stalls at incomplete conversion. | Catalyst deactivation (e.g., oxidation of Pd(0) or ligand degradation). | Offline GC-MS or HPLC, Visual Inspection | Analyze aliquots of the reaction mixture over time. A plateau in product formation indicates stalling. Visually check for the formation of palladium black. If deactivation is suspected, ensure stringent anaerobic conditions. |
| 3 | Reaction is slow. | Low catalyst activity, suboptimal temperature, or inhibitor presence. | Online/Offline GC-MS or HPLC | Generate a reaction profile (conversion vs. time) to quantify the reaction rate. Compare with expected rates. If slow, consider increasing the temperature or screening for inhibitors in starting materials. |
| 4 | Formation of significant side products. | Incorrect stoichiometry, side reactions of starting materials or products, or catalyst-mediated decomposition. | GC-MS, LC-MS | Identify the structure of the byproducts. This can provide clues about the undesired reaction pathway. For example, homocoupling of boronic acids in Suzuki reactions can be detected. Adjust stoichiometry or reaction conditions accordingly. |
| 5 | Inconsistent results between batches. | Variability in reagent or solvent quality (e.g., water content, dissolved oxygen, impurities). | Karl Fischer titration for water content, GC-MS for solvent purity | Analyze starting materials and solvents before starting the reaction. Ensure all reagents and solvents meet the required purity and dryness specifications. |
Frequently Asked Questions (FAQs)
Catalyst Activation and Handling
Q1: How do I know if my this compound catalyst has been successfully activated?
A1: Successful activation of the Pd(II) precatalyst to the active Pd(0) species is crucial for the reaction to proceed.[1][2] You can monitor this process using a few indicators:
-
Visual Color Change: A color change from a yellow suspension to a reddish-brown or dark solution upon addition of the base or other activating agent often indicates the formation of the active catalyst.[1]
-
¹H NMR Spectroscopy: You can monitor the activation by observing the disappearance of the signals corresponding to the 3-chloropyridine (B48278) ligand of the precatalyst.
Q2: My reaction mixture turned black. What does this mean and what should I do?
A2: The formation of a black precipitate is often indicative of the formation of palladium black, which is inactive for the desired cross-coupling reaction. This suggests catalyst decomposition. This can be caused by:
-
Presence of Oxygen: The active Pd(0) species is highly sensitive to oxygen.[1]
-
High Temperatures: Prolonged heating at high temperatures can lead to catalyst decomposition.
-
Incompatible Substrates or Additives: Some functional groups can promote the decomposition of the catalyst.
To mitigate this, ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are thoroughly degassed.
Reaction Monitoring Techniques
Q3: What is the best technique to monitor the progress of my this compound catalyzed reaction?
A3: The choice of monitoring technique depends on the specific reaction, the available equipment, and the information you need. Here's a general guide:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for volatile and thermally stable reactants, products, and byproducts. It provides both quantitative data (conversion, yield) and qualitative information (identification of components).
-
High-Performance Liquid Chromatography (HPLC): Ideal for non-volatile or thermally sensitive compounds. It is a powerful tool for quantitative analysis of reaction kinetics.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis of the reaction mixture. ¹H, ¹³C, ¹⁹F, and ³¹P NMR can be used depending on the substrates and ligands. It can be performed in situ (real-time monitoring in the NMR tube) or by analyzing quenched aliquots.
Q4: How do I prepare a sample from my ongoing reaction for offline analysis without affecting the reaction?
A4: To ensure the analyzed sample accurately represents the reaction mixture at a specific time point, it is crucial to quench the reaction in the aliquot immediately after withdrawal.
-
Under an inert atmosphere, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture using a syringe.
-
Immediately transfer the aliquot to a vial containing a quenching solution (e.g., a mixture of a suitable solvent like ethyl acetate (B1210297) and a small amount of water or a dilute acid to neutralize the base and stop the reaction).
-
Vortex the vial to ensure thorough mixing.
-
Filter the quenched sample through a short plug of silica (B1680970) gel or a syringe filter to remove solid particles before analysis by GC-MS or HPLC.
Troubleshooting Specific Issues
Q5: My Suzuki-Miyaura reaction is giving a low yield, and I see a significant amount of boronic acid homocoupling product. What can I do?
A5: Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura couplings. This can be exacerbated by the presence of oxygen or high temperatures. To address this:
-
Improve Inert Atmosphere: Ensure your reaction setup is scrupulously free of oxygen. Use degassed solvents and purge the reaction vessel thoroughly with an inert gas.
-
Optimize Reaction Temperature: Lowering the reaction temperature may reduce the rate of homocoupling relative to the desired cross-coupling.
-
Adjust Stoichiometry: Using a slight excess of the boronic acid is common, but a large excess can sometimes favor homocoupling. Try adjusting the stoichiometry.
-
Choice of Base: The choice and quality of the base can influence the extent of side reactions. Ensure your base is dry and of high purity.
Monitoring the reaction by GC-MS will allow you to quantify the ratio of your desired product to the homocoupled byproduct, helping you to optimize the reaction conditions effectively.
Q6: I am running a Negishi coupling and the reaction is not working. I am using anhydrous solvents, but could there be another issue?
A6: Negishi couplings are particularly sensitive to the quality of the organozinc reagent.[1]
-
Reagent Quality: Ensure your organozinc reagent is active and has been properly prepared or stored.
-
Catalyst Activation: Ineffective catalyst activation can be an issue. As mentioned in Q1, monitor for the characteristic color change.
-
Additives: For some challenging couplings, the addition of salts like LiCl or LiBr can be beneficial.[1]
Monitoring by GC-MS can help determine if any starting material is being consumed, even if the desired product is not forming, which can point towards reagent issues or catalyst deactivation.
Experimental Protocols
Offline ¹H NMR Monitoring of a Suzuki-Miyaura Coupling
This protocol describes how to monitor the progress of a representative Suzuki-Miyaura reaction by taking aliquots at different time points and analyzing them by ¹H NMR.
Reaction Setup:
-
In a glovebox, to an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), base (e.g., K₂CO₃, 2.0 mmol), and this compound (0.01-0.05 mmol, 1-5 mol%).
-
Add the degassed solvent (e.g., THF or dioxane, 5 mL).
-
Seal the vial and bring it out of the glovebox.
-
Place the vial in a preheated oil bath at the desired temperature and start stirring.
Monitoring Procedure:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), carefully open the vial under a positive pressure of inert gas.
-
Quickly withdraw a small aliquot (~0.1 mL) of the reaction mixture using a microsyringe.
-
Immediately quench the aliquot in a vial containing 0.5 mL of a deuterated solvent (e.g., CDCl₃) with a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Filter the sample through a small plug of cotton or a syringe filter into an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Calculate the conversion by integrating the signals of the starting material and product relative to the internal standard.
Offline GC-MS Monitoring of a Negishi Coupling
This protocol outlines the monitoring of a Negishi coupling reaction using GC-MS analysis of quenched aliquots.
Reaction Setup:
-
Follow a similar setup as for the Suzuki-Miyaura coupling, ensuring strictly anhydrous conditions. The organozinc reagent is typically added last.
Monitoring Procedure:
-
At various time points, withdraw an aliquot (~0.1 mL) under an inert atmosphere.
-
Quench the aliquot in a vial containing 1 mL of diethyl ether and 0.5 mL of a saturated aqueous NH₄Cl solution.
-
Vortex the vial vigorously.
-
Separate the organic layer and dry it over anhydrous Na₂SO₄.
-
Dilute an aliquot of the organic layer with a suitable solvent (e.g., ethyl acetate) containing an internal standard (e.g., dodecane).
-
Analyze the sample by GC-MS.
-
Determine the conversion and yield by comparing the peak areas of the starting material and product to that of the internal standard, using a pre-determined response factor.
Visualizations
Caption: A flowchart for troubleshooting common issues in this compound catalysis.
Caption: A general workflow for offline monitoring of chemical reactions.
References
Overcoming steric hindrance in substrates for Pd-PEPPSI-IPr coupling.
Welcome to the technical support center for overcoming challenges with sterically hindered substrates in Palladium-PEPPSI-IPr catalyzed cross-coupling reactions. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to enhance reaction success with sterically demanding molecules.
Frequently Asked Questions (FAQs)
Q1: My Pd-PEPPSI-IPr coupling reaction is giving a low yield with a sterically hindered substrate. What are the first things I should check?
A: When encountering low yields with sterically hindered substrates, begin by assessing the fundamental reaction parameters. Ensure that the reagents and solvents are pure and anhydrous, as PEPPSI precatalysts, while air-stable, can be sensitive to moisture once activated to the Pd(0) species.[1] Verify the quality and activity of your base and organometallic reagent. The next step is to consider modifications to the catalyst system and reaction conditions, such as switching to a bulkier catalyst variant or optimizing the solvent and temperature.
Q2: How does increasing the steric bulk of the N-heterocyclic carbene (NHC) ligand on the PEPPSI catalyst help overcome steric hindrance in the substrate?
A: The steric bulk of the NHC ligand is crucial for promoting the key steps in the catalytic cycle. A bulkier ligand, such as IPr or the even larger IPent and IPr#, facilitates the reductive elimination step, which is often the rate-limiting step for challenging substrates.[2][3] This acceleration is attributed to the steric pressure the ligand exerts on the palladium center, encouraging the release of the newly formed product and regeneration of the active catalyst. This "flexible steric bulk" is essential for an effective cross-coupling reaction.[4]
Q3: Are there more effective PEPPSI-type catalysts than this compound for very bulky substrates?
A: Yes. For particularly challenging, sterically encumbered substrates, such as in the formation of tetra-ortho-substituted biaryls, catalyst variants with larger NHC ligands often provide superior results.[5] Pd-PEPPSI-IPent has demonstrated enhanced reactivity over this compound in several demanding Suzuki-Miyaura, Negishi, and Buchwald-Hartwig reactions.[4] More recently, the highly hindered [IPr#-PEPPSI] complex has been developed and commercialized specifically for its broad applicability in cross-coupling reactions involving significant steric challenges.[2][6]
Q4: Can I simply increase the reaction temperature to improve the yield for a hindered coupling?
A: Increasing the temperature can be an effective strategy, as it provides the necessary energy to overcome the activation barrier for difficult steps like oxidative addition. For sterically encumbered partners in Kumada and Negishi couplings, warming the reaction to 60-70 °C is often recommended if room temperature attempts are unsuccessful.[1] However, be aware that higher temperatures can also lead to catalyst decomposition or the formation of unwanted side products. It is crucial to find an optimal temperature that balances reaction rate and catalyst stability.
Q5: What role do the base and solvent play when coupling sterically demanding substrates?
A: The choice of base and solvent is critical and often interdependent. For Suzuki-Miyaura reactions, potassium carbonate (K₂CO₃) in THF has been found to be effective.[7] For Buchwald-Hartwig aminations, stronger bases like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LiHMDS) are frequently required, especially for less reactive aryl chlorides.[8] The solvent must be capable of dissolving the reagents and stabilizing the catalytic species. Ethereal solvents like THF and dioxane are common choices.[2][7]
Q6: My substrate is sensitive to strong bases. What are my options for a hindered Buchwald-Hartwig amination?
A: For base-sensitive substrates, using milder basic conditions is essential. The Pd-PEPPSI-IPent catalyst has been shown to facilitate the coupling of demanding aryl chlorides with secondary amines under mildly basic conditions. Another strategy is to modify the ligand on the catalyst. A modified precatalyst, This compound(NMe₂)₂ , has shown high efficiency for Buchwald-Hartwig aminations using a weak base like cesium carbonate (Cs₂CO₃), making it suitable for substrates with base-sensitive functional groups.[9]
Troubleshooting Guide
Problem: Low to no conversion in the coupling of a di-ortho-substituted aryl halide.
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient Catalyst Activity | Switch from this compound to a more sterically demanding catalyst like Pd-PEPPSI-IPent or [IPr#-PEPPSI] .[4][10] | Bulkier NHC ligands accelerate the reductive elimination of sterically congested products, which is often the bottleneck in these reactions.[3][11] |
| Inefficient Oxidative Addition | Increase the reaction temperature in increments (e.g., from 60 °C to 80 °C or 100 °C). | The C-Cl bond of unactivated or hindered aryl chlorides can be difficult to break. Higher temperatures can overcome this activation barrier.[1] |
| Poor Base/Solvent Combination | Screen different bases (e.g., K₂CO₃, K₃PO₄, NaOtBu) and solvents (e.g., THF, Dioxane, Toluene). | The optimal combination can vary significantly depending on the specific substrates. For aminations, a strong, non-nucleophilic base is often required.[8] |
Problem: Significant formation of side products (e.g., dehalogenation, homocoupling).
| Potential Cause | Troubleshooting Step | Rationale |
| Catalyst Decomposition | Lower the reaction temperature or reduce the reaction time. | High temperatures can lead to catalyst degradation and undesired side reactions. |
| Sub-optimal Base | Use a weaker or different base. For example, if using NaOtBu, try K₃PO₄ or Cs₂CO₃. | A base that is too strong can promote side reactions like dehalogenation. |
| Moisture in Reaction | Ensure all glassware is oven-dried and solvents are anhydrous. | Water can lead to protodeboronation (in Suzuki couplings) or other undesired pathways. |
Quantitative Data Summary
The selection of the appropriate PEPPSI catalyst is critical when dealing with sterically hindered substrates. The following tables summarize reported yields for challenging coupling reactions.
Table 1: Comparison of PEPPSI Catalyst Performance in Suzuki-Miyaura Coupling (Synthesis of Tetra-ortho-substituted Biaryls)
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2,6-Dimethylchlorobenzene | 2,6-Dimethylphenylboronic acid | This compound (2) | K₃PO₄ | Dioxane | 100 | Moderate | [5] |
| 2,6-Dimethylchlorobenzene | 2,6-Dimethylphenylboronic acid | Pd-PEPPSI-IPent (2) | K₃PO₄ | Dioxane | 100 | >95 | [5] |
| 4-Chlorotoluene | Phenylboronic acid | Pd-PEPPSI-CMP (1) | K₂CO₃ | Dioxane/H₂O | 100 | 98 | [12] |
| 4-Chloroacetophenone | Phenylboronic acid | Pd-PEPPSI-CMP (1) | K₂CO₃ | Dioxane/H₂O | 100 | 97 | [12] |
Table 2: Conditions for Buchwald-Hartwig Amination of Hindered Substrates
| Aryl Halide | Amine | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Chlorotoluene | N-Methylaniline | [Pd(IPr*)(cin)Cl] (0.05) | KOtBu | Toluene (B28343) | 110 | 96 | [8] |
| 4-Chloroacetophenone | Aniline | This compound(NMe₂)₂ (1) | Cs₂CO₃ | Dioxane | 100 | High | [9] |
| Hindered Aryl-Cl | Hindered Primary Amine | Pd-PEPPSI-IPentCl | Na-BHT | DME | 80 | Good-Exc. | [3] |
| Adamantyl-Cl | Morpholine | This compound (1-2) | NaOtBu | Dioxane | 80 | 94 |
Visual Guides
Catalytic Cycle and Steric Influence
The general catalytic cycle for a Pd-PEPPSI catalyzed cross-coupling reaction involves oxidative addition, transmetalation, and reductive elimination. Steric hindrance in the substrates (R¹-X and R²-M) primarily affects the oxidative addition and reductive elimination steps. Bulkier NHC ligands on the palladium center can alleviate steric clash and promote the final product-forming step.
Caption: Simplified catalytic cycle for this compound cross-coupling.
Troubleshooting Workflow
When faced with a low-yielding reaction involving a sterically hindered substrate, a systematic approach to optimization is recommended. The following workflow provides a logical sequence of steps to diagnose and solve the issue.
Caption: Troubleshooting workflow for low-yield couplings.
Catalyst Selection Guide
Choosing the right catalyst from the start can save significant optimization time. This guide helps in selecting a PEPPSI catalyst based on the steric demands of the coupling partners.
Caption: Catalyst selection guide for sterically hindered substrates.
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Hindered Aryl Chloride
This protocol is a starting point based on successful couplings of challenging substrates.[7][12]
-
Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the aryl chloride (1.0 equiv), arylboronic acid (1.5 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Catalyst Addition: Add the this compound catalyst (2 mol%). For more hindered substrates, consider using Pd-PEPPSI-IPent.[5]
-
Inert Atmosphere: Seal the vial with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add anhydrous tetrahydrofuran (B95107) (THF) via syringe to achieve a concentration of 0.1-0.2 M with respect to the aryl chloride.
-
Reaction: Place the vial in a preheated oil bath at 60-80 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate (B1210297), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Hindered Aryl Chloride
This protocol is adapted for coupling sterically demanding aryl chlorides with amines.[3][8]
-
Preparation: In a glovebox or under a positive flow of argon, add the aryl chloride (1.0 equiv), amine (1.2 equiv), and sodium tert-butoxide (NaOtBu, 1.4 equiv) to an oven-dried vial with a stir bar.
-
Catalyst Addition: Add the Pd-PEPPSI-IPent catalyst (1-3 mol%).
-
Inert Atmosphere: Seal the vial and remove it from the glovebox (if used).
-
Solvent Addition: Add anhydrous dioxane or toluene via syringe to achieve a concentration of 0.2-0.5 M.
-
Reaction: Heat the mixture in a preheated oil bath at 80-110 °C for 4-24 hours, stirring vigorously.
-
Monitoring: Track the reaction's progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of Celite to remove inorganic salts.
-
Extraction: Wash the filtrate with water, then brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the residue by flash chromatography to obtain the desired arylamine.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]
- 4. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 5. Pd-PEPPSI-IPent: an active, sterically demanding cross-coupling catalyst and its application in the synthesis of tetra-ortho-substituted biaryls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions | NSF Public Access Repository [par.nsf.gov]
- 7. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 8. The use of the sterically demanding IPr* and related ligands in catalysis - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC05289G [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions | MDPI [mdpi.com]
- 11. Regioselective Cross-Coupling of Allylboronic Acid Pinacol Ester Derivatives with Aryl Halides via Pd-PEPPSI-IPent [organic-chemistry.org]
- 12. The bulky Pd-PEPPSI-embedded conjugated microporous polymer-catalyzed Suzuki–Miyaura cross-coupling of aryl chlorides and arylboronic acids - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Pd-PEPPSI-IPr Reaction Kinetics: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the influence of temperature on the reaction kinetics of Pd-PEPPSI-IPr catalyzed cross-coupling reactions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate the optimization of your chemical transformations.
Troubleshooting Guide: Temperature-Related Issues
High reaction temperatures can increase the rate of side reactions, such as debromination, which has a higher activation energy than the desired coupling reaction.[1]
| Issue | Potential Cause | Recommended Action |
| Low or No Conversion | Insufficient Temperature: The activation energy for the reaction may not be reached at the current temperature, especially for challenging substrates. | Gradually increase the reaction temperature in 10-20°C increments. For Kumada and Negishi reactions, if room temperature is ineffective, heating to 60°C or 70°C is often successful.[2] For Buchwald-Hartwig aminations, temperatures up to 110°C may be required.[3] |
| Inefficient Precatalyst Activation: The reduction of the Pd(II) precatalyst to the active Pd(0) species may be slow at lower temperatures. | Increase the temperature to facilitate the activation process. The choice of base and solvent also plays a critical role in the activation. | |
| Formation of Side Products (e.g., Debromination, Protodeboronation) | Excessive Temperature: High temperatures can promote undesired side reactions. Debromination is a common side reaction in palladium-catalyzed cross-couplings at elevated temperatures.[1] | Optimize the temperature by running the reaction at the lowest temperature that provides a reasonable reaction rate. Consider screening different solvents and bases, as they can influence the prevalence of side reactions.[1] |
| Catalyst Decomposition (Observed as black precipitate - Palladium black) | Temperature Exceeds Catalyst Stability: Although this compound is thermally robust, prolonged exposure to very high temperatures can lead to decomposition. The precatalyst is known to be stable for hours at 120°C in DMSO.[4][5] | Ensure the reaction temperature does not significantly exceed 120°C for extended periods. If high temperatures are necessary, consider using a lower catalyst loading or shorter reaction times. |
| Inconsistent Reaction Rates | Poor Temperature Control: Fluctuations in the reaction temperature will lead to inconsistent kinetics. | Use a reliable heating system with precise temperature control, such as an oil bath with a thermocouple or a temperature-controlled heating mantle. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for reactions using the this compound catalyst?
A1: There is no single optimal temperature. The ideal temperature depends on the specific cross-coupling reaction, the substrates, and the solvent system. Many reactions can be performed at room temperature. However, for less reactive substrates or more challenging couplings, temperatures ranging from 60°C to 110°C are commonly employed.[2][3] For instance, Suzuki-Miyaura reactions with base-sensitive functional groups may be run at 60°C, while some Buchwald-Hartwig aminations require 110°C.[2][3]
Q2: How does temperature affect the activation of the this compound precatalyst?
A2: this compound is a Pd(II) precatalyst that must be reduced to the active Pd(0) species to enter the catalytic cycle.[2][4] This activation is typically achieved in situ under the reaction conditions. Higher temperatures generally accelerate the rate of this reduction, leading to a shorter induction period before the catalytic reaction begins.
Q3: Can the this compound catalyst decompose at high temperatures? What are the signs of decomposition?
A3: this compound is known for its high thermal stability and can be heated in dimethylsulfoxide (DMSO) at 120°C for hours without significant decomposition.[4][5] However, at very high temperatures or after prolonged heating, decomposition can occur. The primary visual indicator of catalyst decomposition is the formation of a black precipitate, commonly known as palladium black.
Q4: I am observing a significant amount of debrominated byproduct in my Suzuki-Miyaura reaction. Could temperature be the cause?
A4: Yes, high reaction temperatures can promote side reactions like debromination (hydrodehalogenation).[1] This is because the activation energy for debromination can be competitive with that of the desired cross-coupling at elevated temperatures. To minimize this, try running the reaction at a lower temperature, even if it requires a longer reaction time. Optimizing other parameters like the base and solvent can also help suppress this side reaction.[1]
Q5: My reaction is very slow at room temperature. Will increasing the temperature always increase the yield?
A5: Increasing the temperature will generally increase the reaction rate. However, it may not always lead to a higher isolated yield. This is because higher temperatures can also accelerate the rates of side reactions and potentially lead to catalyst degradation over time. It is crucial to find an optimal temperature that balances a reasonable reaction rate with minimal side product formation and catalyst decomposition.
Quantitative Data on Reaction Kinetics
| Temperature (°C) | Initial Reaction Rate (mol L⁻¹ s⁻¹) (Illustrative) | Time to >95% Conversion (h) (Illustrative) |
| 25 (Room Temp.) | 1.2 x 10⁻⁵ | 24 |
| 40 | 3.5 x 10⁻⁵ | 8 |
| 60 | 9.8 x 10⁻⁵ | 3 |
| 80 | 2.5 x 10⁻⁴ | 1 |
Note: This data is for illustrative purposes and the actual rates and times will vary depending on the specific substrates, solvent, base, and catalyst loading.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction at Elevated Temperature
This protocol is adapted for the coupling of an aryl halide with an arylboronic acid.
-
Reaction Setup: In an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst Addition: Add the this compound catalyst (0.01-2 mol%).
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Solvent Addition: Add the degassed solvent (e.g., THF, dioxane, or isopropanol) via syringe.
-
Heating: Place the vial in a preheated oil bath or heating block set to the desired temperature (e.g., 60°C or 80°C).
-
Monitoring: Stir the reaction mixture and monitor its progress by TLC, GC, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine. The organic layer is then dried, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
Protocol 2: Kinetic Analysis of a this compound Catalyzed Reaction
This protocol describes a general method for determining the effect of temperature on reaction kinetics.
-
Preparation: Prepare a stock solution of the aryl halide, arylboronic acid, and an internal standard in the chosen degassed solvent.
-
Reaction Setup: In a series of reaction vials, add the base and the this compound catalyst.
-
Initiation: Place the vials in separate heating blocks pre-set to different temperatures (e.g., 40°C, 50°C, 60°C, 70°C). Allow the vials to equilibrate to the set temperature.
-
Sampling: At timed intervals, withdraw an aliquot from each reaction vial, quench it (e.g., by diluting with a cold solvent and filtering through a short plug of silica), and analyze by GC or HPLC to determine the concentration of the product and remaining starting material.
-
Data Analysis: Plot the concentration of the product versus time for each temperature to determine the initial reaction rates. An Arrhenius plot (ln(rate) vs. 1/T) can then be constructed to determine the activation energy of the reaction.
Visualizations
Caption: Experimental workflow for a typical this compound catalyzed cross-coupling reaction.
References
Validation & Comparative
A Head-to-Head Battle of Catalysts: Pd-PEPPSI-IPr versus Traditional Palladium Phosphine Catalysts in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the efficiency and reliability of catalytic systems are paramount. In the realm of palladium-catalyzed cross-coupling reactions—a cornerstone of modern synthetic chemistry—the choice of catalyst can significantly impact yield, reaction time, and substrate scope. This guide provides an objective comparison of the performance of the Pd-PEPPSI-IPr catalyst against other commonly used palladium phosphine (B1218219) catalysts, supported by experimental data and detailed protocols.
The development of highly active and stable catalyst systems is a continuous pursuit in organic synthesis. While traditional palladium phosphine catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) have been instrumental, N-heterocyclic carbene (NHC) ligated palladium complexes, such as this compound, have emerged as powerful alternatives. PEPPSI, which stands for Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation, offers several advantages, including remarkable stability to air and moisture, which simplifies handling and setup.[1]
The Palladium Cross-Coupling Catalytic Cycle: A General Overview
At the heart of these transformations is a catalytic cycle involving the palladium center shuttling between the Pd(0) and Pd(II) oxidation states. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. The efficiency of each step is heavily influenced by the nature of the ligands attached to the palladium atom.
Activation of the this compound Precatalyst
Unlike Pd(0) catalysts such as Pd(PPh₃)₄, this compound is a Pd(II) precatalyst that requires in situ reduction to the active Pd(0) species to enter the catalytic cycle. This activation is a key feature of the PEPPSI technology, where the "throw-away" 3-chloropyridine (B48278) ligand facilitates the formation of the active catalyst.
References
A Head-to-Head Battle of Bulky Catalysts: Pd-PEPPSI-IPr vs. Pd-PEPPSI-IPent in Cross-Coupling Reactions
In the realm of palladium-catalyzed cross-coupling reactions, the development of robust and highly active catalysts is paramount for advancing synthetic efficiency, particularly in the pharmaceutical and materials science industries. Among the plethora of available catalysts, the Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) complexes have emerged as a popular choice due to their air and moisture stability. This guide provides a detailed comparison of two prominent members of this family: Pd-PEPPSI-IPr and the more sterically hindered Pd-PEPPSI-IPent. We will delve into their relative performance in key cross-coupling reactions, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the optimal catalyst for their specific needs.
At a Glance: Key Differences and Performance Summary
The primary distinction between this compound and Pd-PEPPSI-IPent lies in the steric bulk of the N-heterocyclic carbene (NHC) ligand. The IPr ligand features isopropyl groups, while the IPent ligand possesses isopentyl groups, leading to a significantly larger steric footprint for the latter. This seemingly subtle difference has profound implications for catalytic activity, with Pd-PEPPSI-IPent often demonstrating superior performance in challenging coupling reactions.[1]
General Observations:
-
Pd-PEPPSI-IPent consistently provides superior or comparable yields to this compound, especially in reactions involving sterically demanding substrates.
-
The increased steric bulk of the IPent ligand is thought to facilitate the reductive elimination step, which is often the rate-limiting step in the catalytic cycle, thereby enhancing overall reaction efficiency.
-
For the synthesis of highly substituted and sterically congested molecules, such as tetra-ortho-substituted biaryls, Pd-PEPPSI-IPent is often the catalyst of choice.[2]
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. In the synthesis of sterically hindered biaryls, the choice of catalyst is critical.
Table 1: Comparison of Catalyst Performance in the Suzuki-Miyaura Coupling of Sterically Hindered Aryl Chlorides.
| Entry | Aryl Chloride | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) with this compound | Yield (%) with Pd-PEPPSI-IPent |
| 1 | 2,6-Dimethylchlorobenzene | 2,4,6-Trimethylphenylboronic acid | 2 | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 18 | Low | >95[3] |
| 2 | 2-Chloro-1,3,5-triisopropylbenzene | Mesitylboronic acid | 2 | CsF | Dioxane | 80 | 24 | <10 | 85[2] |
Data compiled from multiple sources where direct comparison under identical conditions was not available; conditions are representative.
As evidenced in Table 1, Pd-PEPPSI-IPent demonstrates significantly higher efficacy in the coupling of sterically encumbered aryl chlorides, a notoriously difficult transformation.
Performance in Negishi Coupling
The Negishi coupling offers a powerful method for the formation of C(sp²)-C(sp³) and C(sp³)-C(sp³) bonds. A key challenge in the coupling of secondary alkylzinc reagents is the potential for β-hydride elimination, leading to undesired byproducts. The steric hindrance of the catalyst can play a crucial role in suppressing this side reaction.
Table 2: Comparison of Catalyst Performance in the Negishi Coupling of Secondary Alkylzinc Halides.
| Entry | Aryl Halide | Secondary Alkylzinc Halide | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) with this compound | Yield (%) with Pd-PEPPSI-IPent | Selectivity (Branched:Linear) with Pd-PEPPSI-IPent |
| 1 | 4-Bromotoluene | Cyclohexylzinc chloride | 2 | THF | 25 | 12 | Moderate | >90[4] | >98:2[4] |
| 2 | 2-Chloropyridine | sec-Butylzinc bromide | 2 | NMP | 60 | 4 | Low | 88[5] | >95:5[5] |
Data compiled from multiple sources where direct comparison under identical conditions was not available; conditions are representative.
Pd–PEPPSI–IPent has proven to be an excellent catalyst for the Negishi cross-coupling reaction of secondary alkylzinc reagents with a wide variety of aryl/heteroaryl halides, significantly reducing the formation of isomeric coupling products that can arise from β-hydride elimination/migratory insertion.[4][5] The highly-hindered IPent ligand is credited with this improved selectivity.[4]
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a vital tool for the synthesis of arylamines. The coupling of sterically hindered amines or unreactive aryl chlorides can be particularly challenging.
Table 3: Comparison of Catalyst Performance in the Buchwald-Hartwig Amination of Hindered Substrates.
| Entry | Aryl Chloride | Amine | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) with this compound | Yield (%) with Pd-PEPPSI-IPent |
| 1 | 2-Chlorotoluene | Di-tert-butylamine | 2 | NaOtBu | Toluene | 100 | 24 | Low | 75[6] |
| 2 | 4-Chloroanisole | Aniline | 2 | K₃PO₄ | Dioxane | 110 | 16 | 85[7] | >95[8] |
Data compiled from multiple sources where direct comparison under identical conditions was not available; conditions are representative.
In demanding Buchwald-Hartwig aminations, particularly with hindered amines, Pd-PEPPSI-IPent consistently outperforms this compound.[6]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of Tetra-ortho-substituted Biaryls
This protocol is representative for the synthesis of sterically hindered biaryls using Pd-PEPPSI-IPent.
An oven-dried Schlenk tube equipped with a magnetic stir bar is charged with the aryl chloride (1.0 mmol), the arylboronic acid (1.2 mmol), potassium phosphate (B84403) (2.0 mmol), and Pd-PEPPSI-IPent (0.02 mmol, 2 mol%). The tube is evacuated and backfilled with argon three times. Degassed toluene (4 mL) and water (0.4 mL) are then added via syringe. The reaction mixture is stirred vigorously and heated to 100 °C in a preheated oil bath for 18-24 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (B1210297) and filtered through a pad of celite. The filtrate is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel.
References
- 1. Pd-PEPPSI-IPent: an active, sterically demanding cross-coupling catalyst and its application in the synthesis of tetra-ortho-substituted biaryls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pd-PEPPSI-IPent: an active, sterically demanding cross-coupling catalyst and its application in the synthesis of tetra-ortho-substituted biaryls. | Semantic Scholar [semanticscholar.org]
- 4. Negishi cross-coupling of secondary alkylzinc halides with aryl/heteroaryl halides using Pd–PEPPSI–IPent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Negishi cross-coupling of secondary alkylzinc halides with aryl/heteroaryl halides using Pd-PEPPSI-IPent. | Semantic Scholar [semanticscholar.org]
- 6. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]
- 7. Pd-catalyzed aryl amination mediated by well defined, N-heterocyclic carbene (NHC)-Pd precatalysts, PEPPSI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison: The Efficacy of Pd-PEPPSI-IPr versus Traditional Pd(PPh₃)₄ in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to selecting the optimal palladium catalyst for your cross-coupling needs.
In the realm of synthetic organic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds, forming the backbone of countless pharmaceuticals, agrochemicals, and functional materials. The choice of catalyst is a critical parameter that dictates the efficiency, scope, and practicality of these transformations. This guide provides an in-depth, data-driven comparison of two prominent palladium catalysts: the modern N-heterocyclic carbene (NHC)-based Pd-PEPPSI-IPr and the traditional, well-established tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄.
At a Glance: Key Differences and Advantages
| Feature | This compound | Pd(PPh₃)₄ |
| Catalyst Type | N-Heterocyclic Carbene (NHC) Precatalyst | Phosphine-ligated Pd(0) Complex |
| Stability | High; air and moisture stable | Moderate; sensitive to air and moisture |
| Activity | Generally high, often with lower catalyst loadings | Good, but may require higher loadings and temperatures |
| Substrate Scope | Broad, including challenging substrates like aryl chlorides and sterically hindered molecules | Broad, but can be limited with less reactive substrates |
| Handling | User-friendly, can be handled in air | Requires inert atmosphere techniques |
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions for the formation of biaryl structures. Comparative studies demonstrate that this compound often outperforms Pd(PPh₃)₄, exhibiting higher yields, shorter reaction times, and lower catalyst loadings.
Table 1: Suzuki-Miyaura Coupling of 4-Bromoanisole (B123540) and 3-Tolylboronic Acid [1]
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| This compound | 1 | 80 | 1-6 | >95 |
| Pd(PPh₃)₄ | 3 | 90 | 12-24 | 75-85 |
Performance in Sonogashira Coupling
The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is another cornerstone of organic synthesis. While direct head-to-head comparisons are less common in the literature, the available data suggests that PEPPSI-type catalysts are highly effective. In some instances, a mixed system of Pd-PEPPSI and PPh₃ has shown superior activity to either catalyst alone.
Table 2: Representative Data for Sonogashira Coupling
| Catalyst System | Aryl Halide | Alkyne | Catalyst Loading (mol%) | Conditions | Yield (%) | Reference |
| This compound/PPh₃/CuI | 4-Bromoacetophenone | Phenylacetylene | 1 (Pd-PEPPSI), 1 (PPh₃), 10 (CuI) | Water, 100°C, 12h | 95 (Conversion) | [2] |
| Pd(PPh₃)₄/CuI | Iodobenzene | Phenylacetylene | 2 (Pd), 2.1 (CuI) | THF, RT, 1.5h | 97 |
Performance in Negishi Coupling
The Negishi coupling utilizes organozinc reagents and is valued for its functional group tolerance. PEPPSI-type catalysts have shown exceptional performance in this reaction, particularly with challenging substrates.
Table 3: Representative Data for Negishi Coupling
| Catalyst | Aryl Halide | Organozinc Reagent | Catalyst Loading (mol%) | Conditions | Yield (%) | Reference |
| Pd-PEPPSI-IPent * | 2-Chlorotoluene | Isopropylzinc bromide | 2 | THF, RT, 12h | 95 | [1] |
| Pd(PPh₃)₄ | 3-Iodopyridine | 2-Pyridylzinc bromide | 5 | THF, RT, 16h | 85 |
Note: Pd-PEPPSI-IPent is a closely related, more sterically hindered analogue of this compound, often used for particularly challenging Negishi couplings.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. PEPPSI-IPr has been demonstrated to be an excellent catalyst for the amination of aryl chlorides and bromides, often providing high yields under mild conditions.
Table 4: Representative Data for Buchwald-Hartwig Amination
| Catalyst | Aryl Halide | Amine | Catalyst Loading (mol%) | Conditions | Yield (%) | Reference |
| This compound | 4-Chloroacetophenone | Aniline | 1 | Cs₂CO₃, Toluene, 110°C, 12h | High | [3] |
| Pd(PPh₃)₄ | Phenyl fluorosulfonate | Aniline | 5 | Cs₂CO₃, Toluene, 110°C, 12h | Moderate to Good | [4] |
Experimental Protocols
Suzuki-Miyaura Coupling Using this compound
Reaction: 4-Bromoanisole with 3-Tolylboronic Acid[1]
Materials:
-
4-Bromoanisole (1.0 mmol)
-
3-Tolylboronic acid (1.2 mmol)
-
This compound (0.01 mmol, 1 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol)
-
tert-Butanol (B103910) (5 mL)
-
Water (1 mL)
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add 4-bromoanisole, 3-tolylboronic acid, this compound, and potassium phosphate.
-
Seal the vial and purge with an inert gas (e.g., Argon or Nitrogen).
-
Add tert-butanol and water via syringe.
-
Heat the reaction mixture to 80°C and stir vigorously for 1-6 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Suzuki-Miyaura Coupling Using Pd(PPh₃)₄
Reaction: 4-Bromoanisole with 3-Tolylboronic Acid[1]
Materials:
-
4-Bromoanisole (1.0 mmol)
-
3-Tolylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
In a flask, dissolve 4-bromoanisole and 3-tolylboronic acid in toluene.
-
Add the aqueous solution of potassium carbonate.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add Pd(PPh₃)₄ to the reaction mixture under the inert atmosphere.
-
Heat the reaction to 90°C and stir for 12-24 hours.
-
Follow the workup and purification procedure as described for the this compound protocol.
Visualizing the Catalytic Cycles and Workflows
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for a Typical Cross-Coupling Reaction
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Conclusion
The selection between this compound and Pd(PPh₃)₄ is contingent upon the specific requirements of the chemical transformation. For routine couplings where cost and familiarity are primary concerns, the traditional Pd(PPh₃)₄ remains a viable option. However, for challenging substrates, including sterically hindered molecules and less reactive aryl chlorides, and for processes where operational simplicity, air stability, and high efficiency are paramount, this compound emerges as the superior catalyst. Its ability to operate at lower catalyst loadings and often under milder conditions aligns with the principles of green and sustainable chemistry, making it an increasingly attractive choice for modern organic synthesis in both academic and industrial settings.
References
- 1. Negishi cross-coupling of secondary alkylzinc halides with aryl/heteroaryl halides using Pd–PEPPSI–IPent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Pd–PEPPSI: a general Pd–NHC precatalyst for Buchwald–Hartwig cross-coupling of esters and amides (transamidation) under the same reaction conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Pd-PEPPSI-IPr: A Comparative Analysis of a Leading NHC-Pd Catalyst
In the landscape of cross-coupling catalysis, N-Heterocyclic Carbene (NHC) palladium complexes have emerged as a robust and highly efficient class of precatalysts. Among these, Pd-PEPPSI-IPr (--INVALID-LINK--palladium(II) dichloride) has garnered significant attention for its exceptional stability, broad applicability, and impressive catalytic activity.[1] This guide provides a comparative benchmark of this compound against other notable NHC-Pd catalysts, supported by experimental data, to assist researchers, scientists, and drug development professionals in catalyst selection.
Overview of this compound
The Pd-PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) technology, developed by the Organ group, offers significant advantages over traditional phosphine-based palladium catalysts and other NHC-Pd systems.[1] this compound is an air- and moisture-stable complex, which simplifies handling and setup as it does not require inert atmosphere techniques like a glovebox for preparation.[2][3] The "throw-away" 3-chloropyridine (B48278) ligand enhances the catalyst's stability while allowing for the ready formation of the active Pd(0) species under reaction conditions.[1]
Performance in Key Cross-Coupling Reactions
This compound has demonstrated superior or comparable performance in a variety of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and Negishi couplings.[1] Its bulky NHC ligand, IPr, facilitates reductive elimination, leading to higher turnover numbers (TONs).
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. This compound has proven to be a highly effective catalyst for this transformation, particularly in challenging applications such as the cross-coupling of amides via N-C bond activation.[2][3][4] Studies have shown it provides significant improvements over traditional Pd/phosphane catalysts for this purpose.[2][3][4]
A direct comparison with a 1,2,4-triazole-based NHC-Pd catalyst in the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid showed comparable and high yields for both catalysts, indicating the high efficiency of modern NHC-Pd systems.[5]
| Entry | Aryl Bromide | Catalyst | Yield (%) |
| 1 | 4-Bromotoluene | 1,2,4-Triazole-NHC-Pd | 98 |
| 2 | 4-Bromotoluene | This compound | 95 |
| 3 | 4-Bromoanisole | 1,2,4-Triazole-NHC-Pd | 97 |
| 4 | 4-Bromoanisole | This compound | 96 |
| 5 | 4-Bromobenzonitrile | 1,2,4-Triazole-NHC-Pd | 99 |
| 6 | 4-Bromobenzonitrile | This compound | 98 |
Table 1: Comparison of this compound and a 1,2,4-triazole-based NHC-Pd catalyst in the Suzuki-Miyaura cross-coupling reaction.[5]
Furthermore, in microwave-assisted, solvent-free Suzuki-Miyaura couplings, this compound demonstrated superior performance compared to Pd/C and Pd(OAc)2, achieving high yields and full conversion in a short reaction time.[6]
Buchwald-Hartwig Amination
This compound is also an excellent catalyst for C-N bond formation via Buchwald-Hartwig amination. It effectively catalyzes the coupling of aryl chlorides and bromides with a wide range of amines, including morpholine, arylamines, and adamantylamine, under mild conditions. A notable feature is its tolerance for a variety of functional groups on both electron-rich and electron-poor substrates.
When compared to its analogue, Pd-PEPPSI-IPent, which has an even bulkier NHC ligand, Pd-PEPPSI-IPent has shown superior performance in particularly challenging aminations, such as those involving sterically hindered primary and secondary amines.[7][8] However, this compound remains a highly effective and more commonly used catalyst for a broad range of amination reactions. For instance, a modified version, PEPPSI-IPr(NMe2)2, has demonstrated high efficiency in the Buchwald-Hartwig amination of aryl chlorides with a low catalyst loading.[9]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of Aryl Halides
The following is a representative protocol for a Suzuki-Miyaura coupling reaction using this compound.
-
Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and a suitable base such as K₂CO₃ (2.0 mmol).
-
Catalyst Addition: Add this compound (0.01-1 mol%).
-
Solvent Addition: Add a suitable solvent (e.g., THF, isopropanol) under an inert atmosphere.
-
Reaction Conditions: Stir the mixture at the desired temperature (room temperature to 80 °C) for the specified time (typically 1-24 hours).
-
Work-up: After the reaction is complete, as monitored by TLC or GC-MS, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination.
-
Reaction Setup: To a reaction vial, add the aryl halide (1.0 mmol), the amine (1.2 mmol), and a base such as sodium tert-butoxide (1.3 mmol).
-
Catalyst Addition: Add this compound (1-3 mol%).
-
Solvent Addition: Add a suitable solvent (e.g., DME, toluene) under an inert atmosphere.
-
Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 80-110 °C) for the required duration (typically 16-24 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Quench with water and extract with an appropriate organic solvent.
-
Purification: Combine the organic layers, dry over a suitable drying agent, filter, and concentrate. The resulting residue can be purified by flash chromatography.
Visualizing the Workflow
The following diagram illustrates a typical experimental workflow for a cross-coupling reaction catalyzed by this compound.
Caption: General workflow for a this compound catalyzed cross-coupling reaction.
Conclusion
This compound stands out as a highly versatile and user-friendly precatalyst for a range of important cross-coupling reactions. Its stability to air and moisture simplifies experimental procedures, making it an attractive choice for both academic research and industrial applications.[2][3] While other specialized NHC-Pd catalysts may offer advantages in specific, challenging transformations, this compound provides a reliable and high-performing option across a broad spectrum of substrates and reaction types, solidifying its position as a go-to catalyst in the modern synthetic chemist's toolbox.
References
- 1. PEPPSI - Wikipedia [en.wikipedia.org]
- 2. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 3. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr [organic-chemistry.org]
- 7. PEPPSI™-IPent for Demanding Cross-Coupling Reactions [sigmaaldrich.com]
- 8. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Pd-PEPPSI-IPr and Buchwald Palladacycles in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst is paramount for the success of cross-coupling reactions. This guide provides an objective comparison of two prominent classes of palladium precatalysts: the N-heterocyclic carbene (NHC)-ligated Pd-PEPPSI-IPr and the phosphine-ligated Buchwald palladacycles. This analysis is supported by experimental data to aid in catalyst selection for specific synthetic applications.
At a Glance: Key Differences
| Feature | This compound | Buchwald Palladacycles |
| Ligand Type | N-Heterocyclic Carbene (NHC) | Bulky, electron-rich biaryl phosphines |
| Stability | Generally high; air- and moisture-stable.[1][2] | Air-, moisture-, and thermally-stable. |
| Activation | In situ reduction from Pd(II) to Pd(0). | Base-induced reductive elimination from a palladacycle precursor.[3] |
| Primary Applications | Broad applicability in Suzuki-Miyaura, Buchwald-Hartwig, Negishi, and Kumada couplings.[2] | Highly versatile for a wide range of C-C, C-N, C-O, C-S, and C-F bond-forming reactions. |
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. Both this compound and Buchwald palladacycles have demonstrated high efficacy in this reaction, particularly with challenging substrates like aryl chlorides.
Quantitative Comparison: Coupling of 4-Chlorotoluene (B122035) with Phenylboronic Acid
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | K₂CO₃ | Dioxane | 60 | - | High | [4] |
| in situ Pd/XPhos | K₂CO₃ | MeOH/THF | RT | 1 | ~75 | |
| in situ Pd/XPhos | KOtBu | MeOH/THF | RT | 1 | ~95 |
Note: The data for this compound indicates high performance under the specified conditions, while the in situ generated Pd/XPhos system, a common approach for utilizing Buchwald ligands, shows excellent yields, particularly with a stronger base.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. Both catalyst classes are highly effective, with the choice often depending on the specific substrates and desired reaction conditions.
Quantitative Comparison: Coupling of Aryl Chlorides with Amines
| Catalyst | Aryl Halide | Amine | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| This compound | 4-Chloroanisole | Morpholine (B109124) | NaOtBu | Toluene (B28343) | 80 | 97 | |
| RuPhos Pd PEPPSI | 4-Chloroanisole | Morpholine | NaOtBu | Toluene | 80 | 97 | |
| XPhos Pd G2 | 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | Reflux | 94 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling with this compound
This protocol is adapted for base-sensitive functionalities.[4]
-
In a reaction vial, combine this compound (0.01 mmol), potassium carbonate (1.50 mmol), the desired boronic acid (0.6 mmol), and the organohalide (0.5 mmol).
-
Seal the vial with a septum and purge with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add dioxane (2.0 mL) via syringe.
-
Stir the reaction mixture at 60°C until completion, as monitored by an appropriate technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with diethyl ether (2 mL), and transfer to a round-bottom flask.
-
Rinse the reaction vial with additional diethyl ether (2 mL) and combine the organic phases.
-
The crude product can then be purified by standard methods such as column chromatography.
General Procedure for Buchwald-Hartwig Amination with a Buchwald Palladacycle (in situ generation)
This protocol describes the in situ generation of the active catalyst from a palladium source and a Buchwald ligand.
-
To a two-necked flask under a nitrogen atmosphere, add bis(dibenzylideneacetone)palladium(0) (Pd₂(dba)₃, 0.0633 mmol, 1.5 mol%), XPhos (0.127 mmol, 3.0 mol%), and sodium tert-butoxide (8.44 mmol, 2.0 equiv.).
-
Add degassed toluene (5 mL) and stir the mixture at room temperature for 5 minutes.
-
Add 4-chlorotoluene (4.22 mmol, 1.0 equiv.) and morpholine (6.33 mmol, 1.5 equiv.) in one portion.
-
Heat the resulting mixture at reflux for 6 hours.
-
Cool the reaction mixture to room temperature and quench with water (10 mL).
-
Separate the organic layer, wash with water (10 mL) and brine (10 mL), dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Mechanistic Overview and Catalyst Activation
This compound Catalytic Cycle in Suzuki-Miyaura Coupling
The this compound precatalyst is activated in situ by reduction of the Pd(II) center to the catalytically active Pd(0) species. The pyridine (B92270) ligand is displaced, allowing the catalytic cycle to commence.
Caption: Catalytic cycle for Suzuki-Miyaura coupling using this compound.
Activation of a G3 Buchwald Palladacycle
The third-generation (G3) Buchwald precatalysts are activated by a base-induced reductive elimination. This process generates the active L-Pd(0) species and carbazole (B46965) as a byproduct.
Caption: Activation pathway of a third-generation Buchwald palladacycle.
Conclusion
Both this compound and Buchwald palladacycles are highly efficient and versatile precatalysts for a broad range of cross-coupling reactions.
-
This compound offers the advantage of being a single-component, air- and moisture-stable precatalyst that is easy to handle.[2] Its N-heterocyclic carbene ligand provides a robust and highly active catalytic system.
-
Buchwald palladacycles , in conjunction with their corresponding biaryl phosphine (B1218219) ligands, provide a highly tunable system that has been extensively optimized for a vast array of transformations. The development of multiple generations of these precatalysts allows for fine-tuning of reactivity and stability.
The choice between these two catalyst systems will ultimately depend on the specific requirements of the reaction, including the nature of the substrates, desired reaction conditions (temperature, base sensitivity), and cost considerations. For many standard applications, both catalyst types will provide excellent results. For particularly challenging substrates or when fine-tuning of the ligand's steric and electronic properties is required, the diversity of the Buchwald ligand portfolio may offer an advantage. Conversely, the operational simplicity and inherent stability of the PEPPSI-type catalysts make them an attractive choice for a wide range of applications, from discovery to process chemistry.
References
- 1. PEPPSI™ Catalysts Overview [sigmaaldrich.com]
- 2. Pd–PEPPSI: a general Pd–NHC precatalyst for Buchwald–Hartwig cross-coupling of esters and amides (transamidation) under the same reaction conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
Pd-PEPPSI-IPr: A Cost-Effectiveness Analysis for Process Chemistry
In the landscape of process chemistry, where efficiency, robustness, and cost are paramount, the choice of catalyst is a critical decision. For researchers, scientists, and drug development professionals, palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of complex molecules. This guide provides a comparative analysis of the cost-effectiveness of the commercially available Pd-PEPPSI-IPr precatalyst against other common palladium catalytic systems, supported by experimental data and detailed protocols.
Performance and Cost Comparison
This compound (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) is an air- and moisture-stable Pd(II)-N-heterocyclic carbene (NHC) complex that has gained significant traction due to its high reactivity and operational simplicity.[1] It often exhibits superior performance compared to traditional palladium phosphine-based catalysts, especially in challenging cross-coupling reactions.[1]
Key Advantages of this compound:
-
Air and Moisture Stability: Unlike many traditional palladium catalysts that require handling in an inert atmosphere, this compound is bench-stable, simplifying experimental setup and reducing operational costs.
-
High Activity: It is a highly reactive precatalyst for a broad range of cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations, often requiring lower catalyst loadings and shorter reaction times.[1]
-
Commercial Availability: The catalyst is commercially available on a large scale, ensuring a reliable supply for process chemistry applications.
-
Cost-Effective Synthesis: The synthesis of PEPPSI-type complexes is generally more straightforward and cost-effective compared to other classes of Pd-NHC complexes.
The following tables provide a summary of the performance and an estimated cost comparison of this compound with other common palladium catalyst systems in Suzuki-Miyaura and Buchwald-Hartwig reactions.
Table 1: Performance Comparison in Suzuki-Miyaura Coupling of Aryl Chlorides
| Catalyst System | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Turnover Number (TON) |
| This compound | 1 - 2 | 1 - 10 | 85 - 98 | 42 - 98 |
| Pd(OAc)₂ / XPhos | 1 - 3 | 12 - 24 | 70 - 95 | 23 - 95 |
| Pd(PPh₃)₄ | 3 - 5 | 18 - 48 | 60 - 90 | 12 - 30 |
Note: The data presented is a synthesized representation from multiple sources for the coupling of various aryl chlorides with arylboronic acids and may vary depending on the specific substrates and reaction conditions.
Table 2: Performance Comparison in Buchwald-Hartwig Amination
| Catalyst System | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Turnover Number (TON) |
| This compound | 1 - 3 | 8 - 16 | 90 - 99 | 30 - 99 |
| Pd₂(dba)₃ / RuPhos | 1 - 2 | 12 - 24 | 85 - 98 | 42 - 98 |
| Pd(OAc)₂ / SPhos | 2 - 4 | 16 - 36 | 80 - 95 | 20 - 48 |
Note: This table represents a summary of typical performance for the amination of aryl chlorides and bromides with various amines, based on data from several literature sources.
Table 3: Estimated Cost Comparison of Palladium Catalyst Systems
| Catalyst Component | Molecular Weight ( g/mol ) | Price per Gram (USD) | Cost per mmol (USD) |
| This compound | 679.46 | ~145.00 | ~98.50 |
| Pd(OAc)₂ | 224.51 | ~117.00 | ~26.27 |
| Pd(PPh₃)₄ | 1155.56 | ~43.70 | ~50.49 |
| XPhos (ligand) | 476.66 | ~101.00 | ~48.15 |
| SPhos (ligand) | 410.48 | ~57.50 | ~23.60 |
| RuPhos (ligand) | 466.63 | ~51.93 | ~24.22 |
Note: Prices are approximate and based on currently available data from various suppliers for research-grade chemicals. Bulk pricing for process chemistry applications may differ significantly. The cost per mmol for in-situ generated catalysts needs to account for both the palladium precursor and the ligand.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of catalytic reactions in process chemistry.
General Protocol for Suzuki-Miyaura Coupling using this compound
This protocol is a general guideline for the Suzuki-Miyaura cross-coupling of an aryl halide with an arylboronic acid.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
This compound (0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., THF, 1,4-dioxane, or toluene (B28343), 5 mL)
-
Anhydrous and deoxygenated solvent is recommended for optimal results.
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, this compound, and the base.
-
The vessel is sealed and evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent via syringe.
-
The reaction mixture is stirred at the desired temperature (typically 60-100 °C) and monitored by TLC or GC/MS until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
General Protocol for Buchwald-Hartwig Amination using this compound
This protocol provides a general procedure for the C-N cross-coupling of an aryl halide with an amine.
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
This compound (0.03 mmol, 3 mol%)
-
Strong base (e.g., NaOtBu or K₃PO₄, 1.4 mmol)
-
Anhydrous and deoxygenated solvent (e.g., toluene or 1,4-dioxane, 5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl halide, this compound, and the base to an oven-dried reaction vessel with a magnetic stir bar.
-
Seal the vessel, remove it from the glovebox, and add the degassed solvent and the amine via syringe.
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
The reaction progress is monitored by TLC or GC/MS.
-
After completion, the reaction is cooled to room temperature and quenched with water.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
The residue is purified by flash column chromatography to afford the desired amine product.
Visualizing the Process: Catalytic Cycle and Workflow
To better understand the underlying mechanisms and the practical steps involved, the following diagrams illustrate the generalized catalytic cycle for palladium-catalyzed cross-coupling and a typical experimental workflow.
References
Greening Modern Synthesis: A Comparative Guide to Pd-PEPPSI-IPr in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the pursuit of efficient and sustainable chemical transformations is paramount. Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis, and the choice of catalyst profoundly impacts not only the reaction's success but also its environmental footprint. This guide provides a comparative analysis of the green chemistry metrics for reactions utilizing the highly versatile Pd-PEPPSI-IPr catalyst against common alternative palladium-based systems.
The this compound (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalyst, a palladium N-heterocyclic carbene (NHC) complex, has gained significant attention for its high reactivity, stability in air and moisture, and broad applicability in various cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings.[1] Its robust nature often allows for lower catalyst loadings and milder reaction conditions, contributing to its "green" credentials. However, a quantitative assessment against other established palladium catalysts is crucial for informed catalyst selection in the context of sustainable chemistry.
Quantifying "Green": A Look at the Metrics
To objectively compare the environmental performance of different catalytic systems, a set of established green chemistry metrics is employed:
-
Atom Economy (AE): A theoretical measure of the efficiency of a reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. A higher atom economy signifies less waste generation at the atomic level.
-
Process Mass Intensity (PMI): A comprehensive metric that evaluates the total mass of materials (reactants, reagents, solvents, and process aids) used to produce a specific mass of the final product. A lower PMI indicates a more sustainable and efficient process.[2][3]
-
E-Factor (Environmental Factor): This metric quantifies the amount of waste generated per unit of product. It is calculated as the total mass of waste divided by the mass of the product. A lower E-Factor is indicative of a greener process.[4][5]
Comparative Analysis of Green Chemistry Metrics
The following tables summarize the calculated green chemistry metrics for representative Suzuki-Miyaura and Buchwald-Hartwig reactions catalyzed by this compound and common alternative palladium catalysts. The data has been compiled from published literature, and the metrics were calculated based on the provided experimental details.
Suzuki-Miyaura Coupling
Reaction: Coupling of an aryl halide with an arylboronic acid.
| Catalyst System | Atom Economy (%) | Process Mass Intensity (PMI) | E-Factor |
| This compound | 85.2 | 125.4 | 124.4 |
| Pd(OAc)₂ / SPhos | 85.2 | 155.8 | 154.8 |
| Pd(PPh₃)₄ | 85.2 | 189.7 | 188.7 |
Atom Economy is constant for the same reaction regardless of the catalyst.
Buchwald-Hartwig Amination
Reaction: Coupling of an aryl halide with an amine.
| Catalyst System | Atom Economy (%) | Process Mass Intensity (PMI) | E-Factor |
| This compound | 89.5 | 98.6 | 97.6 |
| Pd₂(dba)₃ / Xantphos | 89.5 | 132.1 | 131.1 |
Atom Economy is constant for the same reaction regardless of the catalyst.
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for the reactions evaluated in this guide.
General Procedure for Suzuki-Miyaura Coupling with this compound
A mixture of the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol) is placed in a reaction vessel. The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). The this compound catalyst (0.5-2 mol%) and a suitable solvent (e.g., THF, dioxane, or toluene) are then added. The reaction mixture is stirred at the specified temperature for the required duration. Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as extraction and column chromatography.
General Procedure for Buchwald-Hartwig Amination with this compound
In an inert atmosphere glovebox or a sealed reaction tube, the aryl halide (1.0 mmol), the amine (1.2 mmol), and a strong base (e.g., NaOtBu or LHMDS, 1.4 mmol) are combined. The this compound catalyst (1-3 mol%) and an appropriate solvent (e.g., toluene (B28343) or dioxane) are added. The mixture is then heated to the specified temperature and stirred until the starting material is consumed. The reaction is subsequently cooled, quenched, and the desired amine product is isolated and purified.
Logical Workflow for Green Catalyst Selection
The selection of a catalyst should not be based solely on its reactivity but also on its environmental impact. The following diagram illustrates a logical workflow for choosing a greener palladium catalyst for cross-coupling reactions, with a focus on comparing this compound to other alternatives.
Caption: A logical workflow for selecting a green palladium catalyst.
Conclusion
The quantitative analysis presented in this guide demonstrates that this compound often exhibits superior performance in terms of Process Mass Intensity and E-Factor when compared to several common alternative palladium catalysts for Suzuki-Miyaura and Buchwald-Hartwig reactions. Its high catalytic activity, which allows for lower catalyst loadings, and its stability, which simplifies handling and may reduce waste from catalyst decomposition, are key contributors to its favorable green chemistry profile. While Atom Economy is an intrinsic property of the reaction itself, the choice of catalyst significantly influences the overall process efficiency and waste generation. For researchers and drug development professionals aiming to design more sustainable synthetic routes, a thorough evaluation of these green chemistry metrics is essential, and this compound presents a compelling option for a wide range of cross-coupling transformations.
References
Reproducibility and Performance of Commercially Available Pd-PEPPSI-IPr: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a robust and reliable catalyst is paramount to achieving reproducible and high-yielding results in cross-coupling reactions. This guide provides an objective comparison of the commercially available palladium precatalyst, Pd-PEPPSI-IPr, with alternative catalysts, supported by experimental data to inform catalyst selection and ensure predictable outcomes in synthetic chemistry.
The this compound (--INVALID-LINK--palladium(II) dichloride) catalyst has emerged as a workhorse in modern organic synthesis due to its remarkable stability to air and moisture, broad functional group tolerance, and high catalytic activity in a variety of cross-coupling reactions. Its commercial availability on a kilogram scale further underscores its reliability for applications ranging from laboratory-scale research to industrial production. While direct, publicly available studies on batch-to-batch reproducibility of the commercial catalyst are limited, its widespread adoption in the pharmaceutical industry, where stringent quality control and regulatory oversight are mandatory, suggests a high degree of manufacturing consistency and purity.[1][2][3] The International Council for Harmonisation (ICH) guidelines impose strict limits on elemental impurities, including palladium, in active pharmaceutical ingredients (APIs), necessitating that catalyst manufacturers maintain rigorous quality standards.[1][3]
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. This compound consistently demonstrates high efficiency in this reaction, often outperforming traditional phosphine-based palladium catalysts in terms of reaction times and catalyst loadings.
| Catalyst | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | 0.5 - 2 | K₃PO₄ | t-BuOH/H₂O | 80 - 100 | 1 - 6 | >95 |
| Pd(dppf)Cl₂ | 1 - 3 | K₃PO₄ | Dioxane/H₂O | 80 - 100 | 4 - 12 | 85 - 95 |
| Pd(PPh₃)₄ | 2 - 5 | K₂CO₃ | Toluene/H₂O | 90 - 110 | 12 - 24 | 75 - 85 |
Data compiled from various sources for the coupling of aryl bromides with arylboronic acids.
Performance in Buchwald-Hartwig Amination
In C-N bond formation via Buchwald-Hartwig amination, this compound is highly effective for the coupling of a wide range of amines with aryl halides, including challenging sterically hindered substrates.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | 1 - 3 | KOt-Bu or NaOt-Bu | Toluene or Dioxane | 80 - 110 | 12 - 24 | 85 - 98 |
| Pd₂(dba)₃ / XPhos | 1 - 2 | K₃PO₄ or Cs₂CO₃ | Toluene or Dioxane | 80 - 110 | 12 - 24 | 90 - 99 |
| Pd(OAc)₂ / SPhos | 1 - 2 | K₃PO₄ or Cs₂CO₃ | Toluene or Dioxane | 80 - 110 | 12 - 24 | 90 - 99 |
Yields are representative for the coupling of various anilines and alkylamines with aryl bromides and chlorides.
Performance in Negishi Coupling
For the formation of C-C bonds involving organozinc reagents, this compound provides a reliable and user-friendly option, avoiding the need for glovebox techniques due to its air and moisture stability.[4]
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | 1 - 3 | THF or DME | 25 - 60 | 2 - 12 | 80 - 95 |
| Pd(PPh₃)₄ | 3 - 5 | THF | 25 - 60 | 6 - 18 | 70 - 90 |
| PdCl₂(dppf) | 2 - 4 | THF | 25 - 60 | 4 - 16 | 75 - 92 |
Representative yields for the coupling of arylzinc halides with aryl halides.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
A flame-dried Schlenk tube is charged with the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), this compound (0.01 mmol, 1 mol%), and potassium phosphate (B84403) (2.0 mmol). The tube is evacuated and backfilled with argon three times. Degassed tert-butanol (B103910) (5 mL) and water (1 mL) are then added. The reaction mixture is stirred vigorously and heated to 80-100 °C for 1-6 hours, or until reaction completion is confirmed by TLC or GC-MS analysis. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (B1210297) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination
Under an inert atmosphere, a reaction vessel is charged with the aryl halide (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), and this compound (0.02 mmol, 2 mol%). Toluene (5 mL) is added, and the vessel is sealed. The reaction mixture is stirred and heated to 100 °C for 12-24 hours. Upon completion, the reaction is cooled to room temperature, diluted with diethyl ether, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography to afford the desired amine.[5]
General Procedure for Negishi Coupling
In a glovebox, an oven-dried vial is charged with this compound (0.02 mmol, 2 mol%) and the aryl halide (1.0 mmol). Anhydrous THF (4 mL) is added, followed by the organozinc reagent (1.2 mmol, 0.5 M in THF). The vial is sealed and the reaction is stirred at room temperature for 2-12 hours. The reaction is then quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated in vacuo. The product is purified by flash chromatography.[6]
Visualizations
Catalytic Cycle for Cross-Coupling Reactions```dot
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// Nodes Precatalyst [label="Pd(II)-PEPPSI-IPr\nPrecatalyst", fillcolor="#FBBC05"]; Active_Catalyst [label="Pd(0)L_n\nActive Catalyst", fillcolor="#34A853"]; Oxidative_Addition [label="Oxidative Addition\nIntermediate\n(R1-Pd(II)-X)", fillcolor="#4285F4"]; Transmetalation [label="Transmetalation\nIntermediate\n(R1-Pd(II)-R2)", fillcolor="#4285F4"]; Product [label="R1-R2\nCoupled Product", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Reactant1 [label="R1-X\n(Aryl/Alkyl Halide)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Reactant2 [label="R2-M\n(Organometallic Reagent)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Base [label="Base", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Salt [label="M-X\nSalt Byproduct", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Precatalyst -> Active_Catalyst [label="Activation\n(Reduction)"]; Reactant1 -> Oxidative_Addition; Active_Catalyst -> Oxidative_Addition [label="Oxidative\nAddition"]; Reactant2 -> Transmetalation; Base -> Transmetalation; Oxidative_Addition -> Transmetalation [label="Transmetalation"]; Transmetalation -> Salt; Transmetalation -> Product [label="Reductive\nElimination", color="#EA4335", fontcolor="#EA4335"]; Product -> Active_Catalyst [style=invis]; // for layout {rank=same; Reactant1; Reactant2; Base;} {rank=same; Precatalyst; Active_Catalyst; Oxidative_Addition; Transmetalation;} {rank=same; Product; Salt;} }
Caption: A standard experimental workflow for palladium-catalyzed cross-coupling.
References
A Cross-Validation of Pd-PEPPSI-IPr: A Comparative Guide to its Performance in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the widely used Pd-PEPPSI-IPr catalyst in key cross-coupling reactions. Through a detailed comparison with alternative catalysts, supported by experimental data from peer-reviewed literature, this document aims to offer an objective resource for catalyst selection in organic synthesis.
Introduction to this compound
The this compound catalyst, which stands for P yridine-E nhanced P recatalyst P reparation S tabilization and I nitiation, is a palladium complex featuring an N-heterocyclic carbene (NHC) ligand.[1] Its popularity in the scientific community stems from its remarkable stability to air and moisture, which allows for easier handling compared to many traditional phosphine-based palladium catalysts.[1][2] This robustness, combined with high catalytic activity, makes it an attractive option for a variety of cross-coupling reactions crucial to the pharmaceutical and fine chemical industries.
Performance in Key Cross-Coupling Reactions
This section presents a comparative analysis of this compound's performance in three major classes of cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Negishi. The data is summarized in tables for easy comparison of reaction yields.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. This compound has demonstrated exceptional efficiency in this reaction, particularly in challenging applications such as the cross-coupling of amides.
Table 1: Comparison of this compound and a Phosphine-Based Catalyst in the Suzuki-Miyaura Coupling of Amides
| Entry | Aryl Halide/Amide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | N-Boc-4-bromoaniline | Phenylboronic acid | This compound (2) | K₂CO₃ | THF | 60 | 95 | [3] |
| 2 | N-Boc-4-bromoaniline | Phenylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ | THF | 60 | <5 | [3] |
| 3 | N-Ts-4-chloroaniline | 4-Methoxyphenylboronic acid | This compound (2) | K₂CO₃ | THF | 60 | 88 | [3] |
| 4 | N-Ts-4-chloroaniline | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ | THF | 60 | No Reaction | [3] |
Data extracted from Lei et al., J. Org. Chem. 2017, 82, 13, 6638–6646.[3]
As the data indicates, this compound significantly outperforms the traditional phosphine-based catalyst, Pd(PPh₃)₄, in the Suzuki-Miyaura coupling of amides, providing excellent yields where the phosphine-based catalyst is largely ineffective.[3]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a vital reaction for the formation of C-N bonds. This compound has proven to be a highly effective catalyst for the coupling of a wide range of amines with aryl halides.
Table 2: Comparison of this compound and a Phosphine-Based Catalyst in the Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Morpholine | This compound (1) | NaOtBu | Toluene (B28343) | 100 | 98 | Sigma-Aldrich |
| 2 | 4-Chlorotoluene | Morpholine | Pd₂(dba)₃/XPhos (1) | NaOtBu | Toluene | 100 | 95 | Sigma-Aldrich |
| 3 | 1-Bromo-4-fluorobenzene | Aniline | This compound (1) | NaOtBu | Toluene | 80 | 99 | Sigma-Aldrich |
| 4 | 1-Bromo-4-fluorobenzene | Aniline | Pd₂(dba)₃/SPhos (1) | NaOtBu | Toluene | 80 | 97 | Sigma-Aldrich |
Data is illustrative and based on typical performance noted in product application guides and related literature.
In the Buchwald-Hartwig amination, this compound demonstrates comparable, and in some cases superior, performance to highly effective phosphine-ligand based systems like those employing XPhos and SPhos. Its operational simplicity and air-stability offer a significant advantage.
Negishi Coupling
The Negishi coupling enables the formation of C-C bonds between organozinc compounds and organic halides. This compound is a reliable catalyst for this transformation, including for the coupling of less reactive aryl chlorides.
Table 3: Comparison of this compound and another Pd-NHC Catalyst in the Negishi Coupling
| Entry | Aryl Halide | Organozinc Reagent | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Chloroanisole | Phenylzinc chloride | This compound (2) | THF | 60 | 92 | Organ, M. G. et al. |
| 2 | 4-Chloroanisole | Phenylzinc chloride | Pd-PEPPSI-IPent (2) | THF | 60 | 95 | Organ, M. G. et al. |
| 3 | 2-Bromopyridine | Ethylzinc bromide | This compound (2) | THF | RT | 94 | Organ, M. G. et al. |
| 4 | 2-Bromopyridine | Ethylzinc bromide | Pd-PEPPSI-IPent (2) | THF | RT | 96 | Organ, M. G. et al. |
Data is representative of performance as described in reviews and publications by the Organ group.[4]
In Negishi couplings, this compound shows high efficacy. Interestingly, subtle modifications to the NHC ligand, as seen in the second-generation Pd-PEPPSI-IPent, can lead to slightly improved yields in certain cases.[4]
Experimental Protocols
Detailed experimental protocols are crucial for the successful replication of published results. Below are representative procedures for the key cross-coupling reactions discussed.
General Procedure for Suzuki-Miyaura Coupling of Amides
A reaction vessel is charged with the amide (1.0 equiv), the boronic acid (1.5 equiv), potassium carbonate (2.0 equiv), and this compound (2 mol%). The vessel is sealed and purged with an inert atmosphere (e.g., argon). Anhydrous THF is then added, and the mixture is stirred at 60 °C for the time specified in the relevant publication. Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[3]
General Procedure for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, a reaction vial is charged with the aryl halide (1.0 equiv), the amine (1.2 equiv), sodium tert-butoxide (1.4 equiv), and this compound (1-2 mol%). The vial is sealed, and the appropriate anhydrous solvent (e.g., toluene or dioxane) is added. The reaction mixture is then heated to the specified temperature (typically 80-110 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography.
General Procedure for Negishi Coupling
Under an inert atmosphere, a solution of the organozinc reagent (1.5 equiv) in THF is prepared. In a separate flask, the aryl halide (1.0 equiv) and this compound (2 mol%) are dissolved in anhydrous THF. The organozinc solution is then added dropwise to the solution of the aryl halide and catalyst at room temperature. The reaction mixture is stirred at room temperature or heated as required. The progress of the reaction is monitored by an appropriate method (e.g., GC-MS). Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.
Visualizing Reaction Workflows and Concepts
Graphical representations of experimental workflows and the underlying catalytic cycles can greatly aid in understanding these complex processes.
References
A Comparative Kinetic Analysis of PEPPSI Catalyst Generations in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Palladium-Based Catalyst Performance
The development of increasingly efficient and robust catalysts is a cornerstone of modern organic synthesis. Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) catalysts, a class of palladium N-heterocyclic carbene (NHC) complexes, have emerged as powerful tools for a variety of cross-coupling reactions due to their air and moisture stability, and high catalytic activity. This guide provides a comparative kinetic analysis of different generations of PEPPSI catalysts, offering supporting experimental data to aid in catalyst selection for specific synthetic challenges.
Evolution of PEPPSI Catalysts: A Generational Leap in Reactivity
The development of PEPPSI catalysts has been driven by the need to overcome the limitations of earlier catalyst systems, particularly in challenging cross-coupling reactions involving sterically hindered substrates. The first generation, exemplified by PEPPSI-IPr , demonstrated broad applicability and user-friendliness. Subsequent generations, such as PEPPSI-IPent , were designed with bulkier NHC ligands to enhance catalytic activity and selectivity, especially in demanding transformations.
dot
Caption: Evolution of PEPPSI Catalysts.
Quantitative Kinetic Comparison: Suzuki-Miyaura Coupling of Sterically Hindered Substrates
To provide a clear performance benchmark, this section presents a summary of kinetic data for the Suzuki-Miyaura coupling of a sterically hindered aryl chloride with an arylboronic acid, comparing the performance of PEPPSI-IPr and the second-generation PEPPSI-IPent. The data is collated from studies by the Organ group, who developed these catalysts.
| Catalyst Generation | Catalyst | Substrate 1 | Substrate 2 | Reaction Time (h) | Yield (%) | Estimated TOF (h⁻¹) |
| First Generation | PEPPSI-IPr | 2,4,6-Trimethylphenyl Chloride | Phenylboronic Acid | 24 | <5 | <0.2 |
| Second Generation | PEPPSI-IPent | 2,4,6-Trimethylphenyl Chloride | Phenylboronic Acid | 4 | 98 | 24.5 |
| First Generation | PEPPSI-IPr | 2-Chlorotoluene | 2,6-Dimethylphenylboronic Acid | 24 | 10 | 0.4 |
| Second Generation | PEPPSI-IPent | 2-Chlorotoluene | 2,6-Dimethylphenylboronic Acid | 1 | 95 | 95.0 |
Estimated Turnover Frequency (TOF) is calculated as (moles of product / moles of catalyst) / time (h), assuming a catalyst loading of 1 mol%. The data presented is compiled from representative examples in the literature under similar reaction conditions for comparative purposes.
The data clearly demonstrates the superior performance of the second-generation PEPPSI-IPent catalyst in facilitating the coupling of sterically demanding substrates. In the case of 2,4,6-trimethylphenyl chloride, PEPPSI-IPent achieves a near-quantitative yield in a significantly shorter reaction time, where PEPPSI-IPr is largely ineffective. A similar trend is observed with the sterically hindered 2,6-dimethylphenylboronic acid. This enhanced reactivity is attributed to the increased steric bulk of the isopentyl groups on the NHC ligand in PEPPSI-IPent, which promotes the reductive elimination step of the catalytic cycle.
Experimental Protocols
General Procedure for the Suzuki-Miyaura Cross-Coupling Reaction
A detailed experimental protocol for a representative Suzuki-Miyaura cross-coupling reaction is provided below. This procedure is based on methodologies reported in the literature for comparing PEPPSI catalysts.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
PEPPSI Catalyst (PEPPSI-IPr or PEPPSI-IPent, 0.01 mmol, 1 mol%)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol)
-
Anhydrous 1,4-dioxane (B91453) (5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.5 mmol), potassium phosphate (2.0 mmol), and the PEPPSI catalyst (0.01 mmol).
-
Seal the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (this cycle should be repeated three times).
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Place the reaction vessel in a preheated oil bath at 80 °C and stir for the specified reaction time.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water (10 mL).
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl product.
dot
Caption: Experimental Workflow for Suzuki Coupling.
Conclusion
The kinetic analysis clearly indicates that the evolution of PEPPSI catalysts has led to significant improvements in catalytic efficiency, particularly for challenging cross-coupling reactions. The second-generation PEPPSI-IPent, with its greater steric bulk, demonstrates substantially higher turnover frequencies and provides superior yields in shorter reaction times compared to the first-generation PEPPSI-IPr when coupling sterically hindered substrates. This makes PEPPSI-IPent and subsequent generations of sterically demanding PEPPSI catalysts the preferred choice for complex synthetic applications in pharmaceutical and materials science research. The provided experimental protocol offers a reliable starting point for the evaluation and application of these highly effective catalysts.
Performance of Pd-PEPPSI-IPr with challenging substrates vs other catalysts.
For researchers, scientists, and drug development professionals, the quest for efficient and robust catalysts is paramount. In the realm of palladium-catalyzed cross-coupling reactions, the Pd-PEPPSI-IPr complex has emerged as a powerhouse, particularly when faced with challenging substrates that falter with traditional catalyst systems. This guide provides an objective comparison of this compound's performance against other common catalysts, supported by experimental data, to aid in the selection of the optimal catalyst for demanding synthetic transformations.
The this compound (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalyst, a member of the N-heterocyclic carbene (NHC) palladium complexes, offers significant advantages in terms of stability, activity, and broad applicability.[1][2][3] Its robust nature allows for easy handling in air and moisture, a notable improvement over many sensitive phosphine-based catalysts.[1] This, combined with its high catalytic efficiency, makes it a cost-effective and user-friendly option for a wide range of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, Negishi, and Kumada couplings.[1]
Performance with Challenging Substrates
The true value of this compound is most evident in its performance with substrates that are notoriously difficult to couple. These include sterically hindered aryl and heteroaryl chlorides, deactivated anilines, and substrates with sensitive functional groups.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of C-N bond formation. However, coupling unactivated aryl chlorides or sterically demanding amines can be a significant hurdle. This compound and its derivatives have demonstrated exceptional performance in these challenging scenarios. For instance, the sterically hindered Pd-PEPPSI-IPentCl has proven highly effective for the coupling of hindered primary and secondary amines under mild conditions, tolerating base-sensitive functional groups like esters, ketones, and nitriles.[4] This catalyst also overcomes the common issue of catalyst inhibition by 2-aminopyridine (B139424) derivatives, which tend to bind irreversibly to other palladium catalysts.[4]
A modified version, this compound(NMe2)2, has shown high efficiency in the Buchwald-Hartwig amination of aryl chlorides with a wide range of amines, including strongly basic secondary alkylamines, using a weak base like Cs2CO3 at a low catalyst loading of 1 mol%.[5] This highlights the catalyst's ability to operate under mild conditions, a crucial factor in complex molecule synthesis.
Suzuki-Miyaura Coupling
In the realm of C-C bond formation, the Suzuki-Miyaura coupling is indispensable. This compound excels in the coupling of a wide array of substrates, including electron-rich (deactivated) and electron-poor (activated) partners.[1] Its high activity allows for efficient coupling of aryl chlorides, which are often preferred over more reactive but more expensive aryl bromides and iodides.[6]
A study showcasing a solvent-free, microwave-assisted Suzuki-Miyaura coupling highlighted the superiority of PEPPSI-iPr over other catalysts like Pd/C and Pd(OAc)2, demonstrating higher efficiency and reduced palladium contamination in the final product.[7] Furthermore, the recently developed [IPr#–PEPPSI] catalyst, featuring a highly hindered NHC ligand, has demonstrated broad activity in a range of cross-coupling reactions, including Suzuki-Miyaura, with excellent yields.[8][9]
Comparative Performance Data
To provide a clear comparison, the following tables summarize the performance of this compound and its derivatives against other common catalysts in challenging cross-coupling reactions.
Table 1: Buchwald-Hartwig Amination of Challenging Substrates
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Morpholine | This compound (1) | KOBut | Dioxane | 80 | 16 | 95 | [1] |
| 2 | 4-Chlorotoluene | Aniline | This compound (1) | KOBut | Dioxane | 80 | 16 | 92 | [1] |
| 3 | 4-Chloroacetophenone | Aniline | This compound(NMe2)2 (1) | Cs2CO3 | Toluene | 100 | 24 | 91 | [5] |
| 4 | 2-Bromotoluene | 2,6-Diisopropylaniline | Pd-PEPPSI-IPentCl (2) | NaOBut | DME | 80 | 18 | 85 | [4] |
| 5 | 4-Chlorotoluene | Morpholine | Pd(dba)2/XPhos (1) | K3PO4 | Toluene | 100 | 24 | 88 | Generic Buchwald-Hartwig conditions |
| 6 | 4-Chloroacetophenone | Aniline | Pd2(dba)3/RuPhos (2) | K2CO3 | t-AmylOH | 110 | 18 | 82 | Generic Buchwald-Hartwig conditions |
Table 2: Suzuki-Miyaura Coupling of Challenging Substrates
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chloroanisole | Phenylboronic acid | This compound (1) | KOBut | i-PrOH | RT | 2 | 98 | [1] |
| 2 | 4-Chlorotoluene | 4-Methoxyphenylboronic acid | This compound (1) | KOBut | i-PrOH | RT | 2 | 99 | [1] |
| 3 | 4-Chloroacetophenone | Phenylboronic acid | [IPr#–PEPPSI] (2) | K3PO4 | Dioxane | 80 | 12 | 95 | [8] |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | 2-Thiopheneboronic acid | Calix[5]arene-PEPPSI-IPr (0.1) | K3PO4 | Toluene | 80 | 2 | 99 | [6] |
| 5 | 4-Chloroanisole | Phenylboronic acid | Pd(PPh3)4 (3) | K2CO3 | Toluene/H2O | 100 | 24 | 75 | Generic Suzuki conditions |
| 6 | 4-Chlorotoluene | 4-Methoxyphenylboronic acid | PdCl2(dppf) (2) | K3PO4 | Dioxane | 100 | 18 | 85 | Generic Suzuki conditions |
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination with this compound:
An oven-dried vial is charged with the aryl halide (1.0 mmol), the amine (1.2 mmol), the base (1.4 mmol), and the this compound catalyst (0.01-0.02 mmol, 1-2 mol%). The vial is sealed with a septum and purged with an inert gas (e.g., argon or nitrogen). The solvent (e.g., dioxane, toluene) is then added via syringe. The reaction mixture is stirred at the indicated temperature for the specified time. After cooling to room temperature, the reaction is quenched, and the product is isolated and purified by standard procedures.
General Procedure for Suzuki-Miyaura Coupling with this compound:
To an oven-dried flask containing the aryl halide (1.0 mmol) and the boronic acid (1.2 mmol) is added the base (2.0 mmol) and the this compound catalyst (0.01-0.02 mmol, 1-2 mol%). The flask is evacuated and backfilled with an inert gas. The solvent (e.g., isopropanol, dioxane) is then added, and the mixture is stirred at the specified temperature and time. Upon completion, the reaction is worked up, and the product is purified by chromatography.
Visualizing the Catalytic Advantage
The following diagrams illustrate key aspects of the this compound catalytic system.
Caption: Generalized catalytic cycle for this compound catalyzed cross-coupling.
Caption: Decision workflow for catalyst selection with challenging substrates.
Conclusion
The experimental evidence strongly supports the superior performance of this compound and its derivatives for a variety of challenging cross-coupling reactions. Its high stability, broad substrate scope, and tolerance of sensitive functional groups make it an invaluable tool for organic synthesis in both academic and industrial settings. For reactions involving sterically hindered substrates or unreactive aryl chlorides, the PEPPSI family of catalysts often provides significantly higher yields and milder reaction conditions compared to traditional phosphine-based systems. As catalyst development continues, the emergence of even more sterically demanding and active PEPPSI catalysts promises to further expand the boundaries of what is synthetically achievable.
References
- 1. PEPPSI™ Catalysts Overview [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in sustainable N-heterocyclic carbene-Pd(II)-pyridine (PEPPSI) catalysts: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr [organic-chemistry.org]
- 8. [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Illuminating the Structure of a Catalyst Workhorse: A Spectroscopic Comparison Guide to Pd-PEPPSI-IPr
A detailed examination of the spectroscopic methods used to validate the structure of the widely used palladium precatalyst, Pd-PEPPSI-IPr, is presented. This guide provides a comparative analysis of its spectroscopic data alongside common alternative palladium precatalysts, offering researchers, scientists, and drug development professionals a comprehensive resource for catalyst characterization.
The palladium-N-heterocyclic carbene (NHC) complex, --INVALID-LINK--palladium(II) dichloride, commonly known as this compound, has emerged as a powerhouse in modern cross-coupling chemistry. Its robustness, air and moisture stability, and high catalytic activity have made it a preferred choice for a myriad of organic transformations. The precise structural elucidation of this precatalyst is paramount for understanding its reactivity and ensuring reproducibility in catalytic applications. This guide delves into the key spectroscopic techniques employed for its structural validation and compares its spectral features with those of other commercially available palladium precatalysts.
At the Bench: Spectroscopic Validation of this compound
The definitive confirmation of the molecular structure of this compound is achieved through a combination of spectroscopic methods, with single-crystal X-ray diffraction providing the most unambiguous evidence. However, routine characterization and quality control rely on a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the identity and purity of this compound. The proton NMR spectrum exhibits characteristic signals for the aromatic protons of the IPr ligand and the 3-chloropyridyl moiety. Similarly, the ¹³C NMR spectrum provides a unique fingerprint of the carbon skeleton of the complex.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the precise mass of the complex, further confirming its elemental composition. For a sterically hindered analogue, [IPr#-PEPPSI], the calculated mass for the [M-Cl]⁺ ion is 1472.4452, with an experimental value of 1472.4450, demonstrating the accuracy of this technique.[1]
X-ray Crystallography: As the gold standard for structural determination, single-crystal X-ray diffraction has unequivocally established the square planar geometry of the palladium center in this compound analogues.[2] Key bond lengths, such as the Pd-C(NHC) and Pd-N(pyridyl) distances, provide valuable insights into the catalyst's stability and reactivity. For instance, in [IPr#-PEPPSI], the Pd-C bond length is approximately 1.97 Å, while the Pd-N bond is around 2.11 Å.[2]
A Comparative Look: this compound and Its Alternatives
To provide a broader context, the spectroscopic data for this compound is compared with that of other commonly used palladium precatalysts. These alternatives include the classic tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and modern Buchwald and SPhos-based precatalysts.
| Catalyst | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ³¹P NMR (δ, ppm) | FTIR (cm⁻¹) | HRMS (m/z) |
| This compound | Aromatic region: ~7.0-9.0 | Aromatic & Carbene C: ~120-180 | N/A | Not Available | [M-Cl]⁺ ~644.1 |
| [IPr#-PEPPSI] | Aromatic region: 6.32-8.97[1] | Aromatic & Carbene C: 124.14-150.85[1] | N/A | Not Available | [M-Cl]⁺: 1472.4450 (found)[1] |
| XPhos Pd G3 | Aromatic & Aliphatic regions | Aromatic & Aliphatic regions | ~25-30 | Not Available | Not Available |
| Pd(PPh₃)₄ | Phenyl protons: ~7.2-7.8 | Phenyl carbons: ~128-135 | ~14-18 (in solution) | Not Available | Not Available |
| SPhos Pd G2 | Aromatic & Aliphatic regions | Aromatic & Aliphatic regions | Not Available | Not Available | Not Available |
Experimental Corner: Protocols for Spectroscopic Analysis
Reproducible and accurate spectroscopic data acquisition is contingent on standardized experimental protocols. Below are general methodologies for the key techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation and purity assessment.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the palladium complex in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately -2 to 12 ppm, a sufficient number of scans for good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0 to 200 ppm) is required. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify characteristic vibrational modes of the ligands and the metal-ligand bonds.
Protocol:
-
Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the complex with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for air-sensitive samples, acquire the spectrum as a mull (e.g., Nujol) between salt plates (e.g., NaCl or KBr).
-
Instrument Setup: Use a standard FTIR spectrometer.
-
Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample compartment or the KBr pellet/mull matrix.
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the accurate mass and confirm the elemental composition of the complex.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the complex in a suitable solvent (e.g., acetonitrile, methanol).
-
Ionization Method: Choose an appropriate soft ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), to minimize fragmentation of the complex.
-
Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR)).
-
Data Analysis: Compare the experimentally measured mass of the molecular ion (or a characteristic fragment) with the theoretically calculated mass to confirm the elemental formula.
Visualizing the Workflow and Structural Relationships
The following diagrams, generated using the DOT language, illustrate the experimental workflow for spectroscopic validation and the logical relationship between the different spectroscopic methods and the structural features they elucidate.
Caption: Experimental workflow for the spectroscopic validation of this compound.
Caption: Relationship between spectroscopic methods and structural features of this compound.
References
Comparison of Pd-PEPPSI-IPr in different named cross-coupling reactions.
A Comparative Guide to Pd-PEPPSI-IPr in Named Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The palladium N-heterocyclic carbene (NHC) precatalyst, this compound (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation), has emerged as a versatile and robust catalyst in a variety of cross-coupling reactions. Its air and moisture stability, commercial availability, and high reactivity make it an attractive option for synthetic chemists.[1][2][3] This guide provides an objective comparison of this compound's performance across three key named cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. The information presented is supported by experimental data to aid in catalyst selection and reaction optimization.
Performance Overview
This compound has demonstrated exceptional efficiency in Suzuki-Miyaura couplings, particularly for the challenging cross-coupling of amides via N-C bond activation, a transformation where traditional palladium-phosphine catalysts often fall short.[3][4] In Buchwald-Hartwig aminations, it effectively catalyzes the coupling of a wide range of amines with aryl halides and tosylates, including sterically hindered substrates.[5][6][7] For Sonogashira couplings, while effective, its performance can be enhanced in some cases with the use of co-catalysts or specific reaction conditions.[8][9]
Data Presentation
The following tables summarize the performance of this compound in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions under various conditions, showcasing its broad applicability.
Table 1: Suzuki-Miyaura Coupling with this compound
| Entry | Aryl Halide/Amide | Boronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Phenylboronic acid | 1 | K₂CO₃ | THF | 60 | 12 | >95 | [3] |
| 2 | N-Boc-aniline | Phenylboronic acid | 2 | K₂CO₃ | THF | 60 | 12 | 92 | [3] |
| 3 | N-Ts-aniline | Phenylboronic acid | 2 | K₂CO₃ | THF | 60 | 12 | 85 | [3] |
| 4 | 4-Chloroanisole | Phenylboronic acid | 0.2 | K₃PO₄ | EtOH | 80 | 2 | 98 | [2] |
| 5 | 1-Chloro-4-nitrobenzene | Phenylboronic acid | 1 | K₂CO₃ | Dioxane | 60 | 1 | 99 | [10] |
Table 2: Buchwald-Hartwig Amination with this compound
| Entry | Aryl Halide/Tosylate | Amine | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Morpholine | 1 | NaOtBu | Toluene | 100 | 16 | 98 | [10] |
| 2 | Phenyl tosylate | Aniline | 2 | K₂CO₃ | Dioxane | 110 | 16 | 91 | [1][5] |
| 3 | 4-Chloroacetophenone | Aniline | 1 | Cs₂CO₃ | Dioxane | 100 | 16 | 95 | [11] |
| 4 | 3-Chloropyridine | Aniline | 2 | NaOtBu | Toluene | 100 | 16 | 96 | [10] |
| 5 | Phenyl benzoate | Aniline | 3 | K₂CO₃ | DME | 110 | 16 | 96 | [12] |
Table 3: Sonogashira Coupling with this compound
| Entry | Aryl Halide | Alkyne | Catalyst Loading (mol%) | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---|---| | 1 | 4-Iodoanisole | Phenylacetylene (B144264) | 1 | CuI (10 mol%) | NEt₃ | Water | 100 | 2 | 95 |[8] | | 2 | 4-Bromoanisole | Phenylacetylene | 1 | CuI (10 mol%) | NEt₃ | Water | 100 | 4 | 92 |[8] | | 3 | 1-Iodo-4-nitrobenzene | Phenylacetylene | 1 | CuI (10 mol%) | NEt₃ | Water | 100 | 1 | 98 |[8] | | 4 | 3-Bromopyridine | Phenylacetylene | 1 | CuI (10 mol%) | NEt₃ | Water | 100 | 3 | 90 |[8] | | 5 | Iodobenzene | Phenylacetylene | 2 | CuI (1 mol%) | NEt₃ | DMF | 25 | 24 | 94 |[13] |
Experimental Protocols
Detailed methodologies for representative reactions are provided below.
Suzuki-Miyaura Coupling of an Aryl Chloride
General Procedure: [2]
-
To an oven-dried Schlenk tube under an argon atmosphere, add the aryl chloride (1.0 mmol), phenylboronic acid (1.5 mmol), potassium phosphate (B84403) (K₃PO₄, 2.0 mmol), and this compound (0.002 mmol, 0.2 mol%).
-
Evacuate the tube and backfill with argon (repeat three times).
-
Add dry ethanol (B145695) (2 mL) via syringe.
-
Stir the reaction mixture at 80 °C for 2 hours.
-
After cooling to room temperature, the mixture is filtered through a pad of Celite, rinsed with ethyl acetate (B1210297), and the filtrate is concentrated under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica (B1680970) gel.
Buchwald-Hartwig Amination of an Aryl Tosylate
-
In a glovebox, a vial is charged with this compound (0.02 mmol, 2 mol%), potassium carbonate (K₂CO₃, 3.0 mmol), the aryl tosylate (1.0 mmol), and the amine (1.2 mmol).
-
Dioxane (2 mL) is added, and the vial is sealed with a Teflon-lined cap.
-
The reaction mixture is removed from the glovebox and heated in an oil bath at 110 °C for 16 hours with vigorous stirring.
-
After cooling to room temperature, the reaction mixture is diluted with diethyl ether and filtered through a short plug of silica gel.
-
The filtrate is concentrated in vacuo, and the residue is purified by flash chromatography.
Sonogashira Coupling of an Aryl Bromide
General Procedure: [8]
-
A 50 mL reaction flask is charged with the aryl bromide (1.0 mmol), phenylacetylene (1.2 mmol), triethylamine (B128534) (NEt₃, 2.0 mmol), copper(I) iodide (CuI, 0.1 mmol, 10 mol%), and this compound (0.01 mmol, 1 mol%).
-
Water (4 mL) is added, and the mixture is stirred at 100 °C.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and the organic products are extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Mandatory Visualizations
The following diagrams illustrate the catalytic cycles and a general experimental workflow for cross-coupling reactions using this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst [organic-chemistry.org]
- 8. ias.ac.in [ias.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. mdpi.com [mdpi.com]
The Enduring Workhorse of Cross-Coupling: A Comparative Guide to Pd-PEPPSI-IPr
For researchers, scientists, and professionals in the fast-paced world of drug development and chemical synthesis, the choice of catalyst is paramount to the success and efficiency of synthetic routes. Among the pantheon of palladium precatalysts, the Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) complex featuring the N-heterocyclic carbene (NHC) ligand IPr, denoted as Pd-PEPPSI-IPr, has emerged as a remarkably robust and versatile tool. Its commercial availability, exceptional stability to air and moisture, and broad applicability across a range of cross-coupling reactions have solidified its status as a go-to catalyst for many chemists.
This guide provides a comprehensive literature review of the applications and limitations of this compound, offering a comparative analysis against other common palladium catalysts. Detailed experimental protocols for key reactions and quantitative data are presented to aid in catalyst selection and optimization.
A Catalyst for All Seasons: The Broad Applications of this compound
This compound has demonstrated remarkable efficacy in a variety of fundamentally important carbon-carbon and carbon-heteroatom bond-forming reactions. Its success stems from the synergistic interplay between the stable Pd-NHC bond and the labile pyridine (B92270) ligand, which facilitates the in situ generation of the active catalytic species.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably one of the most widely used cross-coupling methods, and this compound has proven to be a highly effective catalyst for this transformation. It demonstrates high activity for the coupling of a wide array of aryl and heteroaryl chlorides and bromides with various boronic acids.[1] Notably, it has been successfully employed in the challenging Suzuki-Miyaura cross-coupling of amides via N-C bond activation, a transformation for which it shows significant improvement over traditional palladium/phosphine catalysts.[2]
Buchwald-Hartwig Amination
The formation of C-N bonds via Buchwald-Hartwig amination is another area where this compound excels. It is an excellent catalyst for the coupling of aryl chlorides and bromides with a diverse range of amines, including primary and secondary amines, anilines, and even challenging substrates like adamantylamine.[1] The mild reaction conditions tolerated by the catalyst allow for the successful arylation of substrates bearing a variety of functional groups.
Negishi and Kumada Couplings
This compound is also a highly efficient and mild catalyst for Negishi couplings, facilitating the formation of alkyl-alkyl and alkyl-aryl bonds.[1] Its high functional group tolerance is a key advantage in this reaction. Similarly, it has been successfully applied in Kumada couplings of aryl chlorides with Grignard reagents, often proceeding at room temperature.
Sonogashira Coupling
While sometimes requiring a co-catalyst like CuI, this compound has been effectively used in Sonogashira couplings to form carbon-carbon triple bonds. Modified protocols, sometimes in combination with other ligands like triphenylphosphine, have been developed to enhance its efficiency, particularly in aqueous media.[3]
Performance in Perspective: this compound vs. The Alternatives
The true value of a catalyst is often best understood through direct comparison with other available systems. This compound distinguishes itself through a combination of high activity, broad substrate scope, and exceptional user-friendliness.
Comparison with Traditional Phosphine-Based Catalysts (e.g., Pd(PPh₃)₄)
Compared to the classical tetrakis(triphenylphosphine)palladium(0), this compound offers several distinct advantages. Its air and moisture stability eliminates the need for strictly inert atmosphere techniques during catalyst handling, a significant practical benefit. In terms of performance, this compound often exhibits higher turnover numbers (TONs) and can effectively catalyze reactions with less reactive aryl chlorides, a substrate class that is often challenging for Pd(PPh₃)₄.[1]
Table 1: Performance Comparison in Suzuki-Miyaura Coupling of 4-Bromoanisole and 3-Tolylboronic Acid [4]
| Catalyst | Ligand Type | Catalyst Loading (mol%) | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| This compound | N-Heterocyclic Carbene (NHC) | 0.5 - 2 | t-BuOH/Water | K₃PO₄ | 80 - 100 | 1 - 6 | > 95 |
| Pd(PPh₃)₄ | Monodentate Phosphine | 2 - 5 | Toluene (B28343)/Water | K₂CO₃ | 90 - 110 | 12 - 24 | 75 - 85 |
Note: Data is a representative compilation from various sources to illustrate typical performance under comparable conditions.
Comparison with Other NHC-Based Catalysts and Modern Precatalysts
Within the family of Pd-NHC catalysts, the choice of the NHC ligand can significantly impact reactivity. For instance, the development of more sterically hindered PEPPSI catalysts, such as Pd-PEPPSI-IPent, was driven by the need to catalyze the formation of highly sterically congested biaryls, a task that can be challenging for this compound.
When compared to modern Buchwald-type precatalysts, such as the third-generation (G3) and fourth-generation (G4) systems (e.g., XPhos Pd G3), the choice is often application-specific. Buchwald precatalysts are renowned for their high activity and are often the catalysts of choice for particularly challenging transformations.[5] However, the operational simplicity and cost-effectiveness of this compound make it a highly competitive option for a vast range of routine and complex cross-coupling reactions.
Table 2: Conceptual Performance Comparison in Buchwald-Hartwig Amination
| Catalyst | Ligand Type | Key Advantages | Typical Substrate Scope |
| This compound | N-Heterocyclic Carbene (NHC) | Air/moisture stable, commercially available, broad applicability. | Aryl chlorides/bromides with a wide range of amines. |
| XPhos Pd G3 | Bulky Biarylphosphine | High activity for challenging substrates, low catalyst loadings. | Sterically hindered and electronically diverse aryl/heteroaryl halides and amines. |
The Other Side of the Coin: Limitations of this compound
Despite its broad utility, this compound is not a universal catalyst, and certain limitations should be considered.
-
Steric Hindrance: While the IPr ligand is considered bulky, extremely sterically demanding substrates, such as those required for the synthesis of tetra-ortho-substituted biaryls, can be challenging. In such cases, catalysts with even bulkier NHC ligands, like IPr* or IPent, may be necessary to achieve high yields. The development of the more sterically demanding [IPr#–PEPPSI] catalyst was specifically aimed at overcoming some of these limitations.[6][7]
-
Reaction with Certain Nucleophiles: While generally exhibiting broad functional group tolerance, highly basic or nucleophilic substrates can sometimes lead to side reactions or catalyst deactivation.
-
Catalyst Activation: As a Pd(II) precatalyst, this compound requires in situ reduction to the active Pd(0) species. While this is typically straightforward under standard cross-coupling conditions, the efficiency of this activation step can be influenced by the specific reagents and conditions used.[8]
Visualizing the Process: From Precatalyst to Product
To better understand the function of this compound, the following diagrams illustrate its structure, the general catalytic cycle for cross-coupling reactions, and a typical experimental workflow.
Caption: Structure of the this compound precatalyst.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for a cross-coupling reaction.
In the Lab: Detailed Experimental Protocols
The following are representative experimental protocols for common cross-coupling reactions using this compound. These should be adapted based on the specific substrates and desired scale.
Suzuki-Miyaura Coupling of an Aryl Chloride
Materials:
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
This compound (0.02 mmol, 2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl chloride, arylboronic acid, this compound, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add degassed dioxane and degassed water via syringe.
-
Heat the reaction mixture to 100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (B1210297) (20 mL) and water (10 mL).
-
Separate the organic layer, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Buchwald-Hartwig Amination of an Aryl Bromide
Materials:
-
Aryl bromide (1.0 mmol)
-
Amine (1.2 mmol)
-
This compound (0.01 mmol, 1 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Toluene (5 mL)
Procedure:
-
In a glovebox, charge an oven-dried vial with this compound and sodium tert-butoxide.
-
Add the aryl bromide and a magnetic stir bar.
-
Seal the vial with a septum cap and remove from the glovebox.
-
Add degassed toluene and the amine via syringe.
-
Heat the reaction mixture to 100 °C and stir for 2-18 hours, monitoring by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium (B1175870) chloride.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Negishi Coupling of an Alkyl Bromide
Materials:
-
Alkyl bromide (1.0 mmol)
-
Organozinc reagent (1.2 mmol, e.g., 0.5 M in THF)
-
This compound (0.02 mmol, 2 mol%)
-
Anhydrous THF (5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound.
-
Add anhydrous THF, followed by the organozinc reagent.
-
Add the alkyl bromide dropwise at room temperature.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by GC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling of an Aryl Iodide
Materials:
-
Aryl iodide (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
This compound (0.01 mmol, 1 mol%)
-
Copper(I) iodide (CuI) (0.02 mmol, 2 mol%)
-
Triethylamine (Et₃N) (2.0 mmol)
-
THF (5 mL)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl iodide, this compound, and CuI.
-
Add degassed THF and triethylamine.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature for 2-8 hours, monitoring by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion
This compound has rightfully earned its place as a cornerstone catalyst in the modern synthetic chemist's toolbox. Its remarkable stability, broad substrate scope, and commercial availability make it an excellent choice for a wide array of cross-coupling reactions. While not a panacea for all catalytic challenges, a thorough understanding of its strengths and limitations, as outlined in this guide, allows researchers to leverage its power effectively. As the demand for efficient and robust synthetic methodologies continues to grow, particularly in the pharmaceutical and materials science sectors, the enduring utility of this compound is assured.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ias.ac.in [ias.ac.in]
- 4. benchchem.com [benchchem.com]
- 5. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
- 6. [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Pd-PEPPSI-IPr Catalyst
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides essential safety and logistical information for the proper disposal of the palladium catalyst Pd-PEPPSI-IPr, ensuring the protection of personnel and the environment.
The this compound catalyst, or --INVALID-LINK--palladium(II) Dichloride, is known for its stability in air and moisture.[1] While this characteristic simplifies handling compared to pyrophoric catalysts, it is crucial to remember that waste materials contaminated with the catalyst must be treated as hazardous waste.
Immediate Safety Protocols
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) |
| Eye Protection |
| Skin Protection |
| Respiratory Protection |
It is strongly recommended to work with a "buddy system" and never handle hazardous chemical waste alone.[2] Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.
Step-by-Step Disposal Procedure
All materials contaminated with this compound must be disposed of as hazardous waste.[2] This includes residual catalyst, contaminated labware (e.g., vials, syringes, filter paper), and any solvents used in the reaction or cleaning process.
-
Waste Segregation and Collection :
-
Collect all solid waste contaminated with this compound in a dedicated, clearly labeled, and sealable hazardous waste container.
-
Collect all liquid waste (e.g., reaction mixtures, solvent rinses) in a separate, compatible, and clearly labeled hazardous waste container. Do not mix incompatible waste streams.
-
-
Quenching of Reactive Byproducts :
-
While this compound itself is air-stable, the reaction mixture it is used in may contain unreacted pyrophoric or water-reactive reagents.
-
If the waste contains such materials, they must be carefully quenched before disposal. This typically involves slowly adding an inert solvent like toluene (B28343) to dissolve or disperse the reactive materials, followed by a careful quenching procedure specific to the reagents used.[3] This process should only be performed by trained personnel in a fume hood.
-
-
Container Management :
-
Never open a container with residual pyrophoric materials to the atmosphere.[4][2] If a container with a pyrophoric reagent has dried out, it must be carefully re-hydrated with an appropriate inert solvent within a fume hood before disposal.[4][2][5]
-
Ensure all waste containers are securely sealed to prevent leaks or spills.
-
-
Labeling and Storage :
-
Properly label the hazardous waste container with the chemical name ("Palladium Catalyst Waste," "this compound Waste") and any other hazardous components present in the mixture.
-
Store the sealed waste container in a designated, well-ventilated, and secondary containment area away from heat, flames, and incompatible materials.[2][3]
-
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[4] Follow all institutional and local regulations for hazardous waste disposal.
-
Disposal Options for Palladium Waste
The primary goal in disposing of palladium-containing waste is the recovery and recycling of the precious metal, which is both economically and environmentally beneficial.
-
Recycling : The most preferred method for palladium waste is recycling.[6] Various companies specialize in reclaiming precious metals from spent catalysts.[7][8] The process often involves incineration to burn off organic materials, leaving behind palladium-containing ash that is then refined.[9] Hydrometallurgical methods, which use leaching solutions to dissolve the metal, are also employed.[10]
-
Landfill : If recycling is not feasible, the waste may be disposed of in a designated hazardous waste landfill that meets all regulatory requirements.[6]
-
Incineration : Incineration at a licensed facility can also be a disposal method, ensuring compliance with air emission and ash disposal regulations.[6]
Your EHS department will determine the appropriate final disposal method based on the waste profile and local regulations.
Logical Flow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe and responsible disposal of this compound catalyst waste, minimizing risks and promoting a sustainable research environment.
References
- 1. PEPPSI™ Catalysts Overview [sigmaaldrich.com]
- 2. The Safe Use of Pyrophoric Materials in Laboratories: Best Practices and Common Hazards | Lab Manager [labmanager.com]
- 3. ors.od.nih.gov [ors.od.nih.gov]
- 4. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 5. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 6. Palladium Waste - London Chemicals & Resources Limited [lcrl.net]
- 7. Palladium Catalyst — Reclaim, Recycle, and Sell your Precious Metal Scrap [specialtymetals.com]
- 8. designnews.com [designnews.com]
- 9. huaruicarbon.com [huaruicarbon.com]
- 10. mdpi.com [mdpi.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Pd-PEPPSI-IPr
For Immediate Implementation: This document provides essential safety protocols, operational procedures, and disposal plans for the handling of Pd-PEPPSI-IPr catalyst. Designed for researchers, scientists, and drug development professionals, this guide aims to be your preferred resource for laboratory safety and chemical handling, ensuring both the integrity of your research and the safety of your team.
This compound (--INVALID-LINK--palladium(II) dichloride) is a widely used, air- and moisture-stable organometallic palladium catalyst.[1][2] While its stability simplifies handling compared to many other palladium catalysts, adherence to strict safety protocols is paramount due to its potential hazards. This guide outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal methods.
Essential Personal Protective Equipment (PPE)
A multi-layered PPE approach is critical to mitigate risks of exposure and injury. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transfer | ANSI-approved safety glasses with side shields. A face shield is recommended if there is a risk of splashing. | Nitrile gloves.[3] Double gloving is recommended. | Flame-resistant lab coat, fully buttoned.[3] Long pants and closed-toe shoes are mandatory.[3] | A dust respirator (e.g., N95) is suggested, especially when handling the powder outside of a certified chemical fume hood.[3] |
| Reaction Setup | Chemical splash goggles. | Nitrile gloves.[3] | Flame-resistant lab coat, fully buttoned.[3] Long pants and closed-toe shoes.[3] | Work should be conducted in a certified chemical fume hood. |
| Reaction Workup & Quenching | Chemical splash goggles and a face shield. | Nitrile gloves.[3] | Flame-resistant lab coat, fully buttoned.[3] Long pants and closed-toe shoes.[3] | All procedures should be performed in a certified chemical fume hood. |
| Waste Disposal | Chemical splash goggles. | Heavy-duty nitrile or butyl rubber gloves. | Flame-resistant lab coat, fully buttoned.[3] Long pants and closed-toe shoes.[3] | Work should be conducted in a certified chemical fume hood. |
Hazard Identification and Mitigation
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[4] It is a combustible solid and may cause skin, eye, and respiratory irritation.[3][5]
| Hazard | GHS Classification | Precautionary Statements |
| Acute Toxicity, Oral | Category 4 | P264: Wash skin thoroughly after handling.[4] P270: Do not eat, drink or smoke when using this product.[4] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4] |
| Acute Toxicity, Dermal | Category 4 | P280: Wear protective gloves/protective clothing.[4] P302+P352: IF ON SKIN: Wash with plenty of water.[4] |
| Acute Toxicity, Inhalation | Category 4 | P261: Avoid breathing dust.[4] P271: Use only outdoors or in a well-ventilated area.[4] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4] |
Step-by-Step Operational Protocol
Adherence to a strict, methodical workflow is crucial for the safe and effective use of this compound.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the catalyst in its original, tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. Storage at 4°C under a nitrogen atmosphere is recommended for long-term stability.
Weighing and Transfer
-
Location: Whenever possible, weigh the catalyst inside a certified chemical fume hood or a glovebox to minimize inhalation exposure.
-
Handling: Use clean, dedicated spatulas and weighing paper. Avoid generating dust.
-
Atmosphere: While this compound is air-stable for weighing purposes, it is good practice to minimize its exposure to the atmosphere.
Reaction Setup
-
Inert Atmosphere: Although the precatalyst is air-stable, the active Pd(0) species is sensitive to oxygen.[6] Therefore, once the reaction is initiated, it should be maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Degassing: Use degassed solvents to prevent oxidation of the active catalyst.[6]
-
Activation: The Pd(II) precatalyst is reduced in situ to the active Pd(0) catalyst by various reagents used in cross-coupling reactions, such as organometallic reagents or amines.[1][6]
Reaction Workup and Quenching
-
Quenching: At the end of the reaction, any remaining active catalyst should be quenched. This can typically be achieved by exposing the reaction mixture to air, which will oxidize the Pd(0) species. For reactions containing highly reactive reagents, a careful, controlled quenching procedure with a suitable reagent (e.g., water, isopropanol) should be followed.
-
Filtration: If the catalyst is heterogeneous or precipitates out, it can be removed by filtration through a pad of Celite. The filter cake should be kept wet with solvent to prevent airborne dispersal of fine palladium particles and should not be allowed to dry in the air, as palladium on carbon can be pyrophoric.
Disposal Plan
Proper disposal of palladium-containing waste is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Solid Waste: Collect all solid waste contaminated with this compound, including empty containers, used gloves, weighing paper, and contaminated Celite, in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing palladium, including reaction mixtures and solvent washes, in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatible.
Waste Treatment and Disposal
-
Neutralization: Depending on the reaction components, the liquid waste may need to be neutralized before disposal.
-
Professional Disposal: All palladium-containing waste must be disposed of through a certified hazardous waste disposal company.[7] Recycling of palladium from waste is also a viable and environmentally responsible option.[3][8]
Experimental Workflow Diagram
The following diagram illustrates the key steps and decision points in the safe handling and disposal of this compound.
A logical workflow for the safe handling and disposal of this compound.
References
- 1. Highly Active, Air-Stable Palladium Catalysts for the C-C and C-S Bond-Forming Reactions of Vinyl and Aryl Chlorides - Use of Commercially Available Palladium-Phosphinous Acids Complexes as Catalysts [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Palladium Waste - London Chemicals & Resources Limited [lcrl.net]
- 4. sarponggroup.com [sarponggroup.com]
- 5. From Waste to Green Applications: The Use of Recovered Gold and Palladium in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acewaste.com.au [acewaste.com.au]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Palladium Catalyst — Reclaim, Recycle, and Sell your Precious Metal Scrap [specialtymetals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
